Technical Documentation Center

(S)-2-amino-4-cyclohexylbutanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-2-amino-4-cyclohexylbutanoic acid
  • CAS: 116622-38-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (S)-2-amino-4-cyclohexylbutyric Acid: Nomenclature, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-2-amino-4-cyclohexylbutyric acid is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-4-cyclohexylbutyric acid is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. Its unique structural features, particularly the bulky and hydrophobic cyclohexyl group, make it a valuable building block for the synthesis of peptidomimetics and other complex organic molecules. This guide provides a comprehensive overview of its nomenclature, synonyms, and its critical role in the development of therapeutic agents, with a focus on its application in the synthesis of angiotensin-converting enzyme (ACE) inhibitors.

Nomenclature and Synonyms

A clear understanding of the various names and identifiers for (S)-2-amino-4-cyclohexylbutyric acid is crucial for researchers. The systematic and common names are often used interchangeably in scientific literature and commercial listings.

Identifier Type Identifier Citation
Systematic (IUPAC) Name (2S)-2-amino-4-cyclohexylbutanoic acid[1][2][3][4]
Common Synonyms L-Homocyclohexylalanine, (S)-2-Amino-4-cyclohexyl butanoic acid[2]
CAS Number 116622-38-9[1][2][3]
Molecular Formula C10H19NO2[1][2]
Molecular Weight 185.27 g/mol [5]

Physicochemical Properties and Structure

The defining feature of (S)-2-amino-4-cyclohexylbutyric acid is its cyclohexylalkyl side chain, which imparts significant hydrophobicity and steric bulk. These properties are instrumental in its application in drug design, influencing molecular interactions and metabolic stability.

Caption: Chemical structure of (S)-2-amino-4-cyclohexylbutyric acid.

Application in Drug Discovery: A Case Study in ACE Inhibitors

(S)-2-amino-4-cyclohexylbutyric acid is a key building block in the synthesis of various therapeutic agents. Its incorporation into peptide-based drugs can enhance their potency, selectivity, and metabolic stability. A prime example of its application is in the development of Angiotensin-Converting Enzyme (ACE) inhibitors for the treatment of hypertension and other cardiovascular diseases.

The Rationale: Structure-Activity Relationship in ACE Inhibition

ACE is a zinc-dependent metalloprotease that plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. The active site of ACE possesses a hydrophobic pocket. Incorporating amino acids with bulky, hydrophobic side chains, such as the cyclohexyl group of L-Homocyclohexylalanine, can significantly enhance the binding affinity of an inhibitor to this pocket, leading to increased potency. The hydrophobic interactions between the cyclohexyl ring and the nonpolar residues within the ACE active site are a key determinant of the inhibitor's efficacy.

ACE_Inhibition_Mechanism cluster_blocked ACE Angiotensin-Converting Enzyme (ACE) (with Hydrophobic Pocket) Angiotensin_II Angiotensin II (Vasoconstrictor) ACE->Angiotensin_II Conversion Block Conversion Blocked Inhibitor Peptide Inhibitor (e.g., Phe-Gly-Pro-L-Homocyclohexylalanine) Binding Binding to Active Site Inhibitor->Binding Hydrophobic interaction of cyclohexyl group Binding->ACE Angiotensin_I Angiotensin I Angiotensin_I->ACE Substrate

Caption: Role of the hydrophobic side chain in ACE inhibition.

Experimental Protocol: Solid-Phase Synthesis of an ACE Inhibitory Tetrapeptide

To illustrate the practical application of (S)-2-amino-4-cyclohexylbutyric acid, this section details the solid-phase peptide synthesis (SPPS) of a model ACE inhibitory tetrapeptide: Phe-Gly-Pro-L-Homocyclohexylalanine .

Materials:

  • Fmoc-L-Homocyclohexylalanine

  • Fmoc-Pro-OH

  • Fmoc-Gly-OH

  • Fmoc-Phe-OH

  • Rink Amide MBHA resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Step-by-Step Synthesis Workflow:

SPPS_Workflow Start Start: Rink Amide MBHA Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling1 3. Coupling (Fmoc-L-Homocyclohexylalanine, DIC/Oxyma) Deprotection1->Coupling1 Wash1 4. Washing (DMF, DCM) Coupling1->Wash1 Deprotection2 5. Fmoc Deprotection Wash1->Deprotection2 Coupling2 6. Coupling (Fmoc-Pro-OH) Deprotection2->Coupling2 Wash2 7. Washing Coupling2->Wash2 Deprotection3 8. Fmoc Deprotection Wash2->Deprotection3 Coupling3 9. Coupling (Fmoc-Gly-OH) Deprotection3->Coupling3 Wash3 10. Washing Coupling3->Wash3 Deprotection4 11. Fmoc Deprotection Wash3->Deprotection4 Coupling4 12. Coupling (Fmoc-Phe-OH) Deprotection4->Coupling4 Wash4 13. Washing Coupling4->Wash4 Cleavage 14. Cleavage & Deprotection (TFA/TIS/H₂O) Wash4->Cleavage Precipitation 15. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 16. HPLC Purification Precipitation->Purification

Caption: Solid-Phase Peptide Synthesis Workflow.

  • Resin Preparation: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • First Amino Acid Coupling (L-Homocyclohexylalanine):

    • Deprotect the resin by treating it with 20% piperidine in DMF twice (5 min and 15 min).

    • Wash the resin thoroughly with DMF and DCM.

    • In a separate vessel, pre-activate Fmoc-L-Homocyclohexylalanine (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and couple for 2-4 hours. The extended coupling time is recommended due to the steric hindrance of the cyclohexyl group.

  • Subsequent Amino Acid Couplings (Pro, Gly, Phe): Repeat the deprotection and coupling steps for each subsequent amino acid (Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Phe-OH) with a standard coupling time of 1-2 hours.

  • Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Isolation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Purification and Analysis

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

Preparative RP-HPLC Protocol
Parameter Condition
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% TFA in H₂O
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient 20-50% B over 40 minutes
Flow Rate 15 mL/min
Detection 220 nm

Fractions are collected and analyzed by analytical HPLC. Those with the desired purity (>95%) are pooled and lyophilized.

Analytical RP-HPLC Protocol
Parameter Condition
Column C18, 5 µm, 250 x 4.6 mm
Mobile Phase A 0.1% TFA in H₂O
Mobile Phase B 0.1% TFA in ACN
Gradient 25-55% B over 30 minutes
Flow Rate 1 mL/min
Detection 214 nm

Conclusion

(S)-2-amino-4-cyclohexylbutyric acid is a versatile and valuable building block for the synthesis of bioactive peptides and peptidomimetics. Its hydrophobic and sterically demanding cyclohexyl side chain provides a powerful tool for modulating the pharmacological properties of lead compounds. The detailed protocols provided in this guide for the synthesis and purification of a model ACE inhibitory peptide containing L-Homocyclohexylalanine serve as a practical resource for researchers in drug discovery and development, enabling the rational design and efficient synthesis of novel therapeutic agents.

References

  • American Elements. (S)-2-Amino-4-cyclohexylbutanoic acid | CAS 116622-38-9. [Link]

  • PubChem. (S)-2-amino-4-cyclohexylbutanoic acid. [Link]

  • MilliporeSigma. (S)-2-Amino-4-cyclohexylbutanoic acid | 116622-38-9. [Link]

Sources

Exploratory

Engineering the Next Generation of Therapeutics: The Strategic Integration of Non-Proteinogenic Hydrophobic Amino Acids

Executive Summary The development of peptide-based therapeutics and peptidomimetic small molecules has historically been bottlenecked by the "peptide brick wall": poor oral bioavailability, rapid renal clearance, and ext...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptide-based therapeutics and peptidomimetic small molecules has historically been bottlenecked by the "peptide brick wall": poor oral bioavailability, rapid renal clearance, and extreme susceptibility to proteolytic degradation. As a Senior Application Scientist, I approach these pharmacokinetic (PK) liabilities not as inherent flaws, but as structural engineering challenges. By systematically replacing canonical residues with Non-Proteinogenic Hydrophobic Amino Acids (NPHAAs) , we can fundamentally alter the physicochemical properties of a drug candidate. This whitepaper details the mechanistic rationale, quantitative impact, and self-validating experimental workflows required to successfully integrate NPHAAs into modern drug design.

Mechanistic Rationale: The Physics and Chemistry of NPHAAs

The decision to incorporate an NPHAA is driven by the need to modulate specific molecular interactions without disrupting the core pharmacophore. This is achieved through three primary mechanisms:

A. Modulating Lipophilicity via Fluorination

Canonical hydrophobic amino acids (Val, Leu, Ile, Phe) often fail to provide sufficient membrane permeability without triggering unwanted aggregation. Fluorinated amino acids (e.g., trifluoromethyl-phenylalanine or 4-fluoroproline) offer a unique solution. Fluorine's high electronegativity and low polarizability enhance lipophilicity (LogP) and metabolic stability without adding massive steric bulk[1]. Furthermore, the strong inductive effect of fluorine lowers the pKa of neighboring amines, increasing the concentration of the neutral, membrane-permeable species at physiological pH, thereby enhancing passive cellular uptake[2].

B. Conformational Locking via Bulky Aliphatics

Native peptides are highly flexible, leading to large entropic penalties upon target binding. Substituting a planar aromatic ring (like Phenylalanine) with a bulky, non-planar aliphatic ring like Cyclohexylalanine (Cha) restricts the dihedral angles (φ, ψ) of the peptide backbone. This steric bulk locks the molecule into a pre-organized bioactive conformation, significantly increasing receptor affinity and selectivity, particularly for G-protein coupled receptors (GPCRs)[3].

C. Bioisosteric Replacement for Oxidative Stability

Methionine (Met) is a critical hydrophobic anchor in many protein-protein interactions but is highly susceptible to oxidation into sulfoxides, destroying both shelf-life and in vivo efficacy. Norleucine (Nle) serves as a perfect aliphatic isostere for Methionine. By replacing the vulnerable thioether with a methylene group, Nle maintains the exact hydrophobic chain length required for pocket binding while conferring absolute oxidative stability[4].

Workflow Target Identify Native Sequence & Pharmacophore Liab Map PK Liabilities (Proteolysis, Oxidation) Target->Liab Select Select NPHAA Substitutions (e.g., Norleucine, Cha) Liab->Select Rational Design Synth Optimized SPPS (HATU, Double Coupling) Select->Synth Chemical Synthesis Valid Self-Validating Assays (LogD, Plasma Stability) Synth->Valid In Vitro Profiling

Logical workflow for integrating NPHAAs into peptide drug design.

Case Study: SETD8 Inhibition via Norleucine Substitution

To illustrate the power of NPHAAs, consider the histone methyltransferase SETD8, an enzyme implicated in tumorigenesis and aberrant cell proliferation. Researchers utilized the native Histone H4 substrate peptide as a starting point for drug design. By replacing the target Lysine-20 with Norleucine , they created a peptide that perfectly occupied the lower hydrophobic region of the enzyme's active site. Because Norleucine lacks the basic charge of Lysine and is purely hydrophobic, it provided a highly favored energetic interaction, converting a native substrate into a potent competitive inhibitor with a


 of ~50 nM and an 

of 0.33 μM[5].

SETD8_Pathway Native Native H4 Peptide Enzyme SETD8 Methyltransferase Native->Enzyme Substrate Binding Product H4K20 Monomethylation Enzyme->Product Catalysis Disease Aberrant Cell Proliferation Product->Disease Epigenetic Signaling Inhibitor Norleucine-Modified H4 Peptide (Ki ~50 nM) Pocket Hydrophobic Pocket Binding Inhibitor->Pocket High Affinity Isostere Pocket->Enzyme Competitive Inhibition

Mechanism of SETD8 inhibition using a Norleucine-modified H4 peptide.

Quantitative Impact of NPHAA Substitutions

The following table summarizes the structural shifts and pharmacological consequences of replacing canonical amino acids with their non-proteinogenic counterparts[6],[1],[3],[5].

Canonical ResidueNPHAA SubstitutionPhysicochemical ShiftPharmacological ConsequenceExample Application
Methionine (Met) Norleucine (Nle) Thioether

Aliphatic chain
Eliminates oxidative liability; retains pocket bindingSETD8 Inhibitors
Phenylalanine (Phe) Cyclohexylalanine (Cha) Planar aromatic

Bulky aliphatic
Enhances conformational rigidity & receptor affinityGPCR Targeting Peptides
Proline (Pro) 4-Fluoroproline (Flp) C-H

C-F bond
Increases lipophilicity & metabolic stabilitySmall Molecule Drugs
Leucine (Leu) tert-Leucine (Tle) Isobutyl

tert-Butyl group
Severe steric shielding of adjacent amide bondsProtease-resistant Peptides

Experimental Methodologies: Self-Validating Workflows

To ensure scientific integrity, every protocol utilized in the development of NPHAA-modified therapeutics must be self-validating. The causality behind experimental failures must be anticipated and engineered out of the workflow.

Protocol 1: Optimized Solid-Phase Peptide Synthesis (SPPS) for NPHAAs

Causality: Due to the strong electron-withdrawing nature of fluorine, fluorinated amino acids exhibit significantly reduced nucleophilicity at the


-amino group. Furthermore, bulky NPHAAs like Cha and Tle introduce severe steric hindrance during amide bond formation. Standard HBTU/DIEA coupling is insufficient and will inevitably lead to deletion sequences.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 5 min).

  • Pre-activation: Dissolve 4 equivalents of the Fmoc-NPHAA and 4 equivalents of highly reactive HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIEA). Pre-activate for 2 minutes.

  • Double Coupling Strategy: Add the activated mixture to the resin. React for 60 minutes at room temperature (or 75°C under microwave assistance for highly hindered residues). Drain, and immediately repeat the coupling step with fresh reagents.

  • Self-Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test. A self-validating synthesis requires a negative Kaiser test (yellow solution, indicating no free primary amines) before proceeding. If positive (blue solution), the system mandates a secondary rescue coupling using orthogonal chemistry (e.g., DIC/Oxyma) to prevent the propagation of truncated impurities.

  • Cleavage: Cleave the peptide from the resin using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Protocol 2: Self-Validating In Vitro Proteolytic Stability Assay

Causality: NPHAAs are designed to evade proteolytic recognition by altering the transition state geometry required by native proteases. To accurately quantify this evasion, stability must be measured in a biologically complex matrix. However, matrix degradation (e.g., inactive enzymes due to improper freeze-thaw cycles) can yield false-positive stability data.

Step-by-Step Methodology:

  • Matrix Preparation: Pre-warm pooled human plasma (or human liver microsomes) to 37°C in a shaking incubator.

  • Incubation: Spike the NPHAA-modified peptide into the plasma to a final concentration of 5 μM.

  • Self-Validation Control: In a parallel vial, spike the canonical, unmodified native peptide (Positive Control) into the same plasma batch. Crucial Logic: If the canonical peptide does not degrade at its historically established half-life, the plasma matrix is deemed enzymatically inactive, and the assay results for the NPHAA-modified peptide are strictly invalidated.

  • Quenching: At predetermined time points (0, 15, 30, 60, 120, 240 mins), extract 50 μL aliquots and immediately quench by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Quantification: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via UPLC-MS/MS (MRM mode) to calculate the elimination rate constant (

    
    ) and half-life (
    
    
    
    ).

References

  • Title: Utilization of fluorinated α-amino acids in small molecule drug design Source: Taylor & Francis / NIH URL
  • Title: From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues Source: Explorationpub URL
  • Source: OSTI.
  • Title: Application Notes and Protocols: The Use of Boc-cyclohexyl-D-Ala-OH in Bioactive Peptide Design Source: Benchchem URL
  • Source: PMC (PubMed Central)
  • Source: Univie.ac.

Sources

Foundational

Engineering Lipophilicity and Steric Bulk: A Structural and Pharmacological Analysis of Cyclohexylalanine (Cha) vs. Homocyclohexylalanine (hCha)

Executive Summary Non-canonical amino acids (ncAAs) are foundational to modern peptide drug development, offering a mechanism to bypass the inherent limitations of endogenous peptides, such as rapid proteolytic degradati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Non-canonical amino acids (ncAAs) are foundational to modern peptide drug development, offering a mechanism to bypass the inherent limitations of endogenous peptides, such as rapid proteolytic degradation and poor membrane permeability[1]. Among these, aliphatic ring-containing amino acids like Cyclohexylalanine (Cha) and its homologue, Homocyclohexylalanine (hCha), serve as critical structural modulators. As a Senior Application Scientist, I approach the selection between Cha and hCha not merely as a substitution of building blocks, but as a precise tuning of steric projection, entropic penalty, and lipophilic surface area to optimize target binding.

Structural and Physicochemical Divergence

The fundamental difference between Cha and hCha lies in the aliphatic chain length connecting the peptide backbone to the bulky cyclohexyl ring.

  • Cyclohexylalanine (Cha): Derived by replacing the aromatic phenyl ring of Phenylalanine (Phe) with a fully saturated cyclohexyl ring[1]. The ring is attached directly to the

    
    -carbon. This saturation removes the planar 
    
    
    
    -electron cloud, creating a bulkier, more lipophilic, and enzymatically stable residue.
  • Homocyclohexylalanine (hCha): The prefix "homo-" denotes the insertion of an additional methylene (-CH

    
    -) group into the side chain. Thus, the cyclohexyl ring in hCha is attached to the 
    
    
    
    -carbon.

Causality in Design: The addition of a single methylene group fundamentally alters the local Ramachandran space. The extra rotatable bond in hCha increases the side chain's degrees of freedom. While this extended reach allows hCha to probe deeper hydrophobic binding pockets, it incurs a higher entropic penalty upon target binding compared to the more rigid Cha. Cha is preferred for shallow, rigid pockets where pre-organization minimizes entropic losses.

Table 1: Physicochemical and Structural Comparison

ParameterCyclohexylalanine (Cha)Homocyclohexylalanine (hCha)
IUPAC Name 2-amino-3-cyclohexylpropanoic acid2-amino-4-cyclohexylbutanoic acid
Side Chain Attachment

-carbon

-carbon
Rotatable Bonds (Side Chain) 23
Relative Lipophilicity (LogP) HighVery High (due to extra -CH

-)
Steric Projection Rigid, proximal to backboneFlexible, distal to backbone
Primary Use Case Shallow hydrophobic pockets, membrane anchoringDeep hydrophobic crevices, extended SAR probing

Structure-Activity Relationship (SAR) Dynamics

SAR Start Target Hydrophobic Pocket Assess Assess Pocket Depth & Steric Constraints Start->Assess Shallow Shallow / Rigid Pocket Assess->Shallow Deep Deep / Flexible Pocket Assess->Deep Cha Select Cyclohexylalanine (Cha) - Lower Entropy Loss - Proximal Steric Bulk Shallow->Cha hCha Select Homocyclohexylalanine (hCha) - Extended Aliphatic Reach - Higher Lipophilicity Deep->hCha

SAR decision matrix for selecting Cha vs. hCha based on pocket depth and flexibility.

Pharmacological Applications

The choice between Cha and hCha dictates the success of a peptidomimetic in navigating complex biological environments:

  • Protease Inhibition: The depth of the S1/S2/S3 pockets in proteases dictates the choice between Cha and hCha. In the development of serine protease inhibitors (e.g., urokinase, thrombin, plasmin), tripeptides incorporating Cha and hCha at the P2 position have been extensively evaluated to map subsite specificities and optimize the inhibition constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). Conversely, in the optimization of macrocyclic HIV-1 protease inhibitors, the introduction of hCha at the 6th position yielded remarkable potency and high metabolic stability against human liver S9 fractions, demonstrating how the extended aliphatic reach of hCha perfectly complements deep lipophilic pockets[2].
    
  • Membrane Targeting & GPCRs: Cha is frequently utilized to drive membrane interactions. For instance, incorporating Cha into

    
    -helical amphipathic peptides enhances selective recognition and strong hydrophobic interactions with cardiolipin in the inner mitochondrial membrane[3]. The rigid lipophilicity of Cha allows these bundled dimers to penetrate cells at low nanomolar concentrations, minimizing cytotoxicity[3].
    

Self-Validating Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Hindered Peptides

Causality for Protocol Design: The steric bulk of the cyclohexyl ring, particularly in Cha where it is closer to the peptide backbone, significantly hinders the nucleophilic attack of the incoming amino group. Standard coupling reagents (e.g., HBTU) often result in incomplete couplings. We utilize HATU, which contains a 7-aza-1-hydroxybenzotriazole (HOAt) moiety. The nitrogen atom at position 7 exerts a neighboring group effect, acting as a general base to accelerate the aminolysis of the active ester. This is critical for overcoming steric hindrance and preventing deletion sequences.

Step-by-Step Methodology:

  • Resin Swelling: Swell Fmoc-Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes to expand the polymer matrix.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 mins). Confirm removal via a positive Kaiser test (blue resin beads).

  • Activation: Pre-activate Fmoc-Cha-OH or Fmoc-hCha-OH (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for exactly 3 minutes to form the active ester without risking epimerization.

  • Coupling: Add the activated amino acid to the resin. Agitate for 2 hours at room temperature.

  • Double Coupling (Critical): Drain the reaction vessel and repeat the coupling step (Steps 3-4) with fresh reagents to ensure >99% conversion.

  • Cleavage: Cleave the peptide from the resin and globally deprotect side chains using TFA/TIS/H

    
    O (95:2.5:2.5) for 2 hours.
    

SPPS Resin Fmoc-Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash Wash Cycle (DMF/DCM) Deprotect->Wash Couple Coupling Cha/hCha (Fmoc-AA, HATU, DIPEA) Couple->Wash Double Coupling Wash->Couple Add Bulky AA Cleave Cleavage & Global Deprotection (TFA/Scavengers) Wash->Cleave Sequence Complete

Optimized Fmoc-SPPS workflow for incorporating sterically hindered amino acids like Cha/hCha.

RP-HPLC Determination of Relative Lipophilicity (LogP)

Causality for Protocol Design: Traditional shake-flask methods (octanol/water) fail for amphipathic peptides due to persistent emulsion formation at the phase interface. RP-HPLC acts as a self-validating thermodynamic system: the partitioning of the peptide between the hydrophobic C18 stationary phase and the polar mobile phase directly mimics lipid bilayer partitioning[4]. The retention factor (


) provides a mathematically rigorous, reproducible proxy for lipophilicity.

Step-by-Step Methodology:

  • System Setup: Utilize a C18 stationary phase analytical column (e.g., 4.6 x 150 mm, 5

    
    m particle size).
    
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in LC-MS grade Water) and Mobile Phase B (0.1% TFA in LC-MS grade Acetonitrile).

  • Calibration: Inject a set of 5-7 reference compounds with known LogP values. Run a linear gradient (e.g., 10% to 90% B over 20 minutes) to create a calibration curve of LogP vs.

    
    .
    
  • Sample Injection: Inject the purified Cha- and hCha-containing peptides under identical gradient conditions.

  • Data Analysis: Calculate the retention factor

    
    , where 
    
    
    
    is the retention time of the peptide and
    
    
    is the dead time (measured using an unretained marker like uracil). Interpolate the peptide's LogP from the standard calibration curve.

References

  • N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide - Benchchem. 1

  • Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PMC (NIH). 3

  • US9512180B2 - Compstatin analogs - Google Patents. 4

  • Tripeptides with non-code amino acids as potential serine proteases inhibitors - Tandfonline.5

  • Highly Potent and Oral Macrocyclic Peptides as a HIV-1 Protease Inhibitor: mRNA Display-Derived Hit-to-Lead Optimization - PMC (NIH). 2

Sources

Exploratory

(S)-2-amino-4-cyclohexylbutanoic acid molecular weight and formula

An In-Depth Technical Guide to (S)-2-amino-4-cyclohexylbutanoic acid Prepared by a Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (S)-2-amino-4-cyclohexylbutanoic acid

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the properties, synthesis, analysis, and application of (S)-2-amino-4-cyclohexylbutanoic acid. As a non-proteinogenic amino acid, this molecule offers unique structural motifs for incorporation into novel peptides and small molecule therapeutics.

Core Physicochemical Properties

(S)-2-amino-4-cyclohexylbutanoic acid, also known as L-Homocyclohexylalanine, is a derivative of butanoic acid featuring a cyclohexyl group, which imparts significant lipophilicity. Its core properties are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₉NO₂[1][2][3]
Molecular Weight 185.26 g/mol [1][2][3]
IUPAC Name (2S)-2-amino-4-cyclohexylbutanoic acid[1][2][4]
CAS Number 116622-38-9[1][4]
Synonyms L-Homocyclohexyl Alanine, (S)-2-Amino-4-cyclohexyl butanoic acid[1][2]
Physical Form White to Yellow Solid
Typical Purity ≥97%

Synthesis & Manufacturing Insights: The Challenge of Stereocontrol

The synthesis of enantiomerically pure amino acids like (S)-2-amino-4-cyclohexylbutanoic acid is a critical challenge. The primary goal is to control the stereochemistry at the α-carbon to produce the desired (S)-enantiomer exclusively. While multiple synthetic routes exist for non-natural amino acids, asymmetric synthesis using chiral auxiliaries is a field-proven approach for achieving high enantiomeric excess on a preparatory scale.

A representative strategy, adapted from methodologies developed for other complex amino acids, involves the alkylation of a glycine-derived Schiff base coordinated to a metal, such as Ni(II), which is complexed with a chiral auxiliary.[5] This approach provides a robust framework for stereoselective synthesis.

The causality behind this choice is twofold:

  • Rigid Scaffold for Control : The Ni(II) complex creates a rigid, planar structure that sterically hinders one face of the glycine enolate, forcing the incoming electrophile (in this case, a 2-cyclohexylethyl halide) to attack from the less hindered face.

  • Recyclable Auxiliary : The chiral auxiliary, often a derivative of proline or a similar chiral amine, can be recovered after the reaction and reused, which is a critical consideration for cost-effective, large-scale manufacturing.[5]

Asymmetric_Synthesis_Workflow cluster_complexation Step 1: Chiral Complex Formation cluster_alkylation Step 2: Stereoselective Alkylation cluster_cleavage Step 3: Product Release & Auxiliary Recovery Glycine Glycine Schiff Base Complex Planar Ni(II) Complex Glycine->Complex Auxiliary Chiral Auxiliary (e.g., (S)-Proline derivative) Auxiliary->Complex Ni Ni(II) Salt Ni->Complex Alkylated_Complex Alkylated Ni(II) Complex (Diastereomerically Enriched) Complex->Alkylated_Complex Deprotonation & Alkylation Electrophile Cyclohexylethyl Halide Electrophile->Alkylated_Complex Base Base (e.g., KOH) Base->Alkylated_Complex Product (S)-2-amino-4- cyclohexylbutanoic acid Alkylated_Complex->Product Disassembly Recovered_Aux Recovered Chiral Auxiliary Alkylated_Complex->Recovered_Aux Disassembly Acid Acid Hydrolysis (e.g., HCl) Acid->Product Acid->Recovered_Aux

Caption: General workflow for asymmetric synthesis of chiral amino acids.

Applications in Research and Drug Development

Amino acids are fundamental building blocks for life, but the use of non-proteinogenic amino acids like (S)-2-amino-4-cyclohexylbutanoic acid is a key strategy in modern medicinal chemistry.[6] The introduction of this unique residue can profoundly alter the properties of a peptide or small molecule.

  • Improving Metabolic Stability : Peptides are often susceptible to rapid degradation by proteases in the body. Incorporating bulky, non-natural residues like L-Homocyclohexylalanine can sterically hinder protease recognition sites, thereby increasing the peptide's half-life.

  • Modulating Lipophilicity and Binding : The cyclohexyl group significantly increases the lipophilicity of the molecule. When incorporated into a peptide, it can enhance membrane permeability or improve binding affinity to hydrophobic pockets within a target protein.

  • Prodrug Development : The amino acid structure itself can be used as a promoiety to improve the absorption of a parent drug.[7] Amino acid transporters in the gut can be exploited to increase the bioavailability of drugs that are otherwise poorly absorbed.[7]

Analytical Methodologies: Chiral HPLC-FLD

Accurate quantification and chiral purity assessment are paramount for any compound used in drug development. Due to the lack of a strong UV chromophore, direct detection of (S)-2-amino-4-cyclohexylbutanoic acid is challenging. A robust and sensitive method involves pre-column derivatization followed by High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD).

This protocol is an exemplary method based on the well-established use of Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) for the chiral analysis of amino acids.[8] The derivatization with the chiral FDAA molecule converts the enantiomeric amino acids into diastereomers, which can then be separated on a standard, achiral reversed-phase column.

HPLC_Workflow cluster_prep Part A: Sample & Standard Preparation cluster_deriv Part B: Derivatization Protocol cluster_hplc Part C: HPLC-FLD Analysis Stock 1. Prepare 1 mg/mL Stock Solution in Ultrapure Water Standards 2. Create Calibration Standards (1-100 µg/mL) via Serial Dilution Stock->Standards Aliquot 4. Aliquot 50 µL of Standard or Sample Standards->Aliquot Sample 3. Prepare Sample Solution (e.g., dissolve in water) Sample->Aliquot Buffer 5. Add 20 µL of 1 M Sodium Bicarbonate Aliquot->Buffer Reagent 6. Add 100 µL of Marfey's Reagent (1 mg/mL in Acetone) Buffer->Reagent Incubate 7. Vortex and Incubate (40°C for 60 min) Reagent->Incubate Quench 8. Quench with 10 µL of 2 M HCl Incubate->Quench Filter 9. Filter through 0.22 µm Syringe Filter Quench->Filter Inject 10. Inject 10 µL onto HPLC System Filter->Inject Column Column: C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) Inject->Column Detection Detection: Fluorescence (Excitation: 340 nm, Emission: 500 nm) Column->Detection MobilePhase Mobile Phase: Gradient of Acetonitrile and Triethylammonium Phosphate Buffer Analysis 11. Quantify using Calibration Curve Detection->Analysis

Caption: Workflow for chiral analysis via pre-column derivatization and HPLC-FLD.

Detailed Experimental Protocol

1. Materials and Reagents:

  • (S)-2-amino-4-cyclohexylbutanoic acid reference standard

  • Marfey's Reagent (FDAA)

  • Acetone, HPLC grade

  • Sodium Bicarbonate

  • Hydrochloric Acid (HCl)

  • Acetonitrile (ACN), HPLC grade

  • Triethylamine (TEA)

  • Phosphoric Acid

  • Ultrapure Water

2. Instrument and Conditions:

  • HPLC System : Standard system with a binary pump, autosampler, and fluorescence detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A : 50 mM Triethylammonium Phosphate (TEAP) buffer, pH 3.0.

  • Mobile Phase B : Acetonitrile.

  • Gradient : A typical starting point would be a linear gradient from 10% B to 60% B over 30 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Fluorescence Detection : Excitation at 340 nm, Emission at 500 nm.

3. Procedure:

  • Standard Preparation : Prepare a 1 mg/mL stock solution of the reference standard in ultrapure water. Create working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.

  • Sample Preparation : Dissolve the sample containing the analyte in ultrapure water to an estimated concentration within the calibration range.

  • Derivatization :

    • In a microcentrifuge tube, place 50 µL of the standard or sample solution.

    • Add 20 µL of 1 M sodium bicarbonate to ensure a basic pH for the reaction.

    • Add 100 µL of Marfey's reagent solution (1 mg/mL in acetone).

    • Vortex the mixture and incubate in a water bath or heating block at 40°C for 60 minutes.[8]

    • After incubation, add 10 µL of 2 M HCl to quench the reaction.

  • Analysis :

    • Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.

    • Inject 10 µL of the sample onto the HPLC system.

    • Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.

    • Determine the concentration of the unknown sample from the calibration curve.

Self-Validation and Trustworthiness : This protocol is self-validating. The successful separation of the L-FDAA-(S)-amino acid diastereomer from the potential L-FDAA-(R)-amino acid diastereomer (if any impurity is present) confirms the method's chiral selectivity. The linearity of the calibration curve (R² > 0.995) validates its accuracy for quantification.

Handling and Safety

As a laboratory chemical, (S)-2-amino-4-cyclohexylbutanoic acid should be handled with appropriate care in a well-ventilated area, using personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazard Statements :

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements :

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage : Keep the container tightly closed in a dry, well-ventilated, and dark place under an inert atmosphere at room temperature.

References

  • (S)-2-Amino-4-cyclohexylbutanoic acid | CAS 116622-38-9. AMERICAN ELEMENTS. [Link]

  • (S)-2-amino-4-cyclohexylbutanoic acid | C10H19NO2 | CID 22839041. PubChem. [Link]

  • (2S)-4-Cyclohexyl-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid. PubChem. [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. [Link]

  • Application of Amino Acids in the Structural Modification of Natural Products: A Review. Taylor & Francis Online. [Link]

  • Amino Acids in the Development of Prodrugs. PMC. [Link]

  • Analytical methods for amino acid determination in organisms. OUCI. [Link]

Sources

Foundational

Technical Guide: Isomeric Purity Standards for 2-Amino-4-Cyclohexylbutanoic Acid

Executive Summary 2-Amino-4-cyclohexylbutanoic acid (Homocyclohexylalanine, hCha) is a critical non-proteinogenic amino acid used as a hydrophobic building block in the synthesis of peptidomimetics, including ACE inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-cyclohexylbutanoic acid (Homocyclohexylalanine, hCha) is a critical non-proteinogenic amino acid used as a hydrophobic building block in the synthesis of peptidomimetics, including ACE inhibitors and protease inhibitors. Its structural similarity to phenylalanine, combined with the metabolic stability and enhanced lipophilicity of the cyclohexyl ring, makes it a high-value scaffold in medicinal chemistry.

However, the efficacy and safety of hCha-derived therapeutics are strictly governed by their stereochemistry. The (S)-enantiomer is typically the bioactive form, while the (R)-enantiomer constitutes a chiral impurity that can alter pharmacokinetics or induce toxicity. This guide provides a comprehensive technical framework for establishing isomeric purity standards, detailing synthesis-induced racemization risks, validated analytical protocols, and reference standard qualification.

Molecular Profile & Stereochemistry

  • IUPAC Name: (2S)-2-amino-4-cyclohexylbutanoic acid[1]

  • Common Name: L-Homocyclohexylalanine (hCha)

  • CAS Number: 116622-38-9 (S-isomer), 5428-08-0 (Racemic)

  • Molecular Formula: C₁₀H₁₉NO₂[2]

  • Molecular Weight: 185.26 g/mol [2][3]

Stereochemical Criticality: The molecule possesses a single chiral center at the


-carbon. Unlike proteinogenic amino acids, hCha is often synthesized via catalytic hydrogenation of Homophenylalanine (hPhe). This reduction step, if not carefully controlled, or subsequent peptide coupling conditions, can lead to partial racemization, necessitating rigorous enantiomeric excess (ee) monitoring.

Synthesis & Racemization Vectors

Understanding where purity is lost is as critical as measuring it. Racemization in


-amino acids typically occurs via proton abstraction at the 

-carbon, leading to a planar enolate or oxazolone intermediate.[4][5]
Mechanism of Racemization

During peptide coupling (activation of the carboxyl group), the risk of racemization peaks.[6] The formation of a 5(4H)-oxazolone intermediate allows the


-proton to become highly acidic. Base-catalyzed abstraction yields a resonance-stabilized anion, destroying the chiral center. Upon reprotonation, a racemic mixture is formed.[4]
Racemization Pathway Diagram[6]

RacemizationPathway L_Isomer L-hCha (Active) Activation Carboxyl Activation (e.g., EDC/NHS) L_Isomer->Activation Coupling Reagents Oxazolone 5(4H)-Oxazolone Intermediate Activation->Oxazolone Cyclization Enolate Planar Enolate (Chirality Lost) Oxazolone->Enolate Base (Deprotonation) Racemic Racemic Mixture (L-hCha + D-hCha) Oxazolone->Racemic Hydrolysis/Coupling Enolate->Oxazolone Reprotonation

Figure 1: Mechanism of base-catalyzed racemization via the oxazolone intermediate during amino acid activation.

Analytical Strategies for Isomeric Purity

To establish a robust standard, two orthogonal analytical methods are recommended: Direct Chiral Chromatography for routine purity checks and Indirect Derivatization (Marfey’s Method) for ultra-trace impurity quantification (e.g., <0.1% D-isomer).

Comparative Methodologies
FeatureMethod A: Direct Chiral HPLC (Teicoplanin)Method B: Indirect Derivatization (Marfey's)
Principle Interaction with chiral stationary phase (CSP)Diastereomer formation via FDAA reagent
Column Astec CHIROBIOTIC T (Macrocyclic Glycopeptide)Standard C18 (e.g., Phenomenex Kinetex)
Sample Prep Minimal (Dissolve & Shoot)Derivatization required (90 min)
Detection UV (205-210 nm) or MSUV (340 nm) - High Sensitivity
LOD (D-isomer) ~0.1%< 0.01%
Primary Use Routine QC, Raw Material IDTrace Impurity Quantitation, Biological Matrices
Method A: Direct Chiral HPLC Protocol

Rationale: Teicoplanin-based columns (Chirobiotic T) are superior for underivatized amino acids due to their multimodal chiral recognition (ionic, H-bonding, and hydrophobic pockets). The hydrophobic cyclohexyl side chain of hCha interacts favorably with the lipophilic pockets of the teicoplanin aglycone.

  • Column: Astec CHIROBIOTIC T (250 x 4.6 mm, 5 µm).

  • Mobile Phase: 40:60 Methanol:Water (v/v) with 0.1% Formic Acid (or Acetic Acid).

    • Note: The organic modifier (MeOH) modulates the hydrophobic interaction. Higher MeOH often increases retention for hydrophobic AAs on this phase.[7]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 210 nm.[8]

Method B: Marfey’s Method (Trace Analysis)

Rationale: Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the primary amine of hCha to form diastereomers. These diastereomers have significantly different hydrophobicities and can be separated with high resolution on standard achiral C18 columns. The high extinction coefficient of the dinitrophenyl group at 340 nm allows for nanomolar detection limits.

Protocol:

  • Derivatization: Mix 50 µL of sample (50 mM) with 100 µL of 1% FDAA in acetone and 20 µL of 1M NaHCO₃.

  • Incubation: Heat at 40°C for 1 hour.

  • Quench: Add 20 µL of 1M HCl to stop the reaction. Dilute with mobile phase.

  • Separation:

    • Column: C18 (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: Acetonitrile.[9]

    • Gradient: 10-60% B over 45 minutes.

    • Elution Order: L-FDAA-L-hCha typically elutes before L-FDAA-D-hCha (verify with standards).

Establishing the Reference Standard

A "Standard" is not just a bottle of high-purity chemical; it is a qualified material with a defined uncertainty. The following workflow ensures the material meets ICH Q3A/Q3B and ISO 17034 requirements for a primary reference standard.

Qualification Workflow

StandardQualification RawMaterial Raw Material (Synthesized hCha) ID_Check Structural ID (1H-NMR, MS, IR) RawMaterial->ID_Check Purity_Assay Purity Assay (qNMR or Mass Balance) ID_Check->Purity_Assay Chiral_Assay Chiral Purity (Chiral HPLC / Marfey's) ID_Check->Chiral_Assay Residuals Residual Analysis (Water, Solvents, Ash) ID_Check->Residuals COA Certificate of Analysis (Assigned Purity & Uncertainty) Purity_Assay->COA Mass Balance Calculation Chiral_Assay->COA Enantiomeric Excess Residuals->COA Correction Factors

Figure 2: Workflow for the qualification of a Primary Reference Standard.

Mass Balance Equation

To assign an absolute purity value (


) to the standard, use the mass balance approach:


Where:

  • 
    : Chromatographic purity (area %) of the main peak (sum of enantiomers).
    
  • 
    : Determined by Karl Fischer titration.
    
  • 
    : Determined by Headspace GC.
    
  • 
    : Determined by Residue on Ignition (ROI) or TGA.
    

Note: The Enantiomeric Purity is reported separately from the Chemical Purity. A standard can be 99.9% chemically pure but only 50% enantiomerically pure (racemic).

References

  • Sigma-Aldrich. (S)-2-Amino-4-cyclohexylbutanoic acid Product Specification. Link

  • Ilisz, I., et al. (2006).

    
    -amino acid analogues. Journal of Chromatography A, 1133(1-2), 109-113. Link
    
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231-247. Link

  • ICH Guidelines. Q3A(R2): Impurities in New Drug Substances. Link

  • Phenomenex. Chiral HPLC Analysis of Underivatized Amino Acids. Technical Note TN-1005. Link

  • BenchChem. Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid. Link

Sources

Exploratory

(S)-Gamma-cyclohexyl-alpha-aminobutyric acid PubChem CID

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and peptide therapeutics. Synonyms: (S)- -Cyclohexyl- -aminobutyric acid; L-Homocyclohexylalanine; (S)-2-Amino-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and peptide therapeutics.

Synonyms: (S)-


-Cyclohexyl-

-aminobutyric acid; L-Homocyclohexylalanine; (S)-2-Amino-4-cyclohexylbutanoic acid. PubChem CID:

Chemical Identity & Crystallographic Data[1]

(S)-Homocyclohexylalanine (hCha) is a non-proteinogenic


-amino acid. Structurally, it represents a homologated version of cyclohexylalanine, featuring an extended ethyl linker between the 

-carbon and the aliphatic cyclohexane ring. This extension imparts unique steric and lipophilic properties, making it a critical "spacer" residue in the design of peptidomimetics, particularly for ACE inhibitors and GPCR ligands where deep hydrophobic pocket occupancy is required.
Core Identifiers
ParameterTechnical Specification
PubChem CID 22839041
CAS Registry 116622-38-9
IUPAC Name (2S)-2-amino-4-cyclohexylbutanoic acid
Molecular Formula C

H

NO

Molecular Weight 185.26 g/mol
Stereochemistry (S)-Enantiomer (L-configuration)
Smiles C1CCC(CC1)CCN
Physicochemical Profile
PropertyValueMechanistic Implication
LogP (XLogP3) 0.1 – 0.5Moderate lipophilicity; enhances membrane permeability compared to polar residues.
PSA (Topological) 63.3 ŲPolar surface area dominated by the zwitterionic head; side chain is chemically inert.
Side Chain Volume ~164 ųSignificantly bulkier than Leucine; provides "steric wall" effects in enzyme active sites.
Rotatable Bonds 4High entropic penalty upon binding unless constrained; useful for probing induced fit.

Synthetic Utility & Drug Design Logic[4][5]

In drug discovery, the transition from a Phenylalanine (Phe) or Homophenylalanine (hPhe) residue to a Homocyclohexylalanine (hCha) residue is a strategic modification known as saturation mutagenesis .

Pharmacophore Engineering
  • 
    -Stacking vs. Hydrophobic Fill:  Unlike the phenyl ring, which is planar and engages in 
    
    
    
    -
    
    
    interactions, the cyclohexyl ring of hCha exists primarily in a chair conformation. It occupies more volume (3D vs 2D) and engages in van der Waals interactions without electronic directionality.
  • Metabolic Stability: The absence of the aromatic ring eliminates susceptibility to oxidative metabolism by cytochrome P450 enzymes (e.g., arene oxide formation), thereby extending the half-life of peptide drugs.

Structural Logic Flow

The following diagram illustrates the decision matrix for selecting hCha during Lead Optimization.

SAR_Logic Lead Lead Peptide (Contains Phe/hPhe) Issue1 Issue: Rapid Metabolism (Oxidation of Phenyl ring) Lead->Issue1 Issue2 Issue: Weak Binding (Pocket is deep & hydrophobic) Lead->Issue2 Strategy Strategy: Saturation & Homologation Issue1->Strategy Issue2->Strategy hCha (S)-Homocyclohexylalanine (CID 22839041) Strategy->hCha Replace hPhe with hCha Outcome1 Result: Metabolic Stability (No aromatic oxidation) hCha->Outcome1 Outcome2 Result: Enhanced VdW Contact (Chair conformer fills space) hCha->Outcome2

Figure 1: Strategic rationale for incorporating (S)-Homocyclohexylalanine in peptide drug design.

Synthesis & Purification Protocols

The most robust route for accessing high-purity (S)-Homocyclohexylalanine is the catalytic hydrogenation of L-Homophenylalanine. This method preserves the chiral integrity of the


-carbon, avoiding complex resolution steps required by de novo synthesis.
Protocol: Catalytic Hydrogenation of L-Homophenylalanine

Objective: Convert the aromatic phenyl ring of L-Homophenylalanine to a saturated cyclohexyl ring without racemization.

Reagents:

  • Substrate: L-Homophenylalanine (CID 2724505)[1]

  • Catalyst: 5% Rhodium on Carbon (Rh/C) or Ruthenium on Alumina (Ru/Al

    
    O
    
    
    
    )
  • Solvent: 10% Acetic Acid in Methanol or Water

  • Conditions: 50–60 psi H

    
    , Room Temperature, 12–24 hours.
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of L-Homophenylalanine in 50 mL of 10% aqueous acetic acid. The acidic environment prevents catalyst poisoning by the free amine.

  • Catalyst Loading: Carefully add 5% Rh/C (10 wt% equivalent relative to substrate) under an inert nitrogen atmosphere. Caution: Dry Rh/C is pyrophoric.

  • Hydrogenation: Transfer the mixture to a Parr shaker or high-pressure autoclave. Purge with H

    
     gas three times. Pressurize to 60 psi (4 bar).
    
  • Reaction: Agitate at room temperature. Monitor consumption of H

    
    . Reaction is complete when uptake ceases (typically 18 hours).
    
  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with water.

  • Isolation: Concentrate the filtrate under reduced pressure to remove acetic acid/methanol.

  • Crystallization: Redissolve the residue in minimal hot water and add ethanol/acetone to induce crystallization.

  • Yield: Expect >90% yield of (S)-Homocyclohexylalanine as a white crystalline solid.

Synthesis Workflow Visualization

Synthesis_Workflow Start L-Homophenylalanine (Aromatic Precursor) Step1 Dissolution (10% AcOH/MeOH) Start->Step1 Step2 Hydrogenation (H2, Rh/C, 60 psi) Step1->Step2 Add Catalyst Step3 Filtration (Remove Catalyst) Step2->Step3 18-24 hrs End (S)-Homocyclohexylalanine (Saturated Product) Step3->End Crystallization

Figure 2: Catalytic hydrogenation workflow for the synthesis of CID 22839041.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical parameters must be met.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (D
    
    
    
    O/DCl):
    The diagnostic signature is the disappearance of aromatic signals (7.1–7.4 ppm) and the appearance of a complex multiplet region (0.8–1.8 ppm) corresponding to the 11 protons of the cyclohexyl ring and the two methylene linker groups.
  • 
    C NMR:  Look for the loss of sp
    
    
    
    carbons (120–140 ppm) and the emergence of four distinct aliphatic signals for the cyclohexane ring (approx. 26, 33, 35 ppm) plus the linker carbons.
Mass Spectrometry
  • Method: ESI-MS (Positive Mode)

  • Expected [M+H]

    
    :  186.26 m/z
    
  • Fragmentation: Minimal fragmentation is observed under soft ionization, confirming stability.

Chiral HPLC
  • Column: Chirex 3126 (D-Penicillamine) or Crownpak CR(+).

  • Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Water.

  • Criteria: Enantiomeric excess (ee) should be >99% to ensure the S-configuration was maintained during hydrogenation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22839041, (S)-2-amino-4-cyclohexylbutanoic acid. Retrieved from [Link]

  • Sagatys, D. S., et al. (2010).Structural studies of cyclohexylalanine derivatives in ACE inhibitor design. Journal of Medicinal Chemistry. (Contextual grounding for cyclohexyl analogs).
  • Hruby, V. J., et al.Conformational constraints in peptide design: The role of bulky side chains. (General reference for steric bulk utility).

Sources

Foundational

The Strategic Incorporation of Cyclohexyl Groups in Peptide Side Chains: A Technical Guide for Advanced Drug Development

Abstract The deliberate introduction of non-proteinogenic amino acids is a pivotal strategy in modern medicinal chemistry, transforming native peptides into robust therapeutic candidates. Among these, the incorporation o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The deliberate introduction of non-proteinogenic amino acids is a pivotal strategy in modern medicinal chemistry, transforming native peptides into robust therapeutic candidates. Among these, the incorporation of cyclohexyl-containing residues, most notably cyclohexylalanine (Cha), offers a powerful tool to modulate the physicochemical and pharmacological properties of peptides. This guide provides an in-depth exploration of the rationale, synthetic methodologies, and profound impact of integrating cyclohexyl groups into peptide side chains. We will delve into the causality behind experimental choices, present validated protocols, and discuss the downstream effects on peptide stability, conformation, and bioactivity, equipping researchers and drug developers with the knowledge to harness this modification for next-generation peptide therapeutics.

Rationale: Why Introduce Cyclohexyl Groups?

The substitution of naturally occurring aromatic residues, such as phenylalanine, with their cyclohexyl counterparts is a strategic decision driven by the pursuit of enhanced drug-like properties.[1][2] The rationale is multi-faceted:

  • Enhanced Metabolic Stability: The saturated cyclohexyl ring is inherently more resistant to enzymatic degradation, particularly by proteases that recognize aromatic side chains.[1][2] This increased stability translates to a longer in vivo half-life, a critical factor for therapeutic efficacy.

  • Increased Lipophilicity: The aliphatic nature of the cyclohexyl group significantly increases the hydrophobicity of the peptide.[1][3] This can improve membrane permeability and facilitate interactions with hydrophobic binding pockets on target proteins.[1][3]

  • Conformational Rigidity: The bulky cyclohexyl group can impose steric constraints on the peptide backbone, restricting its conformational freedom.[2] This can "lock" the peptide into a bioactive conformation, potentially leading to higher receptor affinity and selectivity.[2]

  • Bioisosterism: The cyclohexyl group can act as a three-dimensional bioisostere for the flat phenyl group, offering more contact points with a target protein.[4] It can also serve as a bioisostere for a t-butyl group, potentially enabling deeper penetration into a hydrophilic pocket on a target protein.[4]

These modifications collectively contribute to improved pharmacokinetic and pharmacodynamic profiles, making cyclohexyl-containing peptides highly attractive candidates for drug development.[2]

Synthetic Strategies for Cyclohexylalanine (Cha) and its Derivatives

The successful incorporation of cyclohexyl groups into peptides begins with the synthesis of the requisite non-natural amino acid building blocks. The most common of these is cyclohexylalanine (Cha).

Synthesis of Cyclohexylalanine

A prevalent and historically significant method for synthesizing DL-β-cyclohexylalanine is through the catalytic hydrogenation of a phenylalanine precursor.[1][5]

Experimental Protocol: Synthesis of DL-β-Cyclohexylalanine via Hydrogenation

This protocol is adapted from established methods for the reduction of α-acetaminocinnamic acid.[1][5]

Materials:

  • α-acetaminocinnamic acid

  • Glacial acetic acid

  • Adams platinum oxide catalyst (PtO₂)

  • Hydrogen gas

  • Burgess-Parr hydrogenation apparatus

  • Silver oxide (Ag₂O)

  • Hydrogen sulfide (H₂S)

Procedure:

  • Hydrogenation:

    • Dissolve α-acetaminocinnamic acid in glacial acetic acid.[5]

    • Add freshly prepared Adams platinum oxide catalyst to the solution.[1][5]

    • Transfer the mixture to a Burgess-Parr hydrogenation apparatus and shake under 2-3 atmospheres of hydrogen pressure.[1][5]

    • Monitor the reaction by observing the rate of hydrogen uptake. The reduction is typically complete in about 1.5 hours.[1][5]

  • Isolation of N-Acetyl-dl-β-cyclohexylalanine:

    • Filter off the platinum catalyst.[1]

    • Evaporate the filtrate to dryness under reduced pressure.[1]

  • Hydrolysis of the Acetyl Group:

    • Boil the N-acetyl-dl-β-cyclohexylalanine with a slight excess of freshly prepared silver oxide (Ag₂O) in an aqueous solution for approximately eight hours.[1]

    • Filter the hot solution to remove silver salts.[1]

    • Treat the filtrate with hydrogen sulfide (H₂S) to precipitate any remaining silver ions as silver sulfide.[1]

    • Filter the solution to remove the silver sulfide precipitate.[1]

    • Evaporate the clear aqueous filtrate to dryness to obtain crude dl-β-cyclohexylalanine.[1]

  • Purification:

    • Recrystallize the crude product from hot water to yield pure dl-β-cyclohexylalanine.[1]

An alternative and often more direct route involves the hydrogenation of L-phenylalanine using a rhodium on carbon or rhodium on alumina catalyst.[6][7]

Experimental Protocol: Synthesis of L-β-cyclohexylalanine via Hydrogenation of L-phenylalanine

Materials:

  • L-phenylalanine

  • 90% Acetic acid

  • 5% Rhodium on carbon catalyst

  • Hydrogen gas

Procedure:

  • Dissolve L-phenylalanine in 90% acetic acid.[6]

  • Add the 5% rhodium on carbon catalyst.[6]

  • Hydrogenate the mixture at 40 psi and 37°C for 24 hours.[6]

  • Remove the catalyst by filtration.[6]

  • Concentrate the filtrate to dryness under high vacuum.[6]

  • Crystallize the residue from 15% acetic acid to yield L-β-cyclohexylalanine.[6]

Synthesis of Other Cyclohexyl-Containing Amino Acids

The principles of catalytic hydrogenation can be extended to synthesize other cyclohexyl-containing amino acids from their aromatic precursors.[7] For instance, fluorinated cyclohexylalanines can be synthesized by the hydrogenation of the corresponding fluorinated phenylalanines.[8] The synthesis of more complex derivatives, such as β-methyl-cyclohexylalanine, has also been reported.[9]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The most common method for incorporating cyclohexylalanine and its derivatives into a peptide chain is through Solid-Phase Peptide Synthesis (SPPS).[1][3][10] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[10][11][12]

Orthogonal Protection Strategies

Successful SPPS relies on the use of orthogonal protecting groups for the α-amino group and any reactive side chains.[11][13] This allows for the selective removal of the N-terminal protecting group at each cycle without disturbing the side-chain protecting groups or the linkage to the resin.[11]

  • Fmoc/tBu Strategy: This is the most widely used approach in modern SPPS.[14] The α-amino group is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while side chains are protected with acid-labile groups such as tert-butyl (tBu).[11][14] This is an orthogonal system, as the Fmoc group is removed with a base (e.g., piperidine), and the side-chain protecting groups are removed with a strong acid (e.g., trifluoroacetic acid, TFA) during the final cleavage from the resin.[11][14]

  • Boc/Bzl Strategy: In this scheme, the α-amino group is protected with the acid-labile tert-butyloxycarbonyl (Boc) group, and side chains are protected with benzyl (Bzl)-based groups.[11] While both are acid-labile, their removal requires different acid strengths, providing a degree of selectivity.[11]

A Typical Fmoc-SPPS Cycle for Incorporating Cyclohexylalanine

The following diagram and protocol illustrate a standard manual Fmoc-based SPPS workflow for adding a cyclohexylalanine residue to a growing peptide chain.[1]

SPPS_Workflow Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-Cha-OH, Coupling Reagents) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Next_Cycle Ready for Next Cycle Wash2->Next_Cycle

Figure 1: A simplified workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Experimental Protocol: Fmoc-SPPS Coupling of Cyclohexylalanine

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine in N,N-dimethylformamide (DMF)

  • DMF

  • Fmoc-L-cyclohexylalanine-OH

  • Coupling reagents (e.g., HBTU/HOBt or PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[15]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group.[15]

    • Repeat the treatment for another 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and by-products.[15]

  • Coupling:

    • Dissolve Fmoc-L-cyclohexylalanine-OH, coupling reagents (e.g., HBTU/HOBt), and DIPEA in DMF.

    • Add the coupling solution to the resin and shake for 1-2 hours at room temperature.[3]

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.[16]

  • Repeat: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.[11]

  • Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing TFA.

Biophysical and Pharmacological Consequences of Cyclohexyl Group Incorporation

The introduction of cyclohexyl groups can have profound effects on the biophysical and pharmacological properties of a peptide.

PropertyEffect of Cyclohexyl Group IncorporationRationaleReferences
Metabolic Stability IncreasedResistance to enzymatic degradation[1],[2]
Lipophilicity (LogP) IncreasedAliphatic nature of the cyclohexyl ring[1],[3]
Conformational Rigidity IncreasedSteric bulk of the cyclohexyl group[2]
Receptor Binding Affinity Can be increasedPre-organization into a bioactive conformation[2]
Cell Permeability Can be improvedIncreased lipophilicity and potential for intramolecular hydrogen bonding[16],[17]
Aqueous Solubility Generally decreasedIncreased hydrophobicity[8]
Case Studies
  • Apelin Receptor Agonists: The incorporation of cyclohexylalanine into apelin analogues has been shown to enhance their metabolic stability and potency as apelin receptor agonists.[2]

  • Opioid Peptides: Substitution of phenylalanine with β-methyl-cyclohexylalanine in TIPP peptides resulted in highly potent and selective δ opioid antagonists.[9]

  • Mitochondria-Targeting Peptides: A peptide containing cyclohexylalanine, CMP3013, has been shown to selectively target cardiolipin in the inner mitochondrial membrane, rescuing mitochondrial dysfunction in models of acute kidney injury.[16][18] This highlights the role of enhanced hydrophobicity in targeting specific cellular compartments.[16]

  • HIV-1 Transcription Inhibitors: Dimeric α-helical peptides incorporating cyclohexylalanine have demonstrated nanomolar inhibitory activity against HIV-1 transcription.[16]

Characterization of Cyclohexyl-Containing Peptides

Following synthesis and purification, it is crucial to thoroughly characterize the final peptide to confirm its identity and purity.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for assessing the purity of the synthesized peptide.[16] A Zorbax C18 column is commonly used with a gradient of acetonitrile in water, both containing a small amount of TFA.[16]

  • Mass Spectrometry: Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry are used to confirm the molecular weight of the peptide, verifying the successful incorporation of the cyclohexyl-containing residue.[16]

  • NMR Spectroscopy: For detailed structural analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to determine the three-dimensional conformation of the peptide in solution.

Conclusion and Future Perspectives

The introduction of cyclohexyl groups into peptide side chains is a well-established and powerful strategy in peptide drug design. It offers a reliable means to enhance metabolic stability, modulate lipophilicity, and constrain peptide conformation, often leading to significant improvements in therapeutic potential. As our understanding of peptide structure-activity relationships deepens and synthetic methodologies continue to evolve, the strategic use of cyclohexyl and other non-natural amino acids will undoubtedly play an increasingly important role in the development of next-generation peptide-based therapeutics. The ability to fine-tune the properties of peptides with such precision opens up new avenues for targeting challenging disease pathways and developing drugs with superior efficacy and safety profiles.

References

  • N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide. Benchchem.
  • Application Notes and Protocols: The Use of Boc-cyclohexyl-D-Ala-OH in Bioactive Peptide Design. Benchchem.
  • Synthesis of L-β-cyclohexylalanine. PrepChem.com.
  • Synthesis of cyclohexylalanine. PrepChem.com.
  • The Synthesis of dl-β-Cyclohexylalanine. Journal of the American Chemical Society.
  • L-Cyclohexylalanine 27527-05-5 wiki. Guidechem.
  • Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents. PMC.
  • Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. PMC.
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • β-Methyl Substitution of Cyclohexylalanine in Dmt-Tic-Cha-Phe Peptides Results in Highly Potent δ Opioid Antagonists. Journal of Medicinal Chemistry.
  • Cyclohexanes in Drug Discovery. PharmaBlock.
  • Reductions of Aromatic Amino Acids and Derivatives.
  • From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science (RSC Publishing).
  • Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
  • Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. PubMed.
  • Solid phase peptide synthesis: New resin and new protecting group. CORE.
  • Universal peptide synthesis via solid-phase methods fused with chemput
  • Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design. AiFChem.
  • Cell Permeable Peptides Containing “Cycloalanine” Residues. PMC.
  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Coupling Protocols for Boc-(S)-2-amino-4-cyclohexylbutanoic Acid (Boc-L-hCha-OH) in Peptidomimetic Synthesis

Introduction & Mechanistic Rationale Boc-(S)-2-amino-4-cyclohexylbutanoic acid, commonly known as Boc-L-homocyclohexylalanine (Boc-L-hCha-OH), is a highly lipophilic, non-canonical amino acid. It is extensively utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Boc-(S)-2-amino-4-cyclohexylbutanoic acid, commonly known as Boc-L-homocyclohexylalanine (Boc-L-hCha-OH), is a highly lipophilic, non-canonical amino acid. It is extensively utilized in the design of peptidomimetics and highly selective protease inhibitors[1][2]. The incorporation of the homocyclohexylalanine (hCha) side chain is a proven strategy to probe deep, hydrophobic S1/S4 pockets in therapeutic targets such as HIV-1 protease[1], Zika virus NS2B-NS3 protease[3], neutrophil serine proteases[4], and caspases[5].

Mechanistic Causality in Drug Design: The extra methylene spacer in hCha compared to standard cyclohexylalanine (Cha) provides necessary rotational flexibility, allowing the bulky cyclohexyl ring to achieve optimal van der Waals contacts within target binding clefts without rigid steric clashing[3]. However, this extreme hydrophobicity presents distinct synthetic challenges. During Solid-Phase Peptide Synthesis (SPPS), consecutive hydrophobic residues can induce severe on-resin aggregation via inter-chain β-sheet formation, drastically reducing coupling efficiency[6].

Strategic Use of Boc-Protection: While hCha can be integrated into standard Fmoc-SPPS, utilizing the Boc-protected derivative (Boc-hCha-OH) at the N-terminus of an Fmoc-synthesized sequence is a highly efficient, field-proven strategy. It eliminates the need for a final base-catalyzed deprotection step, as the N-terminal Boc group is removed concurrently during global acidic cleavage with Trifluoroacetic acid (TFA)[5].

Physicochemical & Structural Properties

Understanding the physical parameters of Boc-L-hCha-OH is critical for calculating reaction stoichiometry and predicting solubility limits during synthesis[7][8].

PropertyValue / Description
Chemical Name (2S)-2-(tert-butoxycarbonylamino)-4-cyclohexylbutanoic acid
Common Name Boc-L-homocyclohexylalanine (Boc-hCha-OH)
CAS Number 116622-38-9[9]
Molecular Formula C₁₅H₂₇NO₄[7]
Molecular Weight 285.38 g/mol [7]
Appearance White to off-white powder
Solubility Profile Highly soluble in DMF, NMP, DCM, and MeOH. Insoluble in water.
Steric Profile High lipophilicity; moderate alpha-carbon steric hindrance.

Coupling Strategies & Reagent Selection

To overcome the inherent steric bulk and hydrophobicity of hCha, the selection of coupling reagents and solvents must be strictly controlled to prevent incomplete reactions and sequence deletion[10].

  • Coupling Reagents: HATU combined with DIPEA is the gold standard for coupling bulky, non-natural amino acids like hCha[5]. HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-OBt ester, kinetically outcompeting aggregation-induced slowdowns. Alternatively, DIC/OxymaPure offers a highly efficient, less epimerization-prone alternative for solution-phase or less hindered solid-phase couplings.

  • Solvent Optimization: While pure DMF is standard, the lipophilicity of hCha can cause inadequate resin swelling. A binary mixture of DMF/DCM (1:1) or the addition of chaotropic salts (0.1 M LiCl in NMP) disrupts inter-chain hydrogen bonding and improves the solvation of the growing hydrophobic peptide-resin matrix[6].

ReagentSelection Start Sequence Aggregation Potential? HighAgg High (Hydrophobic Sequence) Start->HighAgg LowAgg Low (Standard Sequence) Start->LowAgg Solvent1 Solvent: DMF/NMP (1:1) + 0.1M LiCl HighAgg->Solvent1 Solvent2 Solvent: Pure DMF LowAgg->Solvent2 Reagent1 Coupling: HATU / DIPEA (Microwave optional) Solvent1->Reagent1 Reagent2 Coupling: DIC / OxymaPure or HBTU / DIPEA Solvent2->Reagent2

Logical decision tree for selecting optimal coupling reagents and solvents for Boc-hCha-OH.

Experimental Protocols

Protocol A: N-Terminal Capping in Solid-Phase Peptide Synthesis (SPPS)

This protocol details the addition of Boc-L-hCha-OH as the final N-terminal residue on an Fmoc-synthesized peptide resin[5].

Reagents Required:

  • Peptide-Resin (e.g., Rink Amide or Wang resin, 0.1 mmol scale)

  • Boc-L-hCha-OH (0.3 mmol, 3.0 eq)

  • HATU (0.29 mmol, 2.9 eq)

  • DIPEA (0.6 mmol, 6.0 eq)

  • DMF and DCM (Peptide synthesis grade)

  • Cleavage Cocktail: TFA / TIPS / H₂O (95:2.5:2.5 v/v)

Step-by-Step Methodology:

  • Resin Swelling: Suspend the peptide-resin in a 1:1 mixture of DMF/DCM for 30 minutes. Rationale: DCM forcefully swells the hydrophobic polystyrene matrix, exposing reactive amine sites hidden by the hydrophobic core.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min)[10].

  • Pre-Activation: In a separate vial, dissolve Boc-L-hCha-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF. Add DIPEA (6.0 eq) and vortex for 3 minutes. Rationale: A 3-minute pre-activation allows the formation of the active ester while preventing the uronium salt (HATU) from directly capping the free amines on the resin (guanidinylation).

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1.5 to 2 hours.

  • Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test. A yellow/colorless bead indicates successful coupling. If blue, repeat steps 3-4.

  • Washing & Drying: Wash the resin with DMF (3×), DCM (3×), and MeOH (3×). Dry under a vacuum desiccator.

  • Global Cleavage & Deprotection: Treat the dry resin with the TFA/TIPS/H₂O cocktail for 2 hours at room temperature[5]. Rationale: TFA simultaneously cleaves the peptide from the resin and removes the N-terminal Boc group. TIPS acts as a carbocation scavenger to prevent the liberated t-butyl cations from alkylating sensitive residues (e.g., Trp, Tyr).

  • Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether (-20°C). Centrifuge and lyophilize.

SPPSWorkflow Swelling 1. Resin Swelling (DMF/DCM) Deprotect 2. Fmoc Deprotection (20% Piperidine) Swelling->Deprotect Activation 3. Pre-activation (Boc-hCha-OH + HATU + DIPEA) Deprotect->Activation Coupling 4. Coupling (1-2 hours, RT) Activation->Coupling Cleavage 5. Cleavage (TFA/TIPS/H2O) Coupling->Cleavage

Step-by-step workflow for N-terminal coupling of Boc-hCha-OH in Fmoc-SPPS.

Protocol B: Solution-Phase Fragment Condensation

For synthesizing small peptidomimetics or functionalizing primary amines in solution.

Step-by-Step Methodology:

  • Activation: Dissolve Boc-L-hCha-OH (1.0 eq) and OxymaPure (1.0 eq) in DCM/DMF (4:1). Cool to 0°C in an ice bath. Add DIC (N,N'-Diisopropylcarbodiimide) (1.05 eq) dropwise. Stir for 15 minutes at 0°C. Rationale: OxymaPure/DIC prevents epimerization and is highly soluble, while the low temperature controls the exothermic activation and prevents side-product formation.

  • Amine Addition: Add the target amine component (0.95 eq) dissolved in DCM, followed by DIPEA (2.0 eq) if the amine is a salt.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor via LC-MS or TLC.

  • Workup: Dilute with DCM. Wash the organic layer successively with 5% KHSO₄ (aq) (to remove unreacted amines), saturated NaHCO₃ (aq) (to remove unreacted acids and Oxyma), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

References

  • PubChem . "(S)-2-amino-4-cyclohexylbutanoic acid | C10H19NO2 | CID 22839041". National Center for Biotechnology Information. Available at:[Link]

  • American Elements . "(S)-2-Amino-4-cyclohexylbutanoic acid | CAS 116622-38-9". Available at:[Link]

  • Kusumoto, et al. "Highly Potent and Oral Macrocyclic Peptides as a HIV-1 Protease Inhibitor: mRNA Display-Derived Hit-to-Lead Optimization." ACS Medicinal Chemistry Letters, 2022. Available at:[Link]

  • Hammerschmidt, et al. "Structure-Based Optimization and Characterization of Macrocyclic Zika Virus NS2B-NS3 Protease Inhibitors." Journal of Medicinal Chemistry, 2022. Available at:[Link]

  • Poreba, et al. "Unnatural amino acids increase sensitivity and provide for the design of highly selective caspase substrates." Cell Death & Differentiation, 2014. Available at:[Link]

  • Kasperkiewicz, et al. "Neutrophil serine proteases." OAE Publishing Inc., 2020. Available at:[Link]

  • Midura-Nowaczek, et al. "Tripeptides with non-code amino acids as potential serine proteases inhibitors: Peptide synthesis." Journal of Enzyme Inhibition and Medicinal Chemistry, 2012. Available at:[Link]

  • European Patent Office. "Solid phase peptide synthesis of peptide alcohols (WO2011000848A1).

Sources

Application

Application Note: Synthesis of Peptidomimetics Incorporating L-Homocyclohexylalanine (L-hCha)

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Focus: Mechanistic rationale, coupling optimization, and self-validating Fmoc-SPPS protocols for bulky unnatural amino acids. M...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Focus: Mechanistic rationale, coupling optimization, and self-validating Fmoc-SPPS protocols for bulky unnatural amino acids.

Mechanistic Rationale: Why L-Homocyclohexylalanine?

The incorporation of non-natural, aliphatic amino acids into peptide backbones is a cornerstone strategy in modern peptidomimetic drug design. L-homocyclohexylalanine (L-hCha) —characterized by a bulky, hydrophobic cyclohexyl ring extended by a flexible methylene spacer—offers distinct pharmacological advantages over natural hydrophobic residues like Leucine, Isoleucine, or Phenylalanine.

  • Proteolytic Stability: The unnatural side chain is poorly recognized by endogenous broad-spectrum proteases, significantly extending the plasma half-life of the resulting peptidomimetic.

  • Target Affinity via Hydrophobic Packing: The extended aliphatic bulk of L-hCha is highly effective at displacing ordered water molecules in deep, hydrophobic enzyme pockets. For instance, L-hCha has been shown to optimally fill the S4 subsite of coagulation pathway proteases, drastically enhancing the binding affinity of1[1][2].

  • Isozyme Selectivity: By fine-tuning steric bulk, L-hCha enables paralog differentiation, such as distinguishing Caspase 10 from Caspases 3, 6, and 7, which cannot accommodate such large hydrophobic residues in their3[3]. It has also been successfully deployed in 4 targeting urokinase and thrombin[4].

Synthesis Strategy: Overcoming Steric Hindrance

The same steric bulk that makes L-hCha pharmacologically valuable makes it synthetically challenging. During Solid-Phase Peptide Synthesis (SPPS), the bulky cyclohexyl group creates significant steric hindrance, reducing the nucleophilic attack rate of the resin-bound amine onto the activated carboxylic acid of the incoming Fmoc-L-hCha-OH.

Causality in Reagent Selection: Traditional coupling reagents like DCC or HBTU often lead to incomplete aminolysis and sequence truncations when dealing with L-hCha. To overcome this thermodynamic barrier, we mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). The 7-aza moiety of HATU provides a neighboring group effect, acting as an internal base to accelerate the aminolysis step and drive the reaction to completion. Alternatively, DIC/OxymaPure can be utilized to minimize epimerization risks during extended coupling times.

Quantitative Comparison of Coupling Reagents for L-hCha
Coupling Reagent SystemBaseActivation TimeCoupling TimeTypical Yield (%)Epimerization RiskMechanistic Rationale
DIC / HOBt None5 min2 - 3 hrs70 - 80%LowStandard carbodiimide activation; struggles with bulky aliphatic side chains.
DIC / OxymaPure None2 min1.5 - 2 hrs85 - 95%Very LowOxyma acts as a superior nucleophile compared to HOBt, minimizing steric clash.
HBTU DIPEA3 min2 hrs75 - 85%ModerateUronium salt activation; lacks the accelerating 7-aza group, leading to slower aminolysis.
HATU DIPEA1 - 2 min1 - 1.5 hrs> 95% Low*7-aza group provides neighboring group participation, drastically accelerating coupling.

*Note: Epimerization risk with HATU is low only if pre-activation time is strictly controlled (< 2 mins) to prevent the formation of oxazolone intermediates.

Experimental Workflow Visualization

G A 1. Resin Preparation Swelling in DCM/DMF (30 min) B 2. Fmoc Deprotection 20% Piperidine in DMF (15 min) A->B C 3. Pre-activation of Fmoc-L-hCha-OH HATU (0.99 eq), DIPEA (2 eq), 2 min B->C D 4. Coupling Reaction Extended Time (2-4 hrs) + Double Coupling C->D E 5. Kaiser Test Validation If positive, repeat step 4. If negative, proceed. D->E E->D Positive (Incomplete) F 6. Capping Ac2O / DIPEA in DMF (10 min) E->F Negative (Complete) G 7. Cleavage & Global Deprotection TFA / TIPS / H2O (95:2.5:2.5), 2 hrs F->G

Caption: Workflow for Fmoc-SPPS of L-hCha peptidomimetics highlighting extended coupling and self-validation.

Step-by-Step Protocol: Fmoc-SPPS of L-hCha

This protocol is designed as a self-validating system . Do not proceed to subsequent steps without analytical confirmation of the critical L-hCha coupling event.

Materials Required
  • Resin: Rink Amide AM resin (loading ~0.5 mmol/g) or 2-Chlorotrityl chloride (2-CTC) resin.

  • Amino Acid: Fmoc-L-homocyclohexylalanine-OH (Fmoc-L-hCha-OH).

  • Reagents: HATU, N,N-Diisopropylethylamine (DIPEA), Piperidine, Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), Acetic Anhydride (Ac₂O).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

Phase 1: Resin Preparation & Deprotection
  • Resin Swelling: Weigh 0.1 mmol of resin into a fritted SPPS reaction vessel. Swell the resin in a 1:1 mixture of DCM/DMF (5 mL) for 30 minutes under gentle agitation. Drain the solvent.

  • Fmoc Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 5 mL aliquot for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 × 5 mL) and DCM (3 × 5 mL) to remove all traces of piperidine.

Phase 2: Critical Coupling of Fmoc-L-hCha-OH

Causality Check: Because L-hCha is sterically hindered, we use a 4-fold excess of the amino acid and a highly reactive coupling reagent (HATU) to force the equilibrium toward the product.

  • Pre-activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-L-hCha-OH and 0.396 mmol (3.96 eq) of HATU in 3 mL of anhydrous DMF. Add 0.8 mmol (8 eq) of DIPEA.

  • Activation Timing: Stir the mixture for exactly 2 minutes . Prolonged pre-activation of bulky amino acids with HATU increases the risk of epimerization via oxazolone formation.

  • Coupling: Add the activated mixture to the resin. Agitate gently at room temperature for 2 to 4 hours . (Standard amino acids require 45 mins; L-hCha requires extended time).

  • Washing: Drain the reaction mixture and wash the resin with DMF (3 × 5 mL).

Phase 3: Self-Validation (The Kaiser Test)
  • Extract a few resin beads and transfer them to a glass test tube.

  • Add 2 drops each of the Kaiser test reagents (Ninhydrin, Phenol, and Potassium Cyanide solutions). Heat at 120°C for 3 minutes.

  • Decision Matrix:

    • Negative (Yellow/Colorless): Aminolysis is complete. Proceed to Phase 4.

    • Positive (Blue): Incomplete coupling due to steric clash. Do not proceed. Perform a double coupling using DIC/OxymaPure (4 eq each) for an additional 2 hours to capture unreacted amines without over-exposing the peptide to HATU.

Phase 4: Capping & Cleavage
  • Capping: To prevent any trace unreacted amines from forming deletion sequences in subsequent steps, treat the resin with 10% Acetic Anhydride and 10% DIPEA in DMF for 10 minutes. Wash thoroughly with DMF and DCM.

  • Subsequent Elongation: Continue standard Fmoc-SPPS cycles for the remainder of the peptidomimetic sequence.

  • Global Cleavage: Once synthesis is complete, treat the dried resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) for 2 hours.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude L-hCha-containing peptidomimetic. Centrifuge, wash the pellet twice with cold ether, and lyophilize.

References

  • Title : Full article: Tripeptides with non-code amino acids as potential serine proteases inhibitors Source : tandfonline.com URL :[Link]

  • Title : Parallel imaging of coagulation pathway proteases activated protein C, thrombin, and factor Xa in human plasma - PMC Source : nih.gov URL :[Link]

  • Title : Unnatural amino acids increase sensitivity and provide for the design of highly selective caspase substrates - PMC Source : nih.gov URL :[Link]

  • Title : Fluorescent Activity-Based Probe To Image and Inhibit Factor XIa Activity in Human Plasma Source : acs.org URL :[Link]

Sources

Method

Application Note: Optimizing Hydrophobic Interactions in Peptide Drug Discovery

Executive Summary Peptide therapeutics occupy a highly valuable pharmacological space, offering the high target affinity and specificity of biologics alongside the synthetic tractability of small molecules. However, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Peptide therapeutics occupy a highly valuable pharmacological space, offering the high target affinity and specificity of biologics alongside the synthetic tractability of small molecules. However, the clinical translation of native peptides is historically bottlenecked by poor pharmacokinetic (PK) profiles—specifically, rapid renal clearance, susceptibility to proteolytic degradation, and an inability to cross lipid bilayers[1].

As a Senior Application Scientist, I have structured this guide to detail how optimizing hydrophobic interactions serves as the most validated, mechanistic approach to overcoming these hurdles. By strategically tuning peptide hydrophobicity through lipidation and all-hydrocarbon stapling, developers can engineer self-validating systems that dramatically extend plasma half-life and unlock intracellular targets.

Mechanistic Rationale: The Causality of Hydrophobicity

In biological systems, hydrophobicity drives the thermodynamic burial of non-polar surface areas. For peptide engineering, increasing hydrophobicity is not merely about altering solubility; it is about dictating molecular behavior at physiological interfaces. Modulating hydrophobicity achieves two distinct functional outcomes:

  • Systemic Persistence via Steric Shielding: The attachment of a hydrophobic lipid tail allows a peptide to reversibly bind human serum albumin (HSA). Because HSA is a bulky, abundant circulating protein (66 kDa) with a half-life of 19 days, the resulting macromolecular complex evades glomerular filtration and physically shields the peptide backbone from circulating endopeptidases[2].

  • Intracellular Access via Backbone Masking: Linear peptides suffer from high conformational entropy and exposed polar amide backbones, making membrane traversal energetically unfavorable. Constraining a peptide into an

    
    -helix via a hydrophobic hydrocarbon staple masks these polar groups within the helix core, lowering the energetic penalty of partitioning into the hydrophobic core of the lipid bilayer[3].
    

Strategic Modalities for Hydrophobic Optimization

Peptide Lipidation for Half-Life Extension

Lipidation involves the covalent conjugation of fatty acids (e.g., palmitic or stearic acid) to a peptide backbone, typically via a lysine side chain. The causality of success in lipidation relies heavily on the spacer used between the peptide and the lipid.

For example, in the development of GLP-1 receptor agonists, a


-glutamic acid (

-Glu) spacer is utilized[4]. The

-Glu spacer provides the exact conformational flexibility and acidic microenvironment required to project the fatty acid into the hydrophobic binding pockets of HSA, without causing steric hindrance at the GLP-1 receptor interface[4]. This specific hydrophobic optimization shifts the half-life of native GLP-1 from ~2 minutes to 13 hours (liraglutide) and over 160 hours (semaglutide)[4]. However, scientists must monitor this closely, as hyper-lipidation can lead to undesirable oligomerization,

-sheet aggregation, and restricted pH solubility[5].

G A Native Peptide (Short Half-life) B Lipidation (Fatty Acid + Spacer) A->B Chemical Conjugation C Lipidated Peptide B->C Structural Modification D HSA Binding in Plasma C->D Non-covalent Interaction E Extended Half-life (Reduced Clearance) D->E Steric Shielding

Caption: Workflow of peptide lipidation and subsequent half-life extension via albumin binding.

All-Hydrocarbon Peptide Stapling for Intracellular Targeting

To target intracellular protein-protein interactions (PPIs), peptides must enter the cytosol. All-hydrocarbon stapling utilizes ruthenium-catalyzed ring-closing metathesis (RCM) to cross-link unnatural olefin-bearing amino acids placed at


 (one 

-helical turn) or

(two turns) positions[3].

The causality here is twofold: First, the hydrocarbon staple physically locks the peptide into an


-helix, pre-organizing it for target binding and reducing the entropic cost of interaction. Second, the lipophilic nature of the staple itself interacts favorably with the cell membrane, promoting endocytosis or direct translocation[6][7]. Recent synthetic advancements even allow the retention of native amino acid side chains directly on the staple's alkenyl arms, maximizing target affinity while maintaining the hydrophobic boost required for cell permeability[8].

G A Linear Peptide (Unstructured, Impermeable) B Incorporate Unnatural Olefinic Amino Acids A->B Solid-Phase Synthesis C Ring-Closing Metathesis (Grubbs Catalyst) B->C On-Resin Catalysis D All-Hydrocarbon Stapled Peptide (Stable α-helix) C->D Covalent Cross-linking E Enhanced Cell Permeability & Proteolytic Stability D->E Structural Rigidity

Caption: Mechanism of all-hydrocarbon peptide stapling to enhance helicity and cell permeability.

Quantitative Data Summary

The following table summarizes the quantitative impact of hydrophobic optimization techniques on peptide pharmacokinetic and permeability profiles, demonstrating the massive functional gains achieved through these modifications.

Peptide EntityModification StrategyHydrophobic ElementPrimary Biological EffectPlasma Half-Life / Permeability Metric
Native GLP-1 NoneNoneRapid clearance~2 minutes (

)[4]
Liraglutide LipidationPalmitic acid +

-Glu spacer
HSA binding13 hours (

)[4]
Semaglutide LipidationStearic diacid +

-Glu spacer
Enhanced HSA binding~160 hours (

)[4]
Linear Axin Peptide NoneNoneProteolytic degradation< 5% Cellular Uptake[8]
Stapled Axin Peptide All-Hydrocarbon Staple

Olefinic Cross-link
Helicity & Membrane insertion> 60% Cellular Uptake[8]

Validated Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems . They include built-in verification steps to confirm that the experimental causality holds true before proceeding to expensive in vivo models.

Protocol A: RP-HPLC Determination of Peptide Hydrophobicity (CHI/LogD)

Rationale: Calculated LogP (cLogP) computational models frequently fail for macrocyclic and highly modified peptides[9]. Reversed-phase HPLC (RP-HPLC) retention time serves as a highly accurate, empirical proxy for relative peptide hydrophobicity and amphipathicity[10][11].

Step-by-Step Methodology:

  • Column Preparation: Equilibrate a C18 analytical column (e.g., 4.6 × 250 mm, 5 µm particle size, 110 Å pore size) at 25°C[12].

  • Mobile Phase Setup:

    • Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Solvent B: 0.1% (v/v) TFA in LC-MS grade Acetonitrile.

  • Gradient Elution: Run a linear solvent gradient from 20% to 80% Solvent B over 30 minutes at a flow rate of 1.0 mL/min[12].

  • Detection: Monitor UV absorbance at 220 nm (to detect the peptide amide backbone) and 280 nm (if aromatic residues are present)[12].

  • Self-Validation Step (Calibration): Inject a standard calibration mixture of reference peptides with known Chromatographic Hydrophobicity Index (CHI) values. Plot retention time (

    
    ) versus CHI to create a standard linear regression curve. Calculate your target peptide's empirical hydrophobicity using this validated equation rather than relying on raw retention time alone.
    
Protocol B: Synthesis and Validation of All-Hydrocarbon Stapled Peptides

Rationale: The primary failure point in peptide stapling is incomplete ring-closing metathesis, which leaves unreacted hydrophobic arms that cause off-target aggregation. This protocol ensures complete conversion and structural validation.

Step-by-Step Methodology:

  • Solid-Phase Peptide Synthesis (SPPS): Synthesize the linear peptide on Rink amide resin using standard Fmoc chemistry. Incorporate unnatural

    
    -methyl, 
    
    
    
    -alkenyl amino acids (e.g.,
    
    
    for
    
    
    spacing) at the desired positions.
  • On-Resin Metathesis: Wash the resin with 1,2-dichloroethane (DCE). Treat the resin with 10 mM Grubbs I (or Grubbs II) catalyst dissolved in DCE for 2 hours at room temperature under nitrogen.

  • Iterative Catalysis: Crucial Step - Drain the reaction mixture and repeat the Grubbs catalyst treatment twice more to drive the metathesis reaction to >95% conversion.

  • Cleavage & Deprotection: Cleave the stapled peptide from the resin using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold ether and lyophilize.

  • Self-Validation Step (Helicity Confirmation): Purify the peptide via preparative HPLC. Dissolve the purified stapled peptide in 10 mM phosphate buffer (pH 7.4). Measure the Circular Dichroism (CD) spectra from 190 nm to 260 nm. A successfully stapled, biologically active

    
    -helix will display characteristic dual minima at 208 nm and 222 nm. Calculate the exact % helicity based on the molar ellipticity at 222 nm to validate the structural constraint before running cell permeability assays.
    

References

  • Lipidization as a tool toward peptide therapeutics - PMC. nih.gov.[Link]

  • A review of lipidation in the development of advanced protein and peptide therapeutics. researchgate.net.[Link]

  • Lipidation based Half-Life Extension Service. creative-biolabs.com.[Link]

  • The limitation of lipidation: Conversion of semaglutide from once-weekly to once-monthly dosing. pnas.org.[Link]

  • Effect of Lipidation on the Structure, Oligomerization, and Aggregation of Glucagon-like Peptide 1. acs.org.[Link]

  • Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative. mdpi.com.[Link]

  • A novel peptide stapling strategy enables the retention of ring-closing amino acid side chains for the Wnt/β-catenin signalling pathway. rsc.org.[Link]

  • Development of stapled NONO-associated peptides reveals unexpected cell permeability and nuclear localisation. chemrxiv.org.[Link]

  • Different stapling-based peptide drug design: Mimicking α-helix as inhibitors of protein-protein interaction. rhhz.net.[Link]

  • Optimization of Microbial Specificity in Cyclic Peptides by Modulation of Hydrophobicity within a Defined Structural Framework. ubc.ca.[Link]

  • Biological and Physico-Chemical Characteristics of Arginine-Rich Peptide Gemini Surfactants with Lysine and Cystine Spacers. mdpi.com.[Link]

  • PEGASUS: Unlocking Polarity in Cell-Permeable Cyclic Peptides Using AI Models Built on Massively Parallel Biological Assays. acs.org.[Link]

  • Segment-based peptide design reveals the importance of N-terminal high cationicity for antimicrobial activity against Gram-negative pathogens. nih.gov.[Link]

Sources

Application

Application Note: Solubility &amp; Handling of (S)-2-amino-4-cyclohexylbutanoic Acid

This Application Note and Protocol guide addresses the physicochemical handling of (S)-2-amino-4-cyclohexylbutanoic acid (also known as L-Homocyclohexylalanine or L-hCha ).[1][2] This guide is structured to navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide addresses the physicochemical handling of (S)-2-amino-4-cyclohexylbutanoic acid (also known as L-Homocyclohexylalanine or L-hCha ).[1][2]

This guide is structured to navigate the "Solubility Paradox" of this compound: it possesses a highly hydrophobic side chain (homocyclohexyl) attached to a highly polar, zwitterionic amino acid head group.

Executive Summary

(S)-2-amino-4-cyclohexylbutanoic acid is a non-canonical amino acid used in peptide synthesis to introduce lipophilicity and steric bulk without aromatic interactions (unlike Phenylalanine).[1][2] While the side chain is soluble in organic solvents, the zwitterionic nature of the free amino acid (NH₃⁺/COO⁻) creates a high crystal lattice energy that resists dissolution in pure aprotic solvents like DMF (Dimethylformamide) and DMSO (Dimethyl sulfoxide).[1]

Critical Insight: Unlike its Fmoc-protected derivatives, the free acid form is sparingly soluble in pure DMF or DMSO.[1][2] Successful preparation of high-concentration stock solutions (>10 mM) typically requires ionic disruption using dilute acid, base, or chaotropic salts.[1]

Physicochemical Profile

PropertyValueImplication for Solubility
Molecular Formula C₁₀H₁₉NO₂Mid-sized organic molecule.[1][2]
Molecular Weight 185.26 g/mol Low MW, favorable for diffusion.[1]
Side Chain Ethyl-CyclohexylHighly Hydrophobic. Increases solubility in organics once the lattice is broken.[1][2]
Head Group Alpha-Amino AcidZwitterionic. Insoluble in non-polar solvents; high lattice energy in aprotic solvents.[1][2]
pKa (approx)

-COOH: ~2.3

-NH₃⁺: ~9.6
Exists as a zwitterion at neutral pH.[1][2]
Preferred Solvents Acidic/Basic Buffers, DMSO (modified)Pure water solubility is limited by the hydrophobic tail; Pure organic solubility is limited by the zwitterionic head.

Solubility Decision Matrix (Logic Flow)

Before attempting dissolution, determine the exact chemical form of your material. The solubility behavior changes drastically between the Free Acid and Protected forms.

SolubilityLogic Start Start: Identify Material Form CheckForm Is it Free Acid or Protected? Start->CheckForm FreeAcid Free Acid (NH2-R-COOH) (Zwitterionic) CheckForm->FreeAcid Protected Protected (Fmoc/Boc) (Non-Zwitterionic) CheckForm->Protected Salt Salt Form (HCl/TFA) (Ionic) CheckForm->Salt PureDMSO Pure DMSO/DMF? Likely Insoluble/Slow FreeAcid->PureDMSO High Lattice Energy DirectSol Directly Soluble in Pure DMF/DMSO (>100 mM) Protected->DirectSol No Zwitterion Salt->PureDMSO Moderate Solubility AddAcid Add 1-5% TFA or 1M HCl (Protonates COO-) PureDMSO->AddAcid Disrupt Lattice AddBase Add 1-5% DIEA or NaOH (Deprotonates NH3+) PureDMSO->AddBase Disrupt Lattice

Figure 1: Solubility decision tree based on chemical modification.[1][2] The Free Acid form requires ionic disruption for optimal solubility in organic solvents.[1]

Protocols

Protocol A: Solubility Determination (Saturation Limit)

Purpose: To define the maximum solubility of the specific lot of L-hCha in your solvent system of choice.[1][2]

Reagents:

  • (S)-2-amino-4-cyclohexylbutanoic acid (Solid).[1][2][3]

  • Solvent: Anhydrous DMF or DMSO (Grade: ACS or HPLC).[1]

  • Additives (Optional): Trifluoroacetic acid (TFA), 1M HCl, or Diisopropylethylamine (DIEA).

Workflow:

  • Weighing: Weigh 5.0 mg of L-hCha into a 1.5 mL microcentrifuge tube.

  • Initial Addition: Add 50 µL of solvent (Target: 100 mg/mL theoretical).

  • Agitation: Vortex vigorously for 60 seconds.

  • Observation 1: Check for clarity.

    • Clear: Solubility > 100 mg/mL.[1]

    • Cloudy/Pellet: Proceed to step 5.

  • Sonication: Sonicate in a water bath at 35°C for 5 minutes.

  • Titration: If insoluble, add solvent in 50 µL increments , vortexing and sonicating between additions, until clear.

  • Calculation:

    
    
    
Protocol B: Preparation of 50 mM Stock Solution (Recommended)

Purpose: Create a stable stock for biological assays or chemical synthesis.[1] Context: Pure DMSO is often preferred for biological assays, but the zwitterion may require "activation" to dissolve.

Step-by-Step:

  • Calculate: For 10 mL of 50 mM stock:

    • MW = 185.26 g/mol .[1][4]

    • Mass required =

      
      .
      
  • Weigh: Transfer ~93 mg of L-hCha into a glass vial.

  • Solvent Modification (The "Trick"):

    • Do not add pure DMSO yet.

    • Add 100 µL of 1 M HCl (aqueous) or pure TFA directly to the powder.[1] This protonates the carboxylate group, breaking the zwitterionic lattice.

    • Alternative for Basic Conditions: Add 100 µL of 1 M NaOH or DIEA.[1]

  • Dissolution: Vortex until the powder turns into a slurry or dissolves.

  • Dilution: Add DMSO to reach a final volume of 10 mL.

  • Mixing: Vortex and sonicate for 2 minutes. The solution should be crystal clear.

  • Storage: Aliquot into amber vials. Store at -20°C.

    • Stability:[1][2][5] Stable for >6 months at -20°C. Avoid repeated freeze-thaw cycles.[1][2][6]

Experimental Data Summary (Estimated)

Solvent SystemSolubility EstimateNotes
Water (Neutral) Low (< 5 mg/mL)Hydrophobic tail limits solubility.[1][2]
Water (pH < 2) High (> 50 mg/mL)Forms Cationic species (NH₃⁺/COOH).[1][2]
Pure DMF Very Low (< 1 mg/mL)Zwitterion insoluble in aprotic organic.[1]
Pure DMSO Low-Moderate (~5-10 mg/mL)High polarity of DMSO helps, but slow.[1][2]
DMSO + 5% TFA High (> 100 mg/mL) Recommended for synthesis.
DMSO + 5% Water Moderate (~20 mg/mL)Water helps solvate the ionic head.[1][2]

Troubleshooting & FAQ

Q: My solution precipitated when I diluted the DMSO stock into cell culture media.

  • Cause: The "Crash-out" effect.[1][2] The hydrophobic cyclohexyl tail is insoluble in aqueous media at neutral pH if the concentration is too high.

  • Fix:

    • Lower the final concentration (keep DMSO < 0.5%).

    • Ensure the stock was fully dissolved (no micro-crystals).

    • Warm the media to 37°C before addition.

Q: Can I use this stock for Solid Phase Peptide Synthesis (SPPS)?

  • Warning: Do not use the Free Acid for standard SPPS coupling.[1] You must use the Fmoc-protected derivative (Fmoc-L-HomoCha-OH).[1][2]

  • Reason: The free amine will compete with the coupling reaction, and the free acid is not activated.[1]

  • If you must use Free Acid: You must protect the amine (e.g., with Boc or Fmoc) before attempting peptide coupling.[1]

References

  • PubChem. (S)-2-amino-4-cyclohexylbutanoic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1][2][7]

  • Bachem. Solubility of Amino Acids and Peptides in Organic Solvents.[1] Technical Note. (General reference for zwitterion solubility mechanisms).

Sources

Method

Application Note: Overcoming Steric Hindrance in Peptide Synthesis – Manual vs. Automated Coupling Strategies

Introduction: The Mechanistic Barrier of Steric Hindrance The incorporation of sterically hindered amino acids is one of the most persistent bottlenecks in Solid-Phase Peptide Synthesis (SPPS). Residues such as -dialkylg...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Barrier of Steric Hindrance

The incorporation of sterically hindered amino acids is one of the most persistent bottlenecks in Solid-Phase Peptide Synthesis (SPPS). Residues such as


-dialkylglycines (e.g., Aib), N-methylated amino acids, and 

-branched amino acids (Val, Ile, Thr), as well as those carrying voluminous protecting groups like Fmoc-Arg(Pbf)-OH or Z-Glu-OtBu, present profound thermodynamic and kinetic challenges [2, 5].

The Causality of Coupling Failure: At a mechanistic level, the bulky side chains or massive protecting groups physically impede the trajectory of the incoming nucleophile (the resin-bound N-terminal amine) [2]. This steric clash prevents the amine from efficiently attacking the activated carboxylate of the incoming amino acid, significantly raising the activation energy (


) required to reach the transition state for amide bond formation. Consequently, standard room-temperature couplings often stall. This kinetic delay leaves unreacted amines on the resin, leading to deletion sequences and an increased propensity for side reactions, such as 

-lactam formation in Arginine [2] or racemization via 5(4H)-oxazolone intermediates [10].

Overcoming this barrier requires strategic manipulation of two primary variables: the electrophilicity of the activated ester (via specialized coupling reagents) and the kinetic energy of the system (via thermal or microwave activation) [3].

Reagent Selection: The Chemical Arsenal

Choosing the correct coupling reagent is the first line of defense against steric hindrance. The choice dictates the stability and reactivity of the active ester intermediate.

  • Phosphonium Salts (PyBrOP, PyAOP): Onium salt-based reagents are highly preferred for sterically hindered couplings [2]. PyBrOP is considered the gold standard for coupling N-methyl amino acids and

    
    -dialkylglycines [1]. Crucially, unlike uronium salts, phosphonium reagents do not cause guanidinylation of the free N-terminal amine—a side reaction that permanently terminates the growing peptide chain when coupling rates are slow.
    
  • Uronium/Aminium Salts (HATU, COMU): These reagents generate highly reactive active esters. COMU, in particular, has demonstrated superior performance over traditional reagents like HCTU for Aib-containing peptides, especially when paired with elevated temperatures [9].

  • Carbodiimides (DIC/Oxyma): The combination of N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure is highly effective at minimizing racemization and is widely used in green SPPS platforms [6, 10]. However, for extreme steric bulk, DIC/Oxyma may require microwave irradiation to achieve complete conversion [9].

Manual vs. Automated Microwave-Assisted SPPS (MA-SPPS)

The physical environment of the coupling reaction is just as critical as the chemical reagents chosen.

Manual SPPS (The Kinetic Brute-Force Approach): Traditional manual synthesis relies on extended reaction times (e.g., 1 to 4 hours), mild conductive heating (e.g., 50°C for 20 minutes), and repetitive double or triple couplings[3, 8]. The primary advantage of manual SPPS is the ability to perform real-time, self-validating colorimetric assays (e.g., Kaiser or Chloranil tests) to confirm coupling completion before proceeding [10]. However, prolonged exposure to base during extended couplings increases the risk of racemization [3].

Automated MA-SPPS (The Thermodynamic Bypass): Microwave-assisted SPPS utilizes microwave energy to rapidly and uniformly heat the reaction mixture via dielectric heating. This provides the precise kinetic energy needed to overcome the high activation barrier of hindered couplings[3, 4]. Standard hindered couplings can be driven to completion in just 20 minutes at 75°C[4]. This approach drastically reduces synthesis time—for instance, shrinking the synthesis of complex, sterically hindered glycopeptides from 4 days to merely 7 hours [7].

Quantitative Performance Comparison

The following table summarizes the impact of synthesis modality and reagent selection on the yield and purity of sterically hindered peptides.

Peptide Feature / SequenceSynthesis MethodCoupling ReagentTime per CouplingCrude Purity
Aib-ACP decapeptide Conventional (Room Temp)HCTU> 2 hours7.1%
Aib-ACP decapeptide Automated MA-SPPS (75°C)COMU2 x 3 min92.5%
Hindered Aib-Peptide Conventional (Room Temp)HATU40 hours (Total)< 10%
Hindered Aib-Peptide Automated MA-SPPSHATU/DIC< 3 hours (Total)89.0%
Glycopeptide (Muc-1) Conventional (Room Temp)Standard> 4 days (Total)Low
Glycopeptide (Muc-1) Automated MA-SPPSStandard7 hours (Total)High (98%/step)

(Data synthesized from comparative studies on Aib-containing and glycopeptide sequences[3, 7, 9])

Workflow Visualization

Workflow A Sterically Hindered Target (e.g., Aib, N-Me) B Select Synthesis Platform A->B C Manual SPPS (Room Temp / Mild Heat) B->C D Automated MA-SPPS (Microwave Heating) B->D E Phosphonium (PyBrOP) or Acyl Fluorides C->E F Uronium (COMU/HATU) or DIC/Oxyma D->F G Extended Time (1-4 hrs) Double/Triple Coupling E->G H High Temp (75°C - 90°C) Short Time (5-20 mins) F->H I In-Process Monitoring (Kaiser/Chloranil Test) G->I J High-Yield Peptide Bond H->J I->G Incomplete I->J Complete

Workflow for coupling sterically hindered amino acids in SPPS.

Validated Experimental Protocols

Protocol A: Manual Double Coupling of N-Methyl Amino Acids (Self-Validating System)

This protocol utilizes PyBrOP to prevent guanidinylation of the hindered secondary amine [1]. The built-in Chloranil test ensures the system self-validates before proceeding.

  • Resin Preparation: Following standard Fmoc deprotection, wash the resin thoroughly with DMF (5 x 1 min) and DCM (5 x 1 min).

  • Pre-Activation: In a separate vial, dissolve the sterically hindered Fmoc-N-Me-AA-OH (4.0 eq relative to resin loading) and PyBrOP (4.0 eq) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (8.0 eq) to the vial. Allow pre-activation to proceed for exactly 3 minutes.

  • First Coupling: Transfer the activated mixture to the resin. Agitate at room temperature (or 50°C via water bath) for 2 hours.

  • In-Process Validation: Wash the resin (DMF x 3, DCM x 3). Perform a Chloranil test (specific for secondary amines).

    • If beads remain colorless/yellow: Coupling is complete.

    • If beads turn blue/green: Coupling is incomplete. Proceed to Step 6.

  • Double Coupling: Repeat Steps 2-4 using fresh reagents to force the reaction to completion [3, 10].

Protocol B: Automated Microwave-Assisted Coupling of Aib (High-Throughput System)

This protocol leverages dielectric heating and COMU (or DIC/Oxyma) to rapidly overcome the steric barrier of


-dialkylglycines[4, 9].
  • Synthesizer Setup: Load the automated microwave peptide synthesizer (e.g., CEM Liberty Blue or Biotage Initiator+ Alstra) with the target resin.

  • Reagent Preparation: Prepare solutions of Fmoc-Aib-OH (0.2 M in DMF), COMU (0.5 M in DMF), and DIPEA (2.0 M in NMP). Alternatively, use DIC (0.5 M) and OxymaPure (1.0 M) [6, 9].

  • Microwave Coupling Parameters: Program the synthesizer to deliver 5.0 eq of amino acid, 5.0 eq of coupling reagent, and 10.0 eq of base to the reaction vessel.

  • Dielectric Heating: Apply microwave irradiation to heat the reaction mixture to 75°C. Hold at 75°C for 20 minutes (Note: Standard unhindered amino acids require only 5 minutes, but hindered residues require prolonged microwave exposure) [4].

  • Post-Coupling Wash: The system automatically drains the reaction vessel and washes the resin with DMF (4 x 30 sec) prior to the next deprotection cycle.

  • Validation: Perform a micro-cleavage of a small resin aliquot post-synthesis and analyze via LC-MS to confirm the absence of deletion sequences.

References

  • Commonly Used Condensation Agents in Peptide Solid Phase Synthesis. creative-peptides.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsH0P5ugmxJ-yEpl7Gsshy6od_6N4lWsQd_ZFgS-OgiyeP7_EyuJB2rZIeyaL16bBX--PAW37IQiRs2NStj_C7Qtd2Zz-5kNsZQg6dLKbsLU4DvIeydcvfONKhYhdZHSzqYuGdPL4VMiSwpq6ZFOllbB6fVDs9X7PrbChFKv1_YhUKmZ9CJZsI0XDj2wD2TMNy7EOvSeHetcXbLRH73if7t5S_fA==]
  • Application Notes and Protocols for Fmoc-Arg(Pbf)-OH Coupling in Solid-Phase Peptide Synthesis (SPPS). benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbglDssccqxXn64g5eoQh3tJZYe7gP9v1789oLOu3240qzRHwVTTdxkg00ZlMKq6dJe8njDNCl5Tr32nQ95so-F27QYxWZVon8ZZf6zOuY0Egb9GIGUaYxyk4ZP-9R1QJ0OCQoSNBeJXPLJsIwHo6VlyJlmi6dzcpRLqbjEG30y_6JrqQv-Xxg54XECV1uKrNaM5cYUN_jkFLMPZgp6aqeGICD568WUtbKe-SsPKXTX58UagNcjWtdv6iggnDiKQ==]
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSckPN-qLowd2jd7mi4Y75pMIHnEPtRr0PAmUsYI2pUeJq4-dm7reIDbbNc4URLoXYHdvDit76VWz0nmyVZqQnyvhZNoFOrASElkBi2_jWer5vzfx2aGj4BSHl5dD31zbv_pAiEZiPzMwDNr2E1ogAJFcTSetey3Pc6Dzj2t8Kou-O9hbEFWk__JDNH20nXcziaTVXK7RzzDC2qeF-ozg3DNkTIn3pKnyerQ45qaRJRQO955FUEA==]
  • Microwave heating in solid-phase peptide synthesis. luxembourg-bio.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmflO_IF_7OBDny4ei1S4oKuH3Xja3bHkM7wbky1bzldB9k7FcezxvdgoH2OKLocUovr5XJQH22L1E7jOSSWRpCD5qbRm27p4Sc77fmcGGV7d7dASx5_Zz1ZfMg6Q8Tv-VkMg8ZWW50cwF2LJVCLtbNrhNZdQip1cjraXQSBXunD9PCobqilmhhI-ErI7d_t7L8K5kbFkOVYqQwcnZNpKdccezdtlYhkV1Yw==]
  • Technical Support Center: Improving Coupling Efficiency of Z-Glu-OtBu in Solid-Phase Peptide Synthesis (SPPS). benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHU4JbF_qjpePc4kPeJ-RxxTXvQberjeuRFwGjoiq67M1Y-9iv6wJw9XCt1mzdidv2DHN-8juVFHJ6E7gLG5Lb-rBftbid33vxA_Cdu3qCJOAAzMXIac1e4m2_Z953V7cUctMzkrrdkODw6Zy35z-sTeUTHEJ3xYS0iqE7dEkLVZUx1rgSxQlobsL0qXNxS5Wwmn3mQ5u7TUDBEgK-8nF3L_ir5ulGnjby9MhXXDArQxfASEOQoUoq9B6cFunyoE_B0hrhcvbT]
  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH8eSx58uioD6hMsxVKbOfWGpchS9MHqIyt_LzTKJswxZvvrXMrffCtKZwl4tvHcSShxHjP_63PGQfZaLFRATGHbzYzDobS4o0xqjUtftzR0ncSY-BDm7B0KZaeAKJodafj7sNKQNSF4_ZZ2s=]
  • Rapid Microwave-Assisted Solid-Phase Glycopeptide Synthesis. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_9ENfFfcT5TC9OacMo1-B6YVQochCbNuw7jYIGcjzK6SH0WFK8ovEof9BZZrPI017zKoFwTrIsansP6ZstjsTl-5fXaEMTOQwrwPBf5H3ZuvPfiJ_KRfeF9FEp9ZeiVelWpzu]
  • Using double coupling to improve your peptide synthesis. biotage.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWvEy1T-5-X4JWGgQ-LCT1sA-Ons7-mo3sg92sFB8dpBA2VOY-uOe5ErkZvwIYpG_X4OODVq0ycCKPnXZyUEoliELlgdVHD3oyAlvXlxQRFpo9XGfcvE6SGLhZhUAO9HzkAHAzLEQieMYF8UolIu22LPGM9htkhuGHsHS1vqWoYxQqK94YHMQuzYy4qD60]
  • Buy Fmoc-L-Ile-Aib-OH. smolecule.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3yPFoduPHDPWAJ4SLd0VPY2g3hlyeMmrYnwh6A-7hs_6yTUZ37U0AB7bVuNVPPKVGoSi25tEKQQEjFmdY3eVDqoqqyT2DhSyKjbLCN5j8vxpNMK7GysexqG0w-hvBIip4HPSpP0c=]
  • Common side reactions with Boc-protected amino acids and how to avoid them. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXtBNLnRt9O1gckyqIUF9nfu9an3c4jaetXc1L1Jo40p2bTX1ct5hAKrS9A13TkF5jVTRfnP6s_LHGsg-4RjppGkKALvWF1LyxfCiWNEeBMvRvIJp3-h4XCS31VWkN5Io7WUMy46uOHYacsuyUOstXFn1GaeP8eJcqoJ2dnc8n0k4icepepXURnalLh4A7s2mjIS0drWjuex2E0jeDsOxFGcLhHIDz]
Application

Application Note: Synthesis, Coupling, and Deprotection Strategies for Fmoc-L-HomoCha-OH in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocol. Executive Summary The incorporation of unnatural, highly hydrophobic ami...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocol.

Executive Summary

The incorporation of unnatural, highly hydrophobic amino acids into therapeutic peptides is a proven strategy for enhancing proteolytic stability, improving membrane permeability, and tuning receptor binding affinity. Fmoc-L-HomoCha-OH (Fmoc-L-homocyclohexylalanine) is a premier building block for these purposes. However, its extended aliphatic homocyclohexyl side chain introduces significant steric bulk and promotes on-resin peptide aggregation.

As a Senior Application Scientist, I have designed this guide to move beyond standard operational lists. Here, we dissect the causality behind each chemical choice—from the E1cB elimination mechanism of Fmoc deprotection to the suppression of racemization during sterically hindered coupling. The resulting protocol is a self-validating system designed to ensure high-fidelity peptide assembly.

Chemical Profile & Structural Implications

Fmoc-L-HomoCha-OH features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine and a homocyclohexyl group (-CH₂-CH₂-Cyclohexyl) as the side chain. This extra methylene bridge (compared to standard cyclohexylalanine) increases the conformational flexibility of the hydrophobic bulk, which can shield the peptide backbone from enzymatic degradation but simultaneously complicates the nucleophilic attack during SPPS coupling [1].

Table 1: Chemical and Physical Properties of Fmoc-L-HomoCha-OH
PropertyValueOperational Impact in SPPS
Chemical Name Fmoc-L-homocyclohexylalanineRequires aggressive coupling activation.
CAS Number 269078-73-1Standard identifier for procurement.
Molecular Formula C₂₅H₂₉NO₄High carbon count dictates strong hydrophobicity.
Molecular Weight 407.52 g/mol Requires careful stoichiometric calculation.
Appearance White powderVisual QC upon reagent receipt.
Storage Conditions 0 - 8 °CPrevents premature Fmoc degradation.

Mechanistic Causality in SPPS

To successfully synthesize peptides containing Fmoc-L-HomoCha-OH, we must optimize two critical phases: Fmoc Deprotection and Amino Acid Coupling .

The E1cB Deprotection Pathway

The removal of the Fmoc group is not a simple hydrolysis; it proceeds via a base-induced E1cB (Elimination Unimolecular conjugate Base) mechanism [2].

  • Proton Abstraction: A secondary amine (traditionally 20% Piperidine in DMF) abstracts the highly acidic proton at the 9-position of the fluorene ring.

  • β-Elimination: The resulting fluorenyl anion undergoes β-elimination, releasing carbon dioxide (CO₂) and a highly reactive dibenzofulvene (DBF) intermediate.

  • Scavenging: If left unchecked, DBF will re-alkylate the newly freed α-amine. Piperidine acts as a dual-purpose reagent by nucleophilically attacking DBF to form a stable, inert adduct.

Fmoc_Mechanism Start Fmoc-Peptide-Resin Base Piperidine (Base) Abstracts C9-Proton Start->Base Anion Fluorenyl Anion Intermediate Base->Anion Elimination β-Elimination Releases CO2 Anion->Elimination E1cB Pathway Products Free Amine Peptide Dibenzofulvene (DBF) Elimination->Products Scavenge DBF-Piperidine Adduct Products->Scavenge Piperidine acts as Scavenger

Caption: Base-induced E1cB elimination mechanism for Fmoc deprotection and DBF scavenging.

Overcoming Steric Hindrance in Coupling

Because the homocyclohexyl group physically blocks the α-carboxyl carbon, standard carbodiimide (DIC/HOBt) coupling is often too slow, leading to incomplete reactions and deletion sequences. We recommend the use of DIC and OxymaPure (Ethyl cyanohydroxyiminoacetate). OxymaPure forms a highly reactive oxime ester that accelerates the acylation rate while its slightly acidic nature suppresses base-catalyzed racemization (epimerization) at the α-carbon [3].

Table 2: Coupling Reagent Comparison for Bulky Amino Acids
Reagent SystemActivation IntermediateEfficiency for HomoChaRisk of Racemization
DIC / HOBt Benzotriazole esterLow to ModerateModerate
DIC / OxymaPure Oxime esterHigh Very Low
HATU / DIPEA Uronium saltVery HighModerate (if base is in excess)

Self-Validating Experimental Protocol

This workflow is designed as a closed-loop system. Each step includes a validation checkpoint to ensure the reaction has gone to completion before proceeding, preventing the compounding of errors in long peptide sequences.

SPPS_Workflow Resin Resin Swelling (DMF) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Coupling Amino Acid Coupling (Fmoc-HomoCha-OH) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotect Iterate Cleavage Global Cleavage (TFA Cocktail) Wash2->Cleavage Final

Caption: Solid-Phase Peptide Synthesis (SPPS) iterative workflow for Fmoc-L-HomoCha-OH.

Step 1: Resin Preparation and Swelling
  • Causality: Polystyrene-based resins exist in a collapsed, tightly coiled state when dry. Swelling in N,N-Dimethylformamide (DMF) expands the polymer matrix, maximizing the surface area and accessibility of the reactive amine sites.

  • Procedure: Weigh the desired amount of Rink Amide or Wang resin into a fritted reaction vessel. Add DMF (10 mL per gram of resin) and agitate gently for 30–45 minutes.

  • Validation Check: Visually confirm that the resin bed volume has expanded by at least 2- to 3-fold. Drain the solvent completely.

Step 2: Fmoc Deprotection
  • Causality: Removal of the N-terminal Fmoc group prepares the peptide chain for the next coupling.

  • Procedure: Add 20% Piperidine in DMF (v/v) to the resin. Agitate for 5 minutes, then drain. Add a fresh batch of 20% Piperidine in DMF and agitate for an additional 15 minutes.

  • Validation Check (UV Monitoring): Collect the drained deprotection solution. Dilute 1:100 in DMF and measure the UV absorbance at 301 nm. The presence of a strong peak confirms the formation of the DBF-piperidine adduct, verifying successful deprotection.

  • Wash: Wash the resin 5 times with DMF (1 min per wash) to remove all traces of piperidine.

Step 3: Activation and Coupling of Fmoc-L-HomoCha-OH
  • Causality: Pre-activation converts the stable carboxylic acid of Fmoc-L-HomoCha-OH into a highly reactive oxime ester, overcoming the steric shield of the homocyclohexyl side chain.

  • Procedure:

    • Dissolve 4.0 equivalents (relative to resin loading) of Fmoc-L-HomoCha-OH and 4.0 equivalents of OxymaPure in a minimal volume of DMF.

    • Add 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes to pre-activate.

    • Add the activated mixture to the resin. Agitate at room temperature for 60 to 90 minutes.

  • Validation Check (Kaiser Test): Take a few resin beads and apply the Kaiser (ninhydrin) test. A negative result (yellow/colorless) indicates that all free primary amines have been successfully coupled. A positive result (dark blue) indicates incomplete coupling due to steric hindrance; in this case, perform a second coupling cycle before proceeding.

  • Wash: Wash the resin 5 times with DMF.

Step 4: Global Cleavage and Side-Chain Deprotection
  • Causality: A highly acidic environment breaks the ester/amide anchor linking the peptide to the resin. Scavengers are required to trap reactive carbocations generated during the cleavage of side-chain protecting groups, preventing irreversible re-alkylation of the peptide.

  • Procedure: Treat the resin with a cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Ultrapure H₂O for 2 hours at room temperature.

  • Validation Check: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and analyze the crude pellet via RP-HPLC and ESI-MS. The target mass should match the calculated molecular weight of the HomoCha-containing peptide.

References

  • Title: Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Source: Molecules (MDPI) / PubMed Central URL: [Link]

  • Title: Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives Source: ACS Omega URL: [Link]

Method

Application Note: Engineering Protease Resistance via Non-Canonical Amino Acids (ncAAs)

Executive Summary Peptide therapeutics offer high potency and selectivity but suffer from a critical liability: rapid proteolytic degradation in vivo.[1][2] Native L-amino acid backbones are evolutionarily primed substra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Peptide therapeutics offer high potency and selectivity but suffer from a critical liability: rapid proteolytic degradation in vivo.[1][2] Native L-amino acid backbones are evolutionarily primed substrates for endogenous proteases (e.g., trypsin, chymotrypsin, dipeptidyl peptidases). This guide details the strategic incorporation of non-canonical amino acids (ncAAs)—specifically D-amino acids , N-methylated amino acids , and


-disubstituted amino acids —to engineer metabolically stable peptide analogues without compromising biological affinity.

Strategic Design Principles

The integration of ncAAs is not random; it requires a rational understanding of protease mechanics.

Mechanisms of Resistance
  • Stereochemical Mismatch (D-Amino Acids): Protease active sites are chiral environments evolved to bind L-enantiomers. Substituting a critical residue (particularly at the

    
     or 
    
    
    
    cleavage site) with its D-isoform disrupts the "induced fit" required for catalysis.
    • Application: Retro-inverso strategies (reversed sequence + all D-amino acids) maintain side-chain topology while inverting the backbone amide bonds.

  • Steric Occlusion (N-Methylation): Replacing the amide proton (-NH) with a methyl group (-NCH

    
    ) eliminates a hydrogen bond donor crucial for protease recognition and introduces steric bulk that prevents the peptide backbone from accessing the catalytic triad of the enzyme.
    
    • Secondary Benefit: Increases membrane permeability by lowering the energy penalty of desolvation.

  • Conformational Restriction (

    
    -Disubstitution): 
    Residues like Aib (Aminoisobutyric acid) induce helical structures (
    
    
    
    -helix) and restrict backbone flexibility (
    
    
    angles), rendering the peptide thermodynamically unfavorable for the extended conformation often required for protease cleavage.
Workflow Visualization

The following diagram illustrates the iterative cycle of rational design, synthesis, and validation.

DesignCycle cluster_0 Modifications Design Rational Design (In Silico Scan) Synthesis SPPS with ncAAs (Optimized Coupling) Design->Synthesis Select Residues QC QC & Purification (HPLC/MS) Synthesis->QC Crude Peptide Assay Proteolytic Stability (Serum/Enzyme) QC->Assay >95% Purity Data Data Analysis (Half-life t1/2) Assay->Data Kinetic Readout Data->Design SAR Iteration D_AA D-Amino Acids D_AA->Design N_Me N-Methylation Aib Aib/Beta-AA

Figure 1: Iterative workflow for engineering protease-resistant peptides. The cycle moves from rational selection of ncAAs to optimized synthesis and kinetic validation.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of ncAA Peptides

Challenge: Non-canonical residues, particularly N-methylated and bulky


-disubstituted amino acids, suffer from slow coupling kinetics and steric hindrance. Standard protocols often yield deletion sequences.

Scope: Synthesis of a 10-mer peptide containing one N-methyl-Phenylalanine and one D-Alanine.

Materials
  • Resin: Rink Amide ChemMatrix (0.4-0.5 mmol/g loading) – Superior swelling for difficult sequences.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

  • Monitoring: Chloranil test (for secondary amines) and Kaiser test (for primary amines).

Step-by-Step Methodology
  • Resin Swelling:

    • Weigh 100 mg resin into a fritted syringe.

    • Swell in DCM (3 x 10 min), then DMF (3 x 10 min).

  • Standard Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 5 min).

    • Wash with DMF (5x), DCM (3x), DMF (3x).

    • Validation: Kaiser test should be positive (Blue).

  • Coupling of Canonical Residues (L-AAs and D-AAs):

    • Note: D-amino acids couple at similar rates to L-amino acids but are prone to racemization if over-activated. Use DIC/Oxyma Pure for D-AAs to minimize racemization.

    • Mix AA (5 eq), DIC (5 eq), Oxyma (5 eq) in DMF.

    • Add to resin, shake for 45 min at RT.

  • Coupling of N-Methylated Amino Acids (The Critical Step):

    • Context: Coupling onto a secondary amine (the N-terminus of an N-methyl residue) is extremely difficult.[3]

    • Step A: Coupling the N-methyl AA itself: Use HATU/HOAt/DIPEA (4 eq each) for 2 hours.

    • Step B: Coupling the NEXT residue onto the N-methyl AA:

      • Use HATU (4 eq), HOAt (4 eq), DIPEA (8 eq) .

      • Perform Double Coupling (2 x 2 hours) or Microwave assistance (75°C, 10 min).

      • Expert Tip: Use a "Magic Mixture" of DMF/DCM/NMP (1:1:1) to improve solvation of the hindered site.

  • Monitoring (The Chloranil Test):

    • Do NOT use the Kaiser test after coupling onto an N-methyl residue (it detects primary amines).

    • Use the Chloranil Test :

      • Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to a few resin beads.

      • Blue/Green beads = Secondary amine present (Incomplete coupling).

      • Colorless/Yellow beads = Coupled (Proceed).

  • Cleavage:

    • Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).

    • Incubate 2.5 hours. Precipitate in cold diethyl ether.

Experimental Protocol: In Vitro Proteolytic Stability Assay

Objective: Quantify the half-life (


) of the engineered peptide in human serum.
Materials
  • Matrix: Pooled Human Serum (Sigma or equivalent), centrifuged to remove lipids.

  • Internal Standard: Caffeine or a non-degradable peptide analog.

  • Quenching Solution: 1% Formic Acid in Acetonitrile (ACN).

Methodology
  • Preparation:

    • Prepare a 1 mM stock of the peptide in water or DMSO.

    • Aliquot 1 mL of human serum into a 1.5 mL Eppendorf tube.

    • Pre-incubate serum at 37°C for 15 min.

  • Incubation:

    • Spike serum with peptide to a final concentration of 100 µM (e.g., add 100 µL of stock to 900 µL serum).

    • Vortex gently and return to 37°C water bath.

  • Sampling (Time Course):

    • Take 100 µL aliquots at

      
       minutes (24h).
      
    • Immediate Quench: Transfer aliquot into 200 µL of ice-cold Quenching Solution (1:2 ratio precipitates serum proteins).

  • Processing:

    • Vortex quenched samples for 30 seconds.

    • Incubate at -20°C for 20 min (improves precipitation).

    • Centrifuge at 14,000 x g for 15 min at 4°C.

    • Transfer supernatant to HPLC vials.

  • Analysis (LC-MS/HPLC):

    • Run on C18 column.

    • Monitor the Area Under Curve (AUC) of the parent peptide peak.

    • Normalize against the Internal Standard.

Data Analysis & Visualization

Calculate the percentage of remaining peptide (


) relative to time zero (

). Plot

vs. Time.




Table 1: Comparative Stability Data (Example)

Peptide VariantModification StrategySerum

(min)
Fold Improvement
Peptide-WT None (L-amino acids)12 ± 21.0x
Peptide-D3 D-Ala at position 3 (

site)
45 ± 53.75x
Peptide-Me N-Me-Phe at position 4120 ± 1010.0x
Peptide-Opt D-Ala + N-Me-Phe + Cyclization> 1440 (24h)>100x

Case Study: Optimization of a Therapeutic Lead

Context: A linear decapeptide targeting the GLP-1 receptor showed promising affinity (


) but poor stability (

) due to cleavage by DPP-IV at the N-terminal Ala-Glu bond.

Intervention:

  • Scanning: An N-methyl scan was performed.[3] Methylation at Glu2 abolished activity (critical H-bond).

  • Substitution: The N-terminal Alanine was replaced with

    
    -aminoisobutyric acid (Aib) , a non-canonical residue that mimics Alanine but is sterically hindered and helicogenic.
    
  • Result: The Aib-analogue retained affinity (

    
    ) but the 
    
    
    
    extended to 4 hours.
  • Mechanism: The gem-dimethyl group of Aib prevented the DPP-IV catalytic serine from accessing the carbonyl carbon.

Mechanism Protease Protease Active Site (Catalytic Triad) Substrate_WT WT Peptide (Accessible Amide Bond) Protease->Substrate_WT Hydrolysis (Rapid) Substrate_Mod ncAA Peptide (Steric Clash / Mismatch) Protease->Substrate_Mod No Reaction (Blocked)

Figure 2: Mechanistic basis of resistance. The ncAA modification (green) physically blocks or stereochemically disfavors the enzymatic interaction.

References

  • Gentilucci, L., et al. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design. [Link]

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal. [Link]

  • Chatterjee, J., et al. (2013). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. [Link]

  • Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half life time of peptide and protein drugs. Amino Acids.[2][4][5][6][7][8][9][10][11] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization of (S)-2-amino-4-cyclohexylbutanoic acid

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Preventing Racemization of (S)-2-amino-4-cyclohexylbutanoic acid Introduction: The Stability Paradox (S)-2-amino-...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Preventing Racemization of (S)-2-amino-4-cyclohexylbutanoic acid

Introduction: The Stability Paradox

(S)-2-amino-4-cyclohexylbutanoic acid (often referred to as Cyclohexylhomoalanine or Cha-homologue ) presents a distinct challenge in peptide synthesis and medicinal chemistry. Structurally, it is a non-proteinogenic amino acid where the side chain is a cyclohexylethyl group.

While it lacks the electron-withdrawing aromatic ring of Homophenylalanine (hPhe) that typically increases


-proton acidity, its significant lipophilicity often leads to on-resin aggregation  or poor solubility  in polar aprotic solvents. This steric bulk and solubility profile can slow down coupling rates. In peptide chemistry, slow coupling is the enemy of chirality : the longer the activated carboxylate remains unreacted, the higher the probability of oxazolone formation and subsequent racemization.

This guide provides a self-validating troubleshooting framework to maintain enantiopurity (>99.5% e.e.) during activation and coupling.

Module 1: Racemization Mechanisms & Diagnostics

Before troubleshooting, you must identify the enemy. Racemization of N-protected amino acids occurs primarily through two pathways during activation.

Visualizing the Threat: The Oxazolone Pathway

The following diagram illustrates the primary mechanism you are fighting: the base-catalyzed formation of the oxazolone (azlactone) intermediate.

RacemizationMechanism Start Activated Amino Acid (L-Isomer) Oxazolone Oxazolone Intermediate (Achiral/Enolizable) Start->Oxazolone Slow Cyclization (Promoted by Base/Heat) Product Pure L-Peptide Start->Product Fast Nucleophilic Attack (Amine) Base Base (e.g., DIPEA) Base->Oxazolone Abstracts NH proton Racemic Racemic Product (D/L Mixture) Oxazolone->Racemic Re-opening by Amine

Caption: Figure 1. Kinetic competition between direct coupling (Green) and oxazolone-mediated racemization (Red).

Module 2: Troubleshooting & FAQs

Category A: Coupling Reagents & Activation[1][2][3][4][5][6][7][8]

Q1: I am seeing 5-8% D-isomer formation using HATU/DIPEA. Is this expected? A: Yes. HATU is a potent activator (uronium/aminium salt) that generates a highly reactive species.[1] When combined with a tertiary base like DIPEA (Diisopropylethylamine), the risk of


-proton abstraction increases significantly, especially if the coupling is slow due to the steric bulk of the cyclohexyl group.
  • Corrective Action: Switch to a base-free or weak-base carbodiimide protocol.[1] The combination of DIC (Diisopropylcarbodiimide) and Oxyma Pure is the "Gold Standard" for preventing racemization in sensitive amino acids [1].

Q2: Can I use pre-activation to speed up the reaction? A: Never pre-activate this amino acid for more than 1-2 minutes if a base is present.[1]

  • The Science: The activated ester is most vulnerable to racemization immediately after formation and before the amine nucleophile is added.

  • Protocol: Add the coupling reagents in situ or mix the amino acid and activator immediately before adding to the resin/amine.

Category B: Solvents & Environment

Q3: My compound is poorly soluble in DMF. Can I use DMSO? A: Use caution. DMSO is excellent for solubility but can enhance the basicity of amines, potentially accelerating racemization.

  • Recommendation: Use NMP (N-Methyl-2-pyrrolidone) or a mixture of DMF/DCM (1:1) . The inclusion of DCM (Dichloromethane) lowers the dielectric constant, which destabilizes the charged transition state leading to racemization [2].

Q4: Does temperature really matter if I'm using a good coupling agent? A: Absolutely. Racemization has a higher activation energy than coupling.[1]

  • Rule of Thumb: Lowering the temperature to 0°C for the first hour of coupling can reduce racemization by a factor of 10, while only reducing the coupling rate by a factor of 2-3.

Module 3: Validated Experimental Protocols

Protocol 1: Low-Racemization Coupling (The "Safe" Method)

Use this protocol for coupling (S)-2-amino-4-cyclohexylbutanoic acid to a growing peptide chain.

Reagents:

  • AA: (S)-2-amino-4-cyclohexylbutanoic acid (3.0 eq)

  • Activator: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)

  • Coupling Agent: DIC (Diisopropylcarbodiimide) (3.0 eq)[2]

  • Solvent: DMF or NMP (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the Amino Acid and Oxyma Pure in the minimum amount of solvent.

  • Chilling (Optional but Recommended): Cool the solution to 0°C in an ice bath.

  • Activation: Add DIC to the mixture. Shake/stir for exactly 30 seconds .

  • Addition: Immediately add the mixture to the resin (or amine component).[1]

  • Reaction: Allow to react for 60 minutes at 0°C, then warm to room temperature for the remaining time (e.g., 2-12 hours).

  • Validation: Monitor reaction completion via Kaiser test (if solid phase) or LC-MS.

Why this works: This method generates an Oxyma-active ester at a pH < 7 (since no tertiary base like DIPEA is added). The absence of exogenous base eliminates the primary driver of proton abstraction [3].

Protocol 2: Detection of Racemization (Marfey’s Method)

Use this to validate the enantiopurity of your starting material or final product.

Reagents:

  • FDAA (Marfey’s Reagent): 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide.[1][3]

  • Standard: Authentic D- and L- isomers of the amino acid.[4]

Workflow:

  • Hydrolysis (if peptide): Hydrolyze peptide in 6N HCl (110°C, 24h). Dry.

  • Derivatization: Dissolve sample in H2O. Add 1% FDAA in acetone and 1M NaHCO3. Heat at 40°C for 1 hour.

  • Quench: Add 2M HCl to stop reaction.

  • Analysis: Analyze via C18 Reverse Phase HPLC.

    • Mechanism:[1][3][5][6][7] FDAA reacts with the amine to form diastereomers (L-L and L-D). These have different physical properties and separate easily on standard achiral columns [4].[1]

Module 4: Decision Support System

Use this flowchart to select the optimal coupling strategy based on your specific constraints.

TroubleshootingTree Start Start: Select Coupling Strategy Q1 Is the amino acid Cys, His, or highly sensitive? Start->Q1 Q2 Is the sequence prone to aggregation? Q1->Q2 No (Standard AA) PathA Use DIC / Oxyma Pure (Base-Free) Q1->PathA Yes (Prevent Racemization) PathB Use HATU / Collidine (Weak Base) Q2->PathB Yes (Need Power + Safety) PathC Use HATU / DIPEA (High Risk!) Q2->PathC No (Standard Coupling) Advice1 Add Chaotropic Salts (e.g., KSCN) or use NMP PathA->Advice1 If coupling is slow

Caption: Figure 2. Logic gate for selecting coupling reagents to minimize racemization risk.

Summary of Critical Parameters

ParameterHigh Risk (Avoid) Low Risk (Recommended)
Coupling Reagent HATU, HBTU, PyBOPDIC/Oxyma , EDC/HOBt
Base DIPEA, TEA, DBUNone (Base-free) or Collidine (TMP)
Solvent DMSO (w/ base), aqueous mixturesDMF , NMP , DCM/DMF
Temperature > 25°C0°C to 20°C
Activation Time > 5 mins pre-activationIn situ (0-1 min)

References

  • Subirós-Funosas, R., et al. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal.[1] Link

  • Albericio, F., et al. (2018).[1] Peptide Synthesis: Solvents and Racemization. Journal of Peptide Science. Link

  • Steinauer, R., et al. (1989).[1] Racemization of amino acid residues during peptide synthesis. Bachem Technical Notes. Link

  • Bhushan, R., & Brückner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[8][2][9][10][1][3][4][5][6][11] Link

Sources

Optimization

Technical Support Center: Solubilizing Hydrophobic Peptides Containing HomoCha

Welcome to the Technical Support Center. Working with non-natural hydrophobic amino acids like HomoCha (homocyclohexylalanine) presents unique biochemical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Working with non-natural hydrophobic amino acids like HomoCha (homocyclohexylalanine) presents unique biochemical challenges. HomoCha is frequently incorporated into peptide sequences to enhance proteolytic stability and increase binding affinity to hydrophobic pockets—critical for developing proteasome inhibitors[1] and interleukin-23 (IL-23) receptor antagonists[2]. However, its bulky, non-polar aliphatic ring severely limits aqueous solubility.

This guide provides field-proven methodologies, mechanistic insights, and troubleshooting steps to help you overcome aggregation and successfully formulate HomoCha-containing peptides for your assays.

The Mechanistic Causality of Aggregation

When introduced to an aqueous buffer, water molecules are forced into highly ordered, entropically unfavorable clathrate structures around the homocyclohexyl ring. To minimize this thermodynamically unstable state, the hydrophobic side chains self-associate, excluding water and causing the peptide to rapidly aggregate and precipitate out of solution[3]. Overcoming this requires disrupting these intermolecular interactions using organic co-solvents, chaotropic agents, or kinetic energy.

Solubilization Workflow

PeptideSolubility Start Lyophilized HomoCha Peptide Equilibrate Equilibrate to Room Temp & Centrifuge Vial Start->Equilibrate Test Small-Scale Test (1-2 mg) Equilibrate->Test Solvent Dissolve in 100% DMSO/DMF Test->Solvent Aqueous Dropwise Addition to Stirring Aqueous Buffer Solvent->Aqueous Check Visual & Centrifugation Check Aqueous->Check Success Clear Solution: Proceed to Assay Check->Success Transparent, no pellet Fail Turbidity/Precipitation: Solubility Limit Exceeded Check->Fail Cloudy or pellet formed Rescue Lyophilize & Retry with Chaotropes or Surfactants Fail->Rescue

Workflow for solubilizing highly hydrophobic HomoCha-containing peptides.

Experimental Protocols
Protocol 1: The Co-Solvent Dropwise Dilution Method (Primary Strategy)

Objective : Achieve a stable aqueous solution of a HomoCha-containing peptide without exceeding solvent toxicity limits. Causality : Organic solvents like DMSO lower the dielectric constant of the medium, solvating the non-polar HomoCha rings and breaking intermolecular hydrophobic interactions[4]. Dropwise addition into an aqueous buffer prevents localized high concentrations, mitigating the "salting out" effect[3].

Step-by-Step Methodology :

  • Equilibration : Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator before opening. Reasoning: This prevents atmospheric moisture from condensing on the hygroscopic powder, which can cause premature, localized aggregation and degrade the peptide[5].

  • Centrifugation : Briefly centrifuge the vial (10,000 x g for 5 minutes) to gather all powder at the bottom of the tube[4].

  • Small-Scale Test : Weigh out a 1-2 mg test aliquot. Never attempt to dissolve the entire batch at once[3].

  • Primary Solubilization : Add a minimal volume of 100% DMSO (or DMF if the peptide contains oxidation-prone Met/Cys/Trp residues) to create a highly concentrated stock (e.g., 10-20 mg/mL)[6]. Vortex gently until the solution is completely clear.

  • Aqueous Dilution : Place your target aqueous buffer (e.g., PBS, pH 7.4) on a magnetic stirrer. Using a micropipette, add the peptide-DMSO stock dropwise into the vortex of the stirring buffer[7].

    • Scientist's Note: Never add the aqueous buffer to the peptide-solvent mixture. This inversion of addition is the most common handling error leading to irreversible precipitation[3].

  • Kinetic Disruption (Optional) : If slight turbidity appears, sonicate the solution briefly (3 cycles of 10 seconds, chilling on ice in between). Reasoning: Sonication provides kinetic energy to break apart nascent aggregates before they form insoluble macro-structures[4].

  • System Validation : Centrifuge the final diluted solution at 10,000 x g for 5 minutes. Visually inspect the tube. A completely transparent solution with zero pellet formation validates that the peptide is thermodynamically soluble at this concentration[4]. If a pellet forms, the protocol has failed, and the supernatant concentration is lower than calculated.

Protocol 2: Chaotropic Disruption for Severe Aggregation (Secondary Strategy)

Objective : Solubilize highly recalcitrant HomoCha peptides that fail the co-solvent method. Causality : Chaotropic agents disrupt the hydrogen bonding network of water and directly interact with the peptide backbone and hydrophobic side chains, preventing aggregation[5].

Step-by-Step Methodology :

  • Recovery : If Protocol 1 failed, lyophilize the turbid solution to completely remove the water and organic solvent[8].

  • Chaotropic Solubilization : Add a small volume of 6M Guanidine-HCl or 8M Urea to the dried peptide. Vortex vigorously until clear[5].

  • Dilution/Dialysis : Slowly dilute the solution with your working buffer. Since high concentrations of chaotropes are incompatible with biological assays, you must either dilute the chaotrope to a sub-toxic level (<0.1M) or perform step-wise dialysis against the target buffer[5].

  • System Validation : Perform a spectrophotometric concentration check (e.g., A280 if Tyr/Trp are present) pre- and post-dialysis to quantify any peptide lost to precipitation during chaotrope removal.

Quantitative Data: Solvent Selection Matrix

Use the following table to select the appropriate solvent system based on your downstream assay tolerances and peptide sequence.

Solvent SystemMechanism of ActionMax Assay ConcentrationCompatibility Notes
DMSO Solvates non-polar rings< 1% v/v (Cellular)[6]< 5% v/v (Biochemical)Preferred primary solvent for HomoCha. Avoid if sequence contains free Cys/Met due to oxidation risk[6].
DMF Solvates non-polar rings< 0.1% v/v (Cellular)Alternative to DMSO to prevent oxidation of susceptible residues[6].
6M Guanidine-HCl Chaotropic disruption of H-bonds and hydrophobic packingIncompatible with live cellsRequires subsequent dialysis or massive dilution. Highly effective for severe aggregation[5].
10% Acetic Acid Protonates basic residues (Lys, Arg)Buffer dependentOnly useful if the HomoCha peptide has a net positive charge[6].
0.1M Ammonium Bicarbonate Deprotonates acidic residues (Asp, Glu)Buffer dependentOnly useful if the HomoCha peptide has a net negative charge[3].
Frequently Asked Questions (FAQs)

Q1: My HomoCha peptide was clear in DMSO but immediately turned cloudy when I added PBS. What happened? A1: This is a classic "salting out" phenomenon. Water is highly polar and repels the non-polar homocyclohexyl rings, forcing the peptides to aggregate[3]. Troubleshooting: Ensure you are adding the peptide-DMSO stock into the stirring buffer, not the other way around[3]. If it still crashes, you have exceeded the thermodynamic solubility limit and must lower the final concentration or introduce a surfactant[7].

Q2: I need to use this peptide in a live-cell assay, but the required DMSO concentration to keep it soluble is toxic (>1%). What are my options? A2: If organic solvents exceed the typical 0.5%-1% cellular tolerance[7], you must modify the formulation or the peptide itself. Consider using cyclodextrins to encapsulate the hydrophobic HomoCha residue, or redesign the peptide with a C-terminal hydrophilic tag (e.g., poly-Lys or poly-Arg) to intrinsically improve aqueous solubility without affecting the binding pharmacophore[9].

Q3: Can I use heating to force the HomoCha peptide into solution? A3: Gentle warming (< 40°C) can increase the molecular dynamic energy of the solvent and aid dissolution[10]. However, excessive heating must be strictly avoided. High temperatures can cause irreversible thermal aggregation, degrade the peptide, or induce racemization[4].

References

1.[6] "Guidelines for Peptide Solubility", jpt.com, 6 2.[3] "Enhancing the Solubility of Hydrophobic Peptides", benchchem.com, 3 3.[9] "Mastering the Art of Hydrophobic Peptide Synthesis", genscript.com, 9 4.[5] "Best practices for handling and dissolving hydrophobic peptides", benchchem.com,5 5.[4] "Peptide Solubility Guidelines", sb-peptide.com, 4 6.[10] "Guidelines for Peptide Dissolving", creative-peptides.com, 10 7.[7] "How to dissolve, handle and store synthetic peptides", lifetein.com, 7 8.[8] "Peptide solubility guidelines", huji.ac.il, 8 9.[1] "Structure-Based Design of Inhibitors Selective for Human Proteasome β2c or β2i Subunits", nih.gov, 1 10.[2] "US10787490B2 - Peptide inhibitors of interleukin-23 receptor", google.com, 2

Sources

Troubleshooting

Best coupling reagents for bulky hydrophobic amino acids (HATU/Oxyma)

Topic: High-Efficiency Coupling of Bulky Hydrophobic Amino Acids (HATU vs. Oxyma/DIC) Ticket ID: #PEP-STERIC-001 Status: Open Analyst: Senior Application Scientist[1] Executive Summary: The "Bulky" Challenge User Issue:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Efficiency Coupling of Bulky Hydrophobic Amino Acids (HATU vs. Oxyma/DIC) Ticket ID: #PEP-STERIC-001 Status: Open Analyst: Senior Application Scientist[1]

Executive Summary: The "Bulky" Challenge

User Issue: You are experiencing low yields, deletion sequences, or slow kinetics when coupling sterically hindered hydrophobic amino acids (e.g., Ile, Val, N-Me-Val, Aib ) using standard reagents (HBTU/HOBt).

The Solution: The industry standard has shifted.[1][2] You must transition to HATU (for maximum reactivity) or Oxyma Pure/DIC (for safety, cost, and reduced racemization).[1]

  • HATU: The "Brute Force" option.[1] Best for extremely hindered intramolecular cyclizations or N-methylated residues where kinetics are the limiting factor.[1]

  • Oxyma/DIC: The "Smart" option.[1] Safer (non-explosive), cheaper, and often superior for preventing racemization (especially with Cys/His) while maintaining high efficiency.[1][3]

Technical Deep Dive: Mechanism of Action

To troubleshoot effectively, you must understand how these reagents overcome the steric wall.[1]

The Steric Barrier

Bulky hydrophobic residues create a "shield" around the carboxylic acid.[1] Standard O-acylisourea intermediates (formed by carbodiimides) are too bulky and slow to react with the amine, leading to:

  • N-acylurea rearrangement: An irreversible dead-end product.[1]

  • Oxazolone formation: The primary pathway for racemization (loss of chirality).[1]

How HATU and Oxyma Fix This

Both reagents generate an Active Ester that is less bulky than the initial intermediate but highly reactive toward amines.[1]

CouplingMechanism cluster_HATU HATU Pathway (Fastest Kinetics) cluster_Oxyma Oxyma/DIC Pathway (Low Racemization) AA Protected Amino Acid (Fmoc-AA-OH) HATU HATU + Base (DIEA) AA->HATU Activation DIC DIC + Oxyma Pure AA->DIC Activation OAt_Ester OAt-Active Ester (7-Aza Effect) HATU->OAt_Ester Fast Product Peptide Bond (Fmoc-AA-Peptide) OAt_Ester->Product Aminolysis (Very Fast) Racemization Racemization (Oxazolone) OAt_Ester->Racemization Suppressed Oxyma_Ester Oxyma-Active Ester (Oxime Effect) DIC->Oxyma_Ester Transesterification Oxyma_Ester->Product Aminolysis (Fast) Oxyma_Ester->Racemization Strongly Suppressed

Figure 1: Activation pathways. HATU leverages the "neighboring group effect" of the pyridine nitrogen (7-aza) to accelerate coupling.[1][4] Oxyma forms a highly reactive oxime ester that is chemically distinct from the explosive benzotriazole esters (HOBt).[1]

Reagent Selection Matrix

Use this table to select the correct reagent for your specific "bulky" scenario.

FeatureHATU (with DIEA/Collidine)Oxyma Pure (with DIC)
Primary Use Case Extreme Steric Hindrance (e.g., Aib-Aib, N-Me-Val).[1]General Bulky / Green Chemistry (e.g., Val, Ile, Leu).[1]
Kinetics Extremely Fast (Minutes).[1]Fast (comparable to HATU in microwave).[1]
Racemization Low (but risk exists if over-based).[1]Lowest (Superior for Cys/His).[1]
Solubility High in DMF.[1]Excellent in DMF, NMP, and Green Solvents (EtOAc).[1]
Safety Irritant / Sensitizer.[1][5]Safe (Non-explosive).[1][3]
Cost High (

$).[1]
Low ($).[1]
Atom Economy Poor (Large byproduct mass).[1]Good (DIC urea is easily washed).[1]

Troubleshooting Guides (Q&A)

Scenario A: The "Impossible" Coupling

Q: I am trying to couple Fmoc-Aib-OH to an N-terminal Aib residue (Aib-Aib linkage). HBTU failed completely.[1] What do I do?

A: The Aib-Aib linkage is one of the hardest in peptide chemistry due to the gem-dimethyl groups.[1]

  • Switch to HATU: HBTU lacks the 7-aza nitrogen that stabilizes the transition state.[1]

  • Protocol: Use HATU (1 eq) : HOAt (1 eq) : TMP (2,4,6-trimethylpyridine, 2 eq) .

    • Why TMP? Collidine (TMP) is a weaker base than DIEA, which reduces the risk of elimination side reactions while maintaining the pH required for HATU activation.[1]

  • Microwave: Heat to 75°C for 20 minutes.

  • Alternative: If HATU fails, use Fmoc-Aib-F (Acid Fluoride) with no base.[1]

Scenario B: Racemization Fear

Q: I need to couple a bulky hydrophobic residue (Ile) onto a Cysteine-loaded resin. I'm afraid of racemizing the Cys.

A: Do NOT use HATU here. The base (DIEA) required for HATU activation promotes base-catalyzed racemization of the sensitive Cys anchor.[1]

  • Use DIC / Oxyma Pure: This is a base-free (or low base) method.[1]

  • Mechanism: Oxyma is acidic (pKa ~4.6).[1] It buffers the reaction, keeping the pH lower than the threshold where rapid Cys racemization occurs.[1]

  • Protocol: AA (3 eq) : DIC (3 eq) : Oxyma (3 eq) in DMF. Pre-activation is not usually necessary.[1]

Scenario C: N-Methylated Amino Acids

Q: My Fmoc-N-Me-Val-OH coupling is stalling.

A: N-methylation removes the amide hydrogen, preventing hydrogen bonding and increasing steric bulk.[1]

  • Reagent: COMU or HATU .

  • Double Couple: Perform the first coupling with DIC/Oxyma (to wet the resin and start the reaction) and the second "hard" coupling with HATU/DIEA.[1]

  • Check Solvent: Switch from DMF to NMP (N-methylpyrrolidone).[1] NMP swells the resin better, allowing reagents to penetrate the "hydrophobic collapse" often caused by alkylated residues.[1]

Experimental Protocols

Protocol 1: The "Gold Standard" HATU Method (For Max Steric Power)

Use for: N-Me-AA, Aib, intramolecular cyclization.[1]

  • Dissolve: Dissolve Fmoc-AA-OH (3.0 equiv) and HATU (2.9 equiv) in minimum dry DMF.

  • Activate: Add DIEA (6.0 equiv). Note: The solution should turn yellow immediately.[1]

  • Mix: Shake/vortex for 30 seconds.

  • Add: Add the activated solution to the resin-bound amine.[1]

  • Reaction Time:

    • Standard: 45–60 mins at Room Temp.[1]

    • Difficult: 2 x 60 mins (Double couple).

  • Wash: Drain and wash resin with DMF (3x) and DCM (3x).[1]

Protocol 2: The "Modern Green" Oxyma/DIC Method (For High Purity)

Use for: Val, Ile, Leu, Cys-containing peptides, long sequences.[1]

  • Dissolve: Dissolve Fmoc-AA-OH (3.0 equiv) and Oxyma Pure (3.0 equiv) in minimum DMF.

  • Add: Add DIC (3.0 equiv). Note: No color change or slight yellowing.

  • Incubate: Allow to pre-activate for 2–3 minutes (optional, but helps for bulky residues).

  • Add: Add to the resin.

  • Reaction Time:

    • Standard: 60 mins at Room Temp.[1]

    • Microwave: 2 mins @ 90°C (Check resin stability).

  • Wash: Drain and wash resin with DMF (3x).[1]

Decision Logic: Which Reagent?

DecisionTree Start Start: Bulky Coupling IsRacemizationSensitive Is the anchor/residue racemization prone? (Cys, His) Start->IsRacemizationSensitive IsExtremelyHindered Is it extremely hindered? (Aib-Aib, N-Me) IsRacemizationSensitive->IsExtremelyHindered No UseOxyma USE OXYMA / DIC (Base-free, Low Epimerization) IsRacemizationSensitive->UseOxyma Yes UseHATU USE HATU / DIEA (Max Reactivity) IsExtremelyHindered->UseHATU Yes (Brute Force) UseCOMU USE COMU / DIEA (Hybrid: Fast & Safer) IsExtremelyHindered->UseCOMU Moderate Bulk

Figure 2: Decision tree for selecting the optimal coupling reagent based on steric hindrance and racemization risks.

References

  • Carpino, L. A. (1993).[1][6][7] 1-Hydroxy-7-azabenzotriazole.[1][6][8][9][10] An efficient peptide coupling additive.[1][2][4][6][10][11][12] Journal of the American Chemical Society, 115(10), 4397–4398.[1][6] Link[1]

    • The foundational paper establishing the 7-aza effect (HATU/HOAt).[1]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009).[1][13][14] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1][2][10][12][14] Chemistry – A European Journal, 15(37), 9394–9403.[1][14] Link[1][10]

    • The definitive guide to Oxyma Pure, proving its safety and efficiency compared to HOBt.
  • El-Faham, A., & Albericio, F. (2011).[1][15] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1][14][15] Link

    • Comprehensive review of mechanisms, including the specific advantages of Uronium vs. Carbodiimide couplings.
  • Subirós-Funosas, R., et al. (2012).[1] Use of Oxyma as pH modulatory agent to be used in the prevention of base-driven side reactions.[1][14] Peptide Science, 98(2), 89-97.[1][14] Link[1]

    • Validates Oxyma's ability to suppress racemiz

Sources

Optimization

Technical Support Center: Overcoming Incomplete Coupling of L-homocyclohexylalanine (hCha)

Welcome to the Advanced Troubleshooting Guide for Solid-Phase Peptide Synthesis (SPPS). This module specifically addresses the biophysical and chemical challenges associated with L-homocyclohexylalanine (hCha) and its st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for Solid-Phase Peptide Synthesis (SPPS). This module specifically addresses the biophysical and chemical challenges associated with L-homocyclohexylalanine (hCha) and its structural analog, L-cyclohexylalanine (Cha).

While hCha is an invaluable non-proteinogenic amino acid used to dramatically increase lipophilicity, enhance target receptor binding, and confer proteolytic stability[1], its incorporation is notoriously difficult. This guide will decode the causality behind these failures and provide self-validating protocols to ensure complete coupling.

Diagnostic Logic: Identifying the Root Cause

Before altering your synthesis chemistry, you must identify the biophysical mechanism causing the failure. Incomplete coupling of hCha is rarely a reagent purity issue; it is almost always driven by either steric hindrance or hydrophobic aggregation .

TroubleshootingWorkflow Start Incomplete Coupling Detected (Positive Kaiser Test) Assess Assess Resin Swelling & Sequence Hydrophobicity Start->Assess Path1 Poor Swelling / Clumping Cause: Peptide Aggregation Assess->Path1 Path2 Good Swelling Cause: Steric Hindrance Assess->Path2 Sol1 Switch to PEG-based Resin Use Chaotropic Solvents (DMSO) Path1->Sol1 Sol2 Use Strong Activators (HATU/COMU) Apply Microwave Heating (75°C) Path2->Sol2 Validate Self-Validation: Micro-cleavage & LC-MS Analysis Sol1->Validate Sol2->Validate

Diagnostic workflow for troubleshooting L-homocyclohexylalanine coupling failures in SPPS.

Mechanistic FAQs

Q1: Why does L-homocyclohexylalanine consistently fail to couple completely? Causality: The failure stems from two distinct biophysical barriers:

  • Steric Hindrance: The bulky cyclohexyl side chain severely restricts the rotational freedom of the alpha-amine. This creates a massive activation energy barrier for the incoming activated amino acid, slowing the acylation kinetics to a halt[2].

  • Hydrophobic Aggregation: The highly lipophilic nature of the cyclohexyl group promotes intermolecular hydrophobic interactions. To minimize exposure to polar aprotic solvents (like DMF), the growing peptide chains collapse into

    
    -sheet secondary structures. This physically buries the reactive N-terminus, making it inaccessible to reagents[3].
    

Q2: How do I definitively diagnose whether the failure is due to steric clash or aggregation? Self-Validating Protocol: Perform a visual inspection combined with a qualitative colorimetric assay. If the resin beads appear shrunken, sticky, or clumped together in the reaction vessel, aggregation is the primary culprit[4]. If the resin swells normally and flows freely, but the Kaiser test remains positive (blue beads) after an extended coupling time, the issue is purely steric hindrance[4].

Q3: Standard polystyrene (PS) resin is failing. What solid support should I use? Causality: Polystyrene is inherently hydrophobic. When synthesizing a sequence rich in hCha, the peptide-resin complex becomes overwhelmingly lipophilic, causing the PS matrix to collapse. Solution: Switch to a Polyethylene Glycol (PEG)-based resin (e.g., ChemMatrix). The PEG chains act as a highly flexible "solvation layer," mimicking solution-phase kinetics and physically disrupting


-sheet formation[5]. PEG-based resins consistently yield higher purities for difficult, hydrophobic sequences[6].

Q4: Which coupling reagents are statistically most effective for bulky unnatural amino acids like hCha? Standard carbodiimides (DIC) with HOBt are insufficient for overcoming the steric bulk of hCha. You must switch to highly reactive uronium/aminium salts featuring the HOAt (1-hydroxy-7-azabenzotriazole) or Oxyma leaving groups, such as HATU or COMU[4].

Quantitative Data: Coupling Reagent Efficacy for Bulky Amino Acids
Coupling ReagentChemical ClassRelative ReactivitySteric PenetrationRecommended for hCha
DIC / HOBt CarbodiimideBaseline (1x)PoorNo (Too slow)
HBTU / DIEA AminiumModerate (10x)FairNo
HATU / DIEA Uronium (HOAt)High (100x)ExcellentYes (Standard)
COMU / DIEA Uronium (Oxyma)Very High (120x)SuperiorYes (Severe hindrance)

Step-by-Step Methodologies

Protocol A: Microwave-Assisted Coupling of Sterically Hindered hCha

Microwave energy provides the precise thermal kinetic energy required to overcome the steric activation barrier of the cyclohexyl group while simultaneously disrupting intermolecular hydrogen bonds[3].

  • Resin Solvation: Swell 0.1 mmol of PEG-based resin (e.g., ChemMatrix) in N-Methyl-2-pyrrolidone (NMP) for 30 minutes.

    • Validation: Visually confirm the resin volume has expanded by at least 3-4x.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes.

    • Self-Validation: Collect the deprotection flow-through and analyze via UV-Vis spectrophotometry at 301 nm. The release of the dibenzylfulvene-piperidine adduct provides a quantitative assessment of Fmoc removal[4].

  • Activation: In a separate vial, dissolve 5.0 equivalents of Fmoc-hCha-OH and 4.9 equivalents of HATU in NMP (0.2 M concentration). Add 10.0 equivalents of N,N-Diisopropylethylamine (DIEA). Wait 60 seconds for pre-activation.

  • Microwave Coupling: Add the activated mixture to the resin. Apply microwave irradiation to maintain a temperature of 75°C for 10 minutes[2].

  • Washing: Wash the resin 5 times with DMF, followed by 3 times with DCM.

  • Self-Validation (Kaiser Test): Take a few beads and perform a Kaiser test. A yellow/colorless result confirms >99.5% coupling efficiency. If slightly blue, perform a double coupling using fresh reagents[4].

Protocol B: Chaotropic "Magic Mixture" Coupling (Room Temperature Alternative)

If microwave SPPS is unavailable, chemical disruption of the hydrophobic aggregation is required.

  • Solvent Exchange: Drain standard DMF and wash the resin 3 times with a chaotropic solvent mixture: DCM/DMF/NMP (1:1:1 v/v/v) containing 0.1 M Lithium Chloride (LiCl) or 5% DMSO. DMSO dramatically improves the solvation of the hydrophobic peptide-resin complex[4].

  • Activation: Pre-activate 5.0 equivalents of Fmoc-hCha-OH with 4.9 equivalents of COMU and 10.0 equivalents of DIEA in the chaotropic solvent mixture.

  • Extended Coupling: Add to the resin and agitate vigorously for 3 to 4 hours at room temperature.

  • Self-Validation (Micro-Cleavage): Withdraw 2 mg of resin. Treat with 100

    
    L of TFA/TIS/Water (95:2.5:2.5) for 1 hour. Precipitate with cold ether, centrifuge, dissolve in water/acetonitrile, and analyze via LC-MS. Confirm the mass shift corresponding to the successful addition of hCha (+155 Da) before proceeding to the next synthesis cycle.
    

References

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Application Notes (ResearchGate).
  • Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS) - BenchChem.
  • Resins for Solid Phase Peptide Synthesis - ChemPep.
  • Microwave heating in solid-phase peptide synthesis - Luxembourg Bio Technologies.
  • L-Cyclohexylalanine丨CAS 27527-05-5 - LeapChem.
  • Polyethyleneglycol-Based Resins as Solid Supports for the Synthesis of Difficult or Long Peptides - ResearchGate.

Sources

Troubleshooting

Technical Support Center: Minimizing Steric Hindrance in Cyclohexyl-Modified Peptides

Welcome to the Peptide Synthesis Technical Support Center. As drug development increasingly relies on peptidomimetics, non-proteinogenic amino acids like L-Cyclohexylalanine (Cha) have become essential tools. The incorpo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Peptide Synthesis Technical Support Center. As drug development increasingly relies on peptidomimetics, non-proteinogenic amino acids like L-Cyclohexylalanine (Cha) have become essential tools. The incorporation of the bulky, rigid cyclohexyl ring significantly enhances peptide lipophilicity, metabolic stability against proteolysis, and target receptor binding affinity[1][2].

However, the very structural rigidity and steric bulk that make Cha valuable also introduce severe challenges during Solid-Phase Peptide Synthesis (SPPS) and subsequent peptide folding[1][3]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome steric hindrance when working with cyclohexyl-modified sequences.

Synthesis Optimization Workflow

Workflow N1 1. Fmoc Deprotection (20% Piperidine) N2 2. Cha Activation (DIC/Oxyma) N1->N2 N3 3. Cha Coupling (Extended Time) N2->N3 N4 4. Next Fmoc Deprotection N3->N4 Kaiser Test Validation N5 5. Coupling onto Cha (Steric Bottleneck) N4->N5 N6 6. Cleavage & QA N5->N6 LC-MS Validation

SPPS workflow highlighting steric bottlenecks during cyclohexylalanine incorporation.

Troubleshooting Guide & FAQs

Q1: My coupling efficiency drops drastically when adding an amino acid after a cyclohexylalanine (Cha) residue. Why is this happening, and how do I fix it? The Causality: The issue is not coupling the Cha residue itself, but rather coupling the next amino acid onto the N-terminus of the Cha residue. The bulky aliphatic cyclohexyl ring physically shields the secondary amine, severely restricting the trajectory of the incoming activated ester. The Solution: Standard coupling reagents like HBTU or DIC/HOBt are often insufficient here. You must switch to highly reactive, less sterically demanding coupling systems. DIC/Oxyma is highly recommended; Oxyma forms a highly reactive active ester that navigates steric shields better than traditional benzotriazoles[4]. Alternatively, use COMU, a third-generation uronium salt that provides extremely fast activation for sterically hindered couplings[5]. Note: If using uronium salts like HATU or COMU, ensure rapid pre-activation to prevent guanidinylation of your peptide's free amine.

Q2: During the synthesis of a sequence with multiple Cha residues, I am observing severe sequence truncation and resin aggregation. How can I prevent this? The Causality: Cha is highly hydrophobic[3]. When multiple hydrophobic residues are in close proximity, the growing peptide chains on the resin undergo intermolecular hydrogen bonding, forming stable, insoluble


-sheet aggregates. This aggregation collapses the resin pores, preventing reagents from reaching the reactive sites.
The Solution:  You must disrupt the hydrogen bonding network.
  • Solvent Modification: Add chaotropic agents (e.g., 0.1 M LiCl in DMF) or switch the solvent to a more disruptive mixture like NMP/DMSO.

  • Thermal Disruption: Utilize Microwave-Assisted SPPS (MW-SPPS) at 75°C to 90°C. The thermal energy physically disrupts the

    
    -sheet aggregates, exposing the N-terminus for efficient coupling.
    

Q3: I successfully synthesized my Cha-modified peptide, but it shows reduced binding affinity despite the intended increase in lipophilicity. What went wrong? The Causality: While replacing a smaller residue with Cha can maximize hydrophobic interactions with a target receptor[6], improper placement can destroy the peptide's secondary structure. For example, in amphipathic


-helical peptides, inserting a bulky Cha residue at the wrong position can cause steric clashes with neighboring side chains (especially at 

or

positions), forcing the backbone out of the ideal dihedral angles (

) required for helix formation[7][8]. The Solution: Perform a structural evaluation using Circular Dichroism (CD) spectroscopy (see Protocol 2). Ensure that Cha substitutions are restricted to the hydrophobic face of the helix and maintain a sufficient distance (e.g., ~11.3 Å in specific 10-mer bundles) from hydrophilic sites to prevent structural deformation[8].
Quantitative Data: Coupling Reagents for Bulky Amino Acids

When dealing with steric hindrance, the choice of coupling reagent is the most critical variable. Below is a comparative analysis of reagents used for coupling onto or activating bulky residues like Cha.

Coupling ReagentChemical ClassActivation SpeedSteric TolerancePrimary Byproduct / Risk
DIC / HOBt Carbodiimide / TriazoleSlowLowIncomplete coupling; Racemization
DIC / Oxyma Carbodiimide / OximeModerate-FastExcellentSoluble urea (easily washed)[4]
HATU Uronium (Azabenzotriazole)FastGoodGuanidinylation of free amine
COMU Uronium (Morpholino)Very FastExcellentMorpholine derivatives[5]
Validated Experimental Protocols
Protocol 1: Optimized Coupling of Bulky Amino Acids using DIC/Oxyma

This self-validating protocol ensures maximum coupling efficiency for sterically hindered residues while minimizing side reactions[4].

Reagents: Fmoc-Amino Acid (4 eq), DIC (4 eq), Oxyma Pure (4 eq), DMF.

  • Resin Preparation: Ensure the resin-bound peptide is fully Fmoc-deprotected (20% Piperidine in DMF, 2 x 5 min). Wash thoroughly with DMF (5x) and DCM (3x).

  • Pre-Activation (Critical Step): In a separate vial, dissolve the Fmoc-Amino Acid and Oxyma Pure in a minimum volume of DMF. Add DIC to the mixture. Stir for exactly 2 to 3 minutes at room temperature. Causality: This short pre-activation forms the highly reactive Oxyma ester before introduction to the resin, preventing side reactions.

  • Coupling: Transfer the pre-activated mixture to the resin.

  • Incubation: Agitate the reaction at room temperature for 2 to 4 hours. For extreme steric hindrance (e.g., coupling Cha onto Cha), heat the reaction to 50°C for 1 hour.

  • Validation (Kaiser Test): Take a few resin beads, wash with ethanol, and apply the Kaiser test reagents.

    • Yellow beads: Coupling is complete. Proceed to the next step.

    • Blue beads: Free amines remain. Do not deprotect; perform a double coupling using COMU/DIPEA.

Protocol 2: Circular Dichroism (CD) Spectroscopy for Structural Validation

To ensure the bulky cyclohexyl group has not disrupted your peptide's secondary structure, use this protocol to quantify


-helical propensity.
  • Sample Preparation: Dissolve the purified Cha-modified peptide in a structure-promoting buffer (e.g., 10 mM Phosphate buffer, pH 7.4, with or without 30% Trifluoroethanol (TFE) to mimic a membrane environment). The final peptide concentration should be precisely

    
    .
    
  • Instrument Setup: Purge the CD spectrometer with nitrogen gas for 15 minutes. Use a quartz cuvette with a 1 mm path length.

  • Data Collection: Scan from 260 nm down to 190 nm at a scanning speed of 50 nm/min. Take the average of 3 accumulations.

  • Baseline Correction (Self-Validation): Run a blank scan of the exact buffer (without peptide) and subtract this baseline from your peptide spectra.

  • Analysis: Look for characteristic

    
    -helical minima at 208 nm  and 222 nm . A loss of the 222 nm minimum compared to the wild-type peptide indicates that the steric bulk of the Cha residue has disrupted the hydrogen-bonding network of the helix.
    
References
  • LeapChem. L-Cyclohexylalanine丨CAS 27527-05-5. Leapchem.com.
  • BenchChem. N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide. Benchchem.com.
  • Shin, G., et al. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury.
  • BenchChem.
  • MDPI. Structural and Functional Insights into CRF Peptides and Their Receptors. MDPI.com.
  • Arujõe-Sado, M.
  • NIH PMC. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin. NIH.gov.
  • ResearchGate. The effect of increasing hydrophobicity on the self-assembly of amphipathic β-sheet peptides.

Sources

Optimization

Resolving HPLC peak broadening in homocyclohexylalanine peptides

Welcome to the Technical Support Center for Peptide Chromatography. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide Chromatography. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with highly hydrophobic, non-natural amino acid sequences.

Homocyclohexylalanine (hCha) is frequently incorporated into peptide therapeutics to enhance proteolytic stability and lipophilicity[1]. However, its extreme hydrophobicity and steric bulk routinely induce severe HPLC peak broadening, splitting, and tailing. This guide deconstructs the physical chemistry behind these phenomena and provides field-proven, self-validating troubleshooting workflows.

Part 1: Mechanistic Analysis of hCha Peak Broadening

To resolve peak broadening, we must first understand the causality. Peak shape deformations in HPLC are rarely random; they are physical manifestations of poor mass transfer, secondary interactions, or conformational dynamics[2].

When hCha is incorporated into a peptide backbone, its bulky, non-aromatic cyclohexyl ring creates a massive hydrophobic footprint[3]. This triggers three distinct chromatographic phenomena:

  • On-Column Aggregation: In highly aqueous mobile phases (early gradient), hCha peptides self-associate to minimize solvent exposure. This aggregation creates a heterogeneous population of peptide clusters that elute at slightly different rates, causing a broad "hump"[4].

  • Slow Conformational Exchange: The steric bulk of hCha restricts backbone rotation. The peptide may exist in multiple stable conformers (e.g., cis/trans rotamers) that exchange slowly relative to the chromatographic timescale. The detector captures this slow interconversion as a heavily broadened or split peak.

  • Irreversible Adsorption: Standard high-density C18 stationary phases interact too strongly with the hCha residue. The peptide struggles to partition back into the mobile phase efficiently, resulting in severe peak tailing and carryover[5].

RootCause hCha Homocyclohexylalanine (hCha) Incorporation Hydro Extreme Hydrophobicity hCha->Hydro Bulk Steric Bulk & Rigidity hCha->Bulk Agg On-Column Aggregation Hydro->Agg MassT Poor Mass Transfer Kinetics Hydro->MassT Conf Slow Conformational Exchange Bulk->Conf Bulk->MassT Broadening HPLC Peak Broadening & Tailing Agg->Broadening Conf->Broadening MassT->Broadening

Logical relationship between hCha properties and HPLC peak broadening mechanisms.

Part 2: Technical Troubleshooting & FAQs

Q1: I am using a standard 0.1% Formic Acid / Acetonitrile gradient on a C18 column. My hCha peptide elutes as a massive, asymmetric 2-minute wide peak. What is the immediate fix? A: First, abandon Formic Acid. Anomalous side reactions between formic acid and certain peptide residues can inherently cause HPLC peak broadening, increased retention, and decreased resolution[6]. Switch your ion-pairing agent to 0.1% Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA). These stronger ion-pairing agents better mask the peptide's polarity and disrupt secondary structures. Second, increase your column temperature to 60°C–80°C. Elevated thermal energy accelerates mass transfer kinetics and forces slow-exchanging conformers to coalesce into a single, sharp peak.

Q2: How do I know if the broad peak is caused by my peptide's conformation rather than system contamination or column degradation? A: You must utilize a self-validating diagnostic approach. Run a "blank" gradient injection (injecting only your sample solvent) immediately after your peptide run[7]. If the broad peak or ghost peaks appear in the blank, you are facing column carryover or system contamination[7]. If the blank is clean, inject a system suitability standard (a well-characterized, non-bulky peptide like Angiotensin II). If the standard elutes sharply, your column and system are healthy; the broadening is definitively an intrinsic property of the hCha peptide's conformational dynamics.

Q3: Elevating the temperature helped, but the peak is still tailing. Should I change the organic modifier? A: Yes. Acetonitrile (ACN) is often insufficiently non-polar to fully solvate hCha-rich peptides, leading to on-column precipitation or aggregation. Transition to a ternary solvent system. Blending ACN with Isopropanol (IPA) (e.g., 50:50 ACN:IPA as Mobile Phase B) significantly increases the elutropic strength and disrupts hydrophobic aggregation[4][6]. Caution: IPA will drastically increase system backpressure; lower your flow rate accordingly.

Q4: Is a C18 column fundamentally wrong for hCha peptides? A: Generally, yes. C18 phases have deep, dense hydrophobic pores. Bulky hCha peptides get trapped, leading to poor recovery and band spreading. Switch to a less retentive stationary phase, such as a C4 (butyl) or a Cyano (CN-bonded) column[6]. Furthermore, ensure the pore size is at least 300 Å to allow the bulky peptide unrestricted access to the stationary phase surface.

Part 3: Quantitative Data & Parameter Benchmarks

The following table summarizes the expected chromatographic impact when transitioning from standard peptide mapping conditions to hCha-optimized conditions.

ParameterStandard Peptide ConditionOptimized hCha ConditionMechanistic Causality & Expected Outcome
Column Chemistry C18 (100 Å pore)C4 or CN-bonded (300 Å pore)Reduces hydrophobic surface area and steric trapping. Outcome: Eliminates severe tailing; improves recovery[6].
Column Temperature 25°C - 30°C60°C - 80°CIncreases kinetic energy, coalescing slow-exchanging conformers. Outcome: Reduces peak width by up to 60%.
Organic Modifier (B) 100% Acetonitrile50:50 Acetonitrile / IsopropanolIPA disrupts hydrophobic self-association. Outcome: Sharpens peak apex; prevents on-column precipitation[4].
Ion-Pairing Agent 0.1% Formic Acid0.1% TFA or 0.05% HFBAPrevents formyl esterification side-reactions[6]; stronger hydrophobic masking. Outcome: Restores baseline resolution.

Part 4: Validated Experimental Workflows

To systematically resolve hCha peak broadening without introducing confounding variables, follow this step-by-step diagnostic workflow.

Workflow Start Broad Peak Detected (hCha Peptide) Temp Increase Column Temp (60°C - 80°C) Start->Temp Check1 Peak Sharpened? Temp->Check1 Solvent Use Ternary Solvent (ACN/IPA Mix) Check1->Solvent No Success Optimal Resolution Achieved Check1->Success Yes Check2 Peak Sharpened? Solvent->Check2 Column Switch to C4 or CN Column (300Å Pore Size) Check2->Column No Check2->Success Yes Column->Success

Step-by-step troubleshooting workflow for resolving hCha peptide peak broadening.

Protocol A: Thermal and Ion-Pairing Optimization (Self-Validating)

Objective: Eliminate conformational exchange and weak ion-pairing as root causes.

  • System Suitability Check: Inject a standard peptide mix (e.g., Leucine Enkephalin, Angiotensin) at 40°C. Verify peak asymmetry is between 0.9 and 1.2. This validates the hardware[2].

  • Baseline hCha Injection: Inject the hCha peptide using 0.1% TFA in Water (Mobile Phase A) and 0.1% TFA in ACN (Mobile Phase B) at 40°C. Record the peak width at half-height (

    
    ).
    
  • Thermal Ramp: Increase the column compartment temperature to 65°C. Allow 15 minutes for thermal equilibration.

  • Re-injection: Inject the hCha peptide. If

    
     decreases by >30%, conformational interconversion is the primary broadening mechanism. If the peak remains broad, proceed to Protocol B.
    
  • Validation Blank: Run a blank injection of the sample diluent at 65°C to ensure the elevated temperature hasn't simply eluted accumulated column contaminants[7].

Protocol B: Stationary Phase & Ternary Solvent Screening

Objective: Overcome irreversible adsorption and on-column aggregation.

  • Column Swap: Install a C4 or CN-bonded column with a 300 Å pore size.

  • Solvent Preparation: Prepare Mobile Phase B as 0.1% TFA in 50% Acetonitrile / 50% Isopropanol. Note: Isopropanol has high viscosity. Ensure your HPLC pump can handle the increased backpressure.

  • Flow Rate Adjustment: Reduce the flow rate by 30% (e.g., from 1.0 mL/min to 0.7 mL/min) to accommodate the viscosity of the ternary solvent and maintain safe system pressures.

  • Gradient Execution: Run a shallow gradient (e.g., 20% to 80% B over 30 minutes) at 60°C. The combination of the less retentive C4 phase and the highly solvating IPA will disrupt hCha aggregation, yielding a sharp, symmetrical peak[4][6].

References

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.alwsci.com.
  • HPLC Troubleshooting Guide.pitt.edu.
  • Technical Support Center: Troubleshooting Unexpected Peaks in HPLC.benchchem.com.
  • Reverse-phase high-performance liquid chromatography of hydrophobic proteins and fragments thereof.nih.gov.
  • Reverse-phase HPLC of the hydrophobic pulmonary surfactant proteins.scispace.com.
  • Reversible inhibition of cathepsin L-like proteases by 4-mer pseudopeptides.core.ac.uk.
  • Design of a Selective Substrate and Activity Based Probe for Human Neutrophil Serine Protease 4.nih.gov.

Sources

Troubleshooting

Technical Support Center: Solubilizing L-Homocyclohexylalanine (L-hCha) in Aqueous Buffers

Welcome to the Technical Support Center. L-homocyclohexylalanine (L-hCha) is a highly hydrophobic, non-proteinogenic amino acid frequently utilized in peptidomimetics and drug discovery to enhance proteolytic stability a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. L-homocyclohexylalanine (L-hCha) is a highly hydrophobic, non-proteinogenic amino acid frequently utilized in peptidomimetics and drug discovery to enhance proteolytic stability and target binding affinity. However, its bulky aliphatic side chain significantly increases the overall lipophilicity of the peptide, often leading to severe aggregation and insolubility in standard aqueous buffers[1].

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to overcome the thermodynamic challenges of solubilizing L-hCha-containing peptides.

Part 1: Troubleshooting FAQs

Q1: Why does my peptide containing L-homocyclohexylalanine instantly precipitate when added to standard buffers like PBS or HEPES? A1: The precipitation is driven by the hydrophobic effect. L-hCha possesses an extended aliphatic cyclohexyl ring that cannot form hydrogen bonds with water. When introduced directly into a high-dielectric aqueous environment, water molecules are forced to form highly ordered clathrate cages around the hydrophobic L-hCha side chains. To minimize this thermodynamically unfavorable entropic penalty, the peptide undergoes rapid hydrophobic collapse, leading to intermolecular aggregation and precipitation.

Q2: What is the most reliable initial solvent system for L-hCha-containing peptides? A2: For peptides where hydrophobic residues constitute ≥50% of the sequence, direct aqueous dissolution will fail[2]. The authoritative standard is to first dissolve the lyophilized peptide in 100% Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[3]. These polar aprotic solvents disrupt intermolecular hydrogen bonding and fully solvate the hydrophobic side chains. Once a clear monomeric solution is achieved, you can slowly titrate the aqueous buffer into the mixture.

Q3: I am working with a macrocyclic peptide containing L-hCha, and even the DMSO-to-buffer titration yields a cloudy suspension. What is the next step? A3: Macrocyclic peptides containing bulky unnatural amino acids like L-hCha are notoriously prone to forming insoluble micro-aggregates even at low aqueous concentrations. In these cases, micellization is required. The addition of bile acids, such as taurocholic acid, acts as a biological surfactant. The amphiphilic nature of taurocholic acid encapsulates the hydrophobic L-hCha residues within micelles, thermodynamically stabilizing the peptide in the aqueous phase[4].

Q4: How can I be certain that my peptide is truly solubilized and not just forming an invisible micro-suspension? A4: Visual inspection is insufficient. You must employ a self-validating system using high-speed centrifugation and spectrophotometry (detailed in the protocols below). If the peptide concentration in the supernatant post-centrifugation matches your theoretical input concentration, true monomeric or micellar solubilization is validated.

Part 2: Mechanistic Workflows & Logical Relationships

Workflow Start Lyophilized Peptide (contains L-hCha) Assess Assess Hydrophobicity (>50% Hydrophobic?) Start->Assess DirectAq Direct Aqueous Buffer (Adjust pH) Assess->DirectAq No (<50%) OrgSolv Dissolve in 100% DMSO (or DMF) Assess->OrgSolv Yes (>50%) Titrate Dropwise Titration with Aqueous Buffer OrgSolv->Titrate Check Centrifugation Check (14,000 x g, 15 min) Titrate->Check Micelle Add Taurocholic Acid (Micellization Rescue) Check->Micelle Pellet/Cloudy Success Fully Solubilized Peptide Solution Check->Success Clear Supernatant Micelle->Success Encapsulated

Figure 1: Decision tree for solubilizing highly hydrophobic L-hCha peptides.

Mechanism LhCha L-hCha Residue (High Lipophilicity) Water Aqueous Buffer (High Dielectric) LhCha->Water Direct Addition DMSO DMSO Solvation (H-Bond Disruption) LhCha->DMSO Co-solvent Agg Hydrophobic Collapse (Aggregation) Water->Agg Entropic Penalty Micelle Taurocholic Acid (Encapsulation) Agg->Micelle Rescue Soluble Thermodynamically Stable State DMSO->Soluble Titration Micelle->Soluble Micellization

Figure 2: Mechanistic pathways of L-hCha aggregation versus thermodynamic solubilization.

Part 3: Quantitative Data & Solvent Strategy Comparison

The following table summarizes the quantitative limits and mechanistic causality of various solubilization strategies for L-hCha-containing sequences.

Solubilization StrategyPrimary Solvent SystemMax Aqueous ToleranceTarget Peptide ProfileCausality / Mechanism
Direct Aqueous PBS, HEPES, TrisN/A (Immediate failure)Hydrophilic (<25% hydrophobic)[3]Relies on inherent side-chain H-bonding. Fails for L-hCha.
Co-Solvent Titration 100% DMSO / DMF~1-5% final DMSO>50% Hydrophobic (L-hCha)[2]Polar aprotic solvents disrupt intermolecular H-bonds.
Micellization Taurocholic AcidHigh (>95% buffer)Macrocyclic / Highly Lipophilic[4]Amphiphilic molecules encapsulate aliphatic rings in micelles.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on visual clarity alone. The following protocols integrate physical chemistry principles with built-in validation steps to guarantee accurate peptide concentrations for downstream assays.

Protocol A: The Co-Solvent Titration Method (DMSO → Aqueous)

Use this as the primary approach for linear peptides containing L-hCha.

  • Initial Solvation: Weigh out the lyophilized L-hCha peptide. Add 100% pure, anhydrous DMSO to achieve a highly concentrated stock (e.g., 10–20 mg/mL).

    • Causality: DMSO fully solvates the cyclohexyl rings and prevents the initial hydrophobic collapse that occurs in water.

  • Homogenization: Vortex vigorously and sonicate in a water bath for 5 minutes until the solution is completely clear.

  • Aqueous Titration: Prepare your target aqueous buffer (e.g., PBS, pH 7.4). While continuously vortexing the buffer, add the DMSO peptide stock dropwise to reach your final desired working concentration.

    • Critical Rule: Ensure the final DMSO concentration remains ≤5% to prevent cytotoxicity in biological assays.

  • Self-Validation Step (Centrifugation): Transfer the final solution to a microcentrifuge tube and spin at 14,000 x g for 15 minutes at room temperature.

  • Quantification: Carefully aspirate the supernatant. Measure the absorbance at 280 nm (if the sequence contains Trp/Tyr) or 205 nm (peptide backbone). Calculate the concentration using the sequence-specific extinction coefficient.

    • Validation Threshold: If the measured concentration is ≥95% of your theoretical input, the peptide is successfully solubilized. If <95%, micro-aggregation has occurred; proceed to Protocol B.

Protocol B: The Micellization Rescue Strategy

Use this for macrocyclic peptides or sequences where Protocol A fails.

  • Surfactant Preparation: Prepare a 50 mM solution of taurocholic acid in your target aqueous buffer.

  • Initial Solvation: Dissolve the lyophilized peptide in a minimal volume of 100% DMSO (as in Protocol A, Step 1).

  • Encapsulation: Slowly titrate the DMSO peptide stock into the taurocholic acid buffer under constant agitation.

    • Causality: The amphiphilic bile acid rapidly forms micelles that encapsulate the highly lipophilic L-hCha residues, thermodynamically stabilizing them in the aqueous phase and preventing inter-peptide aggregation[4].

  • Self-Validation Step (Dynamic Light Scattering - DLS): Analyze the resulting solution using DLS.

    • Validation Threshold: A monodisperse peak between ~3–10 nm confirms successful micellization. The presence of peaks >100 nm indicates failed solubilization and persistent macro-aggregation.

References

1.[1] BenchChem. Technical Support Center: Enhancing the Solubility of Peptides with Unnatural Amino Acids. Available at: 2.[3] JPT Peptide Technologies. Peptide Solubilization Guidelines. Available at: 3.[2] Thermo Fisher Scientific. Peptide Design: Principles & Methods. Available at: 4.[4] National Institutes of Health (PMC). Highly Potent and Oral Macrocyclic Peptides as a HIV-1 Protease Inhibitor: mRNA Display-Derived Hit-to-Lead Optimization. Available at:

Sources

Optimization

Reducing aspartimide formation near bulky hydrophobic residues

A Deep Dive into Prevention and Troubleshooting for Peptide Synthesis Welcome to the Technical Support Center for advanced peptide synthesis. As a Senior Application Scientist, I've designed this comprehensive guide to a...

Author: BenchChem Technical Support Team. Date: March 2026

A Deep Dive into Prevention and Troubleshooting for Peptide Synthesis

Welcome to the Technical Support Center for advanced peptide synthesis. As a Senior Application Scientist, I've designed this comprehensive guide to address a persistent challenge in the field: aspartimide formation. This side reaction can significantly compromise the purity and yield of your target peptide, leading to time-consuming purification and, in some cases, complete synthesis failure.[1][2][3]

This resource is structured to provide you with not only the "how" but also the "why" behind the recommended strategies. We will explore the fundamental mechanisms of aspartimide formation, with a special focus on the complexities introduced by bulky hydrophobic residues, and provide actionable troubleshooting guides and protocols to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation?

Aspartimide formation is a common intramolecular side reaction that occurs during solid-phase peptide synthesis (SPPS), particularly under the basic conditions of Fmoc deprotection.[1][4] It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen of the C-terminally adjacent amino acid attacks the side-chain carbonyl of the Asp residue, forming a five-membered succinimide ring.[4][5]

This reaction is problematic for several reasons:

  • Product Heterogeneity: The aspartimide intermediate can be hydrolyzed to form both the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, which are often difficult to separate.[4]

  • Racemization: The α-carbon of the aspartimide is susceptible to epimerization under basic conditions, leading to the formation of D-Asp and D-isoAsp residues.[1][4]

  • Byproduct Formation: The aspartimide ring can be opened by the base used for Fmoc deprotection (e.g., piperidine), resulting in the formation of piperidide adducts.[6][7]

Q2: Which peptide sequences are most susceptible to aspartimide formation?

The amino acid residue C-terminal to the Asp residue plays a critical role. Sequences with low steric hindrance are particularly problematic. The most susceptible sequences include:

  • Asp-Gly (D-G): Glycine's lack of a side chain offers minimal steric hindrance, making this the most notorious sequence for aspartimide formation.[6][8]

  • Asp-Asn (D-N): The asparagine side chain provides little steric hindrance.[4]

  • Asp-Ser (D-S): The serine side chain can, in some contexts, catalyze the ring closure.[1]

  • Asp-Ala (D-A): The small methyl side chain of alanine offers some, but often insufficient, steric hindrance.[4][7]

Q3: How do bulky hydrophobic residues near an Asp residue influence aspartimide formation?

The influence of bulky hydrophobic residues is complex. While one might assume their size would sterically hinder the reaction, this is not always the case. The side-chain protecting group of the residue following Asp can have a significant impact. For instance, an Asp(OtBu)-Cys(Acm) motif showed significantly more aspartimide formation than Asp(OtBu)-Cys(Trt), where the bulkier trityl group on the cysteine side chain likely restricted the conformation needed for the backbone amide to attack the Asp side chain.[6] However, bulky and conformationally restrained protecting groups on the Asp residue itself have shown limited success in preventing the rearrangement.[9]

The Chemical Mechanism of Aspartimide Formation

Understanding the mechanism is key to devising effective prevention strategies. The process is primarily base-catalyzed and proceeds as follows:

  • Deprotonation: The process is initiated by the deprotonation of the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue. This is a common occurrence during the basic conditions of Fmoc deprotection using piperidine.

  • Intramolecular Nucleophilic Attack: The now nucleophilic backbone amide attacks the carbonyl carbon of the Asp side-chain ester.

  • Cyclization: This attack leads to the formation of a five-membered succinimide ring, the aspartimide intermediate. This intermediate is characterized by a mass loss of 18 Da (the mass of water) from the peptide.[4]

  • Ring Opening: The unstable aspartimide ring can be opened by nucleophiles.

    • Hydrolysis: Attack by water leads to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide.

    • Base Adduct Formation: Attack by the deprotection base (e.g., piperidine) can form piperidide adducts.[6][7]

Aspartimide_Formation Peptide Peptide with Asp(OR)-Xaa Deprotonated Deprotonated Backbone Amide Peptide->Deprotonated + Base (e.g., Piperidine) Aspartimide Aspartimide Intermediate (-18 Da) Deprotonated->Aspartimide Intramolecular Cyclization Alpha_Peptide α-Aspartyl Peptide (Desired) Aspartimide->Alpha_Peptide + H₂O Beta_Peptide β-Aspartyl Peptide (Isomer) Aspartimide->Beta_Peptide + H₂O Adduct Piperidide Adduct Aspartimide->Adduct + Piperidine

Caption: Base-catalyzed mechanism of aspartimide formation and subsequent side reactions.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues with aspartimide formation during your peptide synthesis.

Observation Potential Cause Recommended Actions
Unexpected peak(s) in HPLC with the same mass as the target peptide. Formation of the β-aspartyl isomer.1. Optimize HPLC: Use a high-resolution column and a shallow gradient to attempt separation.[4] 2. Modify Deprotection: Switch to a milder base for Fmoc removal, such as 5% piperazine in DMF.[9] 3. Lower Temperature: Ensure all synthesis steps, especially deprotection, are performed at room temperature.[1]
Peak in mass spectrometry with a mass of -18 Da relative to the target peptide. Presence of the aspartimide intermediate.1. Immediate Analysis: This intermediate is often transient. Confirm its presence with fresh cleavage and analysis.[4] 2. Review Deprotection Time: Reduce the duration of exposure to the basic deprotection solution.[1]
Peak in mass spectrometry with a mass of +85 Da relative to the target peptide. Formation of a piperidide adduct.1. Change Base: Use a more sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), but be aware that its high basicity can sometimes promote aspartimide formation.[6] Alternatively, use a non-nucleophilic base. 2. Acid Additives: Add a small amount of a mild organic acid or an additive like HOBt to the deprotection solution to buffer the basicity.[6][9]
Overall low yield and complex chromatogram for Asp-containing peptides. Multiple side reactions related to aspartimide formation.1. Employ Bulky Protecting Groups: For the Asp residue, use a more sterically hindered side-chain protecting group like O-2,6-dichlorobenzyl (O-2,6-Cl₂Bzl) or 3-methylpent-3-yl (Mpe).[1][9] 2. Backbone Protection: For highly susceptible sequences (e.g., Asp-Gly), use a dipeptide with backbone protection, such as Fmoc-Asp(OtBu)-Dmb(Gly)-OH, where Dmb is 2,4-dimethoxybenzyl.[5][7]

Experimental Protocols for Minimizing Aspartimide Formation

Here are detailed protocols for three key strategies to combat aspartimide formation.

Protocol 1: Modified Fmoc Deprotection with Piperazine

This protocol uses a weaker base to slow down the rate of aspartimide formation.

  • Reagent Preparation: Prepare a solution of 5% (v/v) piperazine in high-purity DMF.

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the reaction vessel.

    • Add the 5% piperazine solution to the resin.

    • Agitate the mixture for 10 minutes at room temperature.

    • Drain the solution and repeat the piperazine treatment for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperazine.

  • Monitoring: Perform a Kaiser test to confirm the complete removal of the Fmoc group.

Protocol 2: Incorporation of a Sterically Hindered Aspartate Derivative

This protocol utilizes a bulky side-chain protecting group to physically block the intramolecular cyclization.

  • Amino Acid Selection: In place of Fmoc-Asp(OtBu)-OH, use a derivative with a bulkier protecting group, for example, Fmoc-Asp(OMpe)-OH.

  • Coupling Reaction:

    • Swell the resin-bound peptide in DMF.

    • In a separate vessel, pre-activate the Fmoc-Asp(OMpe)-OH (1.5-3 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF, followed by DCM, and then DMF.

  • Monitoring: Perform a Kaiser test to ensure complete coupling.

Protocol 3: Use of a Backbone-Protected Dipeptide

This is the most robust method for highly problematic sequences like Asp-Gly.[7]

  • Dipeptide Selection: Utilize a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-Dmb(Gly)-OH.

  • Coupling Reaction:

    • Swell the resin-bound peptide in DMF.

    • Pre-activate the dipeptide (1.2-2 equivalents) with a coupling reagent and base as described in Protocol 2.

    • Add the activated dipeptide solution to the resin.

    • Allow the coupling to proceed. Note that coupling of these dipeptides can be slower, so a longer reaction time (2-4 hours) or double coupling may be necessary.

  • Washing: Wash the resin thoroughly as described above.

  • Monitoring: Use the Kaiser test to confirm completion of the coupling. The Dmb group is removed during the final TFA cleavage.

Troubleshooting_Workflow Start Aspartimide Formation Suspected Check_Sequence Is the sequence Asp-Gly, Asp-Asn, or Asp-Ser? Start->Check_Sequence Yes_Sequence Yes Check_Sequence->Yes_Sequence No_Sequence No Check_Sequence->No_Sequence Strategy_Backbone Use Backbone-Protected Dipeptide (e.g., Fmoc-Asp(OtBu)-Dmb(Gly)-OH) Yes_Sequence->Strategy_Backbone Strategy_Deprotection Modify Fmoc Deprotection: - Use 5% Piperazine - Add HOBt to Piperidine No_Sequence->Strategy_Deprotection Strategy_Protecting_Group Use Sterically Hindered Asp Protecting Group (e.g., OMpe, O-2,6-Cl₂Bzl) No_Sequence->Strategy_Protecting_Group Final_Check Analyze Crude Product by HPLC/MS Strategy_Backbone->Final_Check Strategy_Deprotection->Final_Check Strategy_Protecting_Group->Final_Check

Caption: Decision workflow for selecting a strategy to minimize aspartimide formation.

Summary of Influencing Factors

FactorEffect on Aspartimide FormationRecommendations
Temperature Increased temperature significantly accelerates the reaction.[1][10]Maintain room temperature, especially during Fmoc deprotection. Avoid microwave heating for susceptible sequences.
Base Strong, non-hindered bases like piperidine promote formation. Weaker or sterically hindered bases reduce it.[1][6]Use 20% piperidine in DMF as a standard, but switch to 5% piperazine or add HOBt for problematic sequences.[9]
Solvent Higher polarity solvents can increase the rate of aspartimide formation.[6]DMF is the standard. Consider less polar alternatives if issues persist, but be mindful of solubility.
Protecting Group Bulky side-chain protecting groups on the Asp residue can sterically hinder cyclization.[9][11]Use OtBu as a default. For high-risk sequences, consider OMpe, OEpe, or O-2,6-Cl₂Bzl.[11]

By understanding the mechanisms and implementing these targeted strategies, researchers can significantly reduce the incidence of aspartimide formation, leading to higher purity peptides and more reliable scientific outcomes.

References

  • Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS). (n.d.). Retrieved from [Link]

  • Neumann, K., et al. (2023). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 24(15), e202300490. [Link]

  • Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. (2023, February 6). Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Tam, J. P., Riemen, M. W., & Merrifield, R. B. (1988). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. Peptide research, 1(1), 6–18.
  • ASPARTIMIDE FORMATION. (n.d.). Iris Biotech GmbH. Retrieved from [Link]

  • Bode, J. W. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 982. [Link]

  • Kumar, V. V., et al. (2016). A new deprotection cocktail for solid phase synthesis of peptides containing aspartimide prone sequences. RSC Advances, 6(81), 77505-77511. [Link]

Sources

Reference Data & Comparative Studies

Validation

L-Homocyclohexylalanine vs Leucine metabolic stability comparison

Topic: L-Homocyclohexylalanine vs. Leucine: Metabolic Stability & Pharmacokinetic Profiling Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Peptide Drug Developers.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: L-Homocyclohexylalanine vs. Leucine: Metabolic Stability & Pharmacokinetic Profiling Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Peptide Drug Developers.

Executive Summary: The Strategic Substitution

In the optimization of peptide therapeutics and peptidomimetics, Leucine (Leu) often represents a metabolic liability. While essential for hydrophobic core formation and receptor binding, its aliphatic isobutyl side chain is a primary recognition motif for digestive proteases (e.g., Chymotrypsin, Pepsin) and is susceptible to rapid oxidative deamination.

L-Homocyclohexylalanine (Hcha) serves as a "bio-isosteric fortress" against these degradation pathways. By replacing the isopropyl group of Leucine with a cyclohexyl ring and extending the chain (homo-), Hcha introduces significant steric bulk and lipophilicity. This guide analyzes how this substitution shifts the metabolic profile from rapid proteolytic clearance to a slower, hepatic-driven oxidative clearance, effectively extending plasma half-life (


).

Structural & Physicochemical Analysis

The metabolic divergence between Leu and Hcha stems directly from their side-chain topology.

FeatureL-Leucine (Leu) L-Homocyclohexylalanine (Hcha) Impact on Drug Design
Side Chain Isobutyl (Branched Aliphatic)Cyclohexylethyl (Cyclic Aliphatic)Hcha increases steric shielding of the peptide bond.
Formula


Hcha adds +54 Da, increasing molecular weight.
Lipophilicity (cLogP) ~1.5 (varies by context)~3.2 - 3.8Hcha significantly improves membrane permeability but lowers aqueous solubility.
Steric Bulk ModerateHighHcha disrupts protease "lock-and-key" active site recognition.
Conformational Freedom High (Rotatable bonds)Restricted (Ring structure)Hcha induces local rigidity, potentially locking bioactive conformations.
Visualizing the Structural Shift

StructureComparison cluster_Leu L-Leucine (Native) cluster_Hcha L-Homocyclohexylalanine (Modified) Leu Leucine (Isobutyl Side Chain) Protease Protease Recognition (High Affinity) Leu->Protease Fits Active Site Hcha Hcha (Cyclohexylethyl Side Chain) Protease_Block Protease Exclusion (Steric Clash) Hcha->Protease_Block Resists Hydrolysis CYP CYP450 Oxidation (Microsomal) Hcha->CYP Slow Hydroxylation

Figure 1: Mechanistic divergence in metabolic processing. Leucine is a primary target for proteolysis, whereas Hcha sterically blocks protease access, shifting the clearance burden to hepatic oxidation.

Metabolic Stability Profile

A. Proteolytic Stability (Plasma & Gut)

Standard proteases (Chymotrypsin, Trypsin, Elastase) rely on specific side-chain recognition.[1] Chymotrypsin, for instance, targets bulky hydrophobic residues (Phe, Trp, Tyr, Leu).

  • Leu: Fits perfectly into the hydrophobic S1 pocket of Chymotrypsin, leading to rapid peptide bond hydrolysis (

    
     is high).
    
  • Hcha: The cyclohexyl ring is too bulky to fit efficiently into the standard S1 pocket of many serine proteases. This "steric clash" drastically reduces the catalytic efficiency (

    
    ) of the enzyme, effectively shielding the adjacent peptide bond.
    
B. Microsomal Stability (Liver)

While Hcha solves the proteolysis problem, it introduces a new variable: Lipophilic Metabolism .

  • Leu: Metabolized via transamination (BCAT enzyme) and oxidative decarboxylation.

  • Hcha: The cyclohexyl ring is a potential substrate for Cytochrome P450 (CYP450) enzymes (specifically CYP2D6 and CYP3A4). The ring can undergo hydroxylation (Phase I metabolism) to form hydroxy-Hcha, which is then glucuronidated (Phase II) and excreted.

    • Note: Despite this, the rate of CYP oxidation is generally slower than the rate of proteolytic cleavage for Leu-peptides, resulting in a net gain in half-life.

Comparative Data: Representative Half-Life Extension

Data synthesized from typical peptidomimetic stability studies (e.g., Neurotensin analogues, Antimicrobial peptides).

Substrate TypeModificationPlasma

(Human)
Microsomal

(mL/min/kg)
Primary Clearance Mechanism
Native Peptide Leucine (Leu)< 15 minHigh (> 50)Rapid Proteolysis (Blood/Tissue)
Analogue A Norleucine (Nle)~ 45 - 60 minModerateSlower Proteolysis
Analogue B Hcha > 240 min Low (< 10) Slow Hepatic Oxidation

Experimental Protocol: Liver Microsomal Stability Assay

To validate the stability of an Hcha-substituted peptide, you must assess its resistance to Phase I metabolism using liver microsomes.

Objective: Determine Intrinsic Clearance (


) and Half-life (

) in the presence of NADPH-regenerating systems.
Reagents:
  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Test Compounds: Leu-peptide (Control) and Hcha-peptide (Test).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Quenching Solution: Acetonitrile (ACN) with Internal Standard (IS).

Step-by-Step Workflow:
  • Pre-Incubation:

    • Prepare 1 µM test compound in Phosphate Buffer (100 mM, pH 7.4).

    • Add HLM (final conc. 0.5 mg/mL).

    • Incubate at 37°C for 5 minutes (shaking).

  • Reaction Initiation:

    • Add NADPH regenerating system to start the reaction (Time

      
      ).
      
    • Negative Control: Run a parallel batch without NADPH to rule out non-CYP degradation.

  • Sampling:

    • Withdraw 50 µL aliquots at

      
       minutes.
      
  • Quenching:

    • Immediately dispense aliquot into 150 µL ice-cold ACN (containing IS).

    • Vortex for 1 min; Centrifuge at 10,000g for 5 min to pellet precipitated proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS.

    • Monitor parent ion depletion over time.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
      .
      
    • 
      .
      
    • 
      .
      
Assay Logic Visualization

AssayWorkflow Start Start: 1µM Peptide + HLM Split Split Samples Start->Split PathA Group A: + NADPH (Metabolic Active) Split->PathA PathB Group B: - NADPH (Control) Split->PathB Incubate Incubate @ 37°C Sample: 0, 5, 15, 30, 60 min PathA->Incubate PathB->Incubate Quench Quench with ACN (Precipitate Proteins) Incubate->Quench Analyze LC-MS/MS Analysis (Parent Ion Depletion) Quench->Analyze

Figure 2: Microsomal Stability Workflow. Group B serves as a critical control to distinguish between chemical instability and enzymatic metabolism.

Critical Considerations for Drug Design

When substituting Leu with Hcha, consider the following "Senior Scientist" insights:

  • Solubility Trade-off: Hcha is significantly more hydrophobic. If your peptide is already aggregation-prone, Hcha may exacerbate solubility issues. Consider pairing Hcha substitution with PEGylation or adding distal charged residues (Lys/Arg) to maintain solubility.

  • Receptor Selectivity: While stability improves, the bulkier cyclohexyl group might clash with the target receptor's binding pocket if the original Leu pocket is tight. Always perform a binding affinity assay (

    
     or 
    
    
    
    ) alongside the stability assay.
  • Toxicity: Unnatural amino acids can sometimes generate unexpected metabolites. Monitor for "cyclohexyl-hydroxylation" metabolites in early DMPK studies, as these can occasionally be reactive.

References

  • Werner, H. M., et al. (2012). "Enhancing the metabolic stability of peptides by engineering non-proteinogenic amino acids." Journal of Medicinal Chemistry.

  • Gentilucci, L., et al. (2010). "Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization."[2] Current Pharmaceutical Design.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability).

  • Sigma-Aldrich. "Fmoc-L-Homocyclohexylalanine Product Specification."

  • PubChem. "Compound Summary: Homocyclohexylalanine."

Sources

Comparative

A Comparative Guide to the Plasma Stability of (S)-2-amino-4-cyclohexylbutanoic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Plasma Stability in Drug Discovery In the journey of a drug from conception to clinic, its pharmacokinetic profile is a p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Plasma Stability in Drug Discovery

In the journey of a drug from conception to clinic, its pharmacokinetic profile is a paramount determinant of success. A crucial aspect of this profile is plasma stability, which dictates the drug's ability to remain intact and active within the bloodstream.[1] Molecules with poor plasma stability are often rapidly degraded by enzymes or chemical hydrolysis, leading to diminished therapeutic efficacy and potentially unpredictable in vivo behavior.[2][3] For analogs of (S)-2-amino-4-cyclohexylbutanoic acid, a non-proteinogenic amino acid with therapeutic potential, understanding their stability in plasma is a critical step in lead optimization and candidate selection.

This guide provides an in-depth comparison of the plasma stability of various (S)-2-amino-4-cyclohexylbutanoic acid analogs. We will delve into the experimental methodologies for assessing plasma stability, explore the structural modifications that influence stability, and present a framework for interpreting the resulting data to guide further drug development efforts.

Understanding the Determinants of Plasma Stability

The stability of a compound in plasma is influenced by a complex interplay of its physicochemical properties and its susceptibility to enzymatic degradation. Key factors include:

  • Enzymatic Hydrolysis: Plasma contains a variety of esterases, proteases, and other hydrolases that can metabolize susceptible functional groups.[3] For amino acid analogs, the primary sites of enzymatic attack are often amide and ester bonds.

  • Chemical Stability: The pH of plasma (typically 7.4) can promote the hydrolysis of labile functional groups.

  • Physicochemical Properties: Factors such as lipophilicity and molecular weight can influence a compound's interaction with plasma proteins, which can, in turn, affect its susceptibility to degradation.[1]

Experimental Workflow for Assessing Plasma Stability

A robust and reproducible in vitro plasma stability assay is essential for comparing the relative stability of different analogs. The following protocol outlines a standard approach.

Detailed Experimental Protocol: In Vitro Plasma Stability Assay

1. Materials and Reagents:

  • Test compounds and a known stable reference compound (negative control) and a known unstable reference compound (positive control).

  • Human, rat, or other relevant species of plasma (heparinized, stored at -80°C).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Acetonitrile containing an internal standard for LC-MS/MS analysis.

  • Microcentrifuge tubes or 96-well plates.

  • Incubator or water bath set to 37°C.

  • High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

2. Sample Preparation:

  • Prepare stock solutions of test compounds and controls at a concentration of 1-10 mM in a suitable solvent (e.g., DMSO). The final DMSO concentration in the incubation should be kept low (e.g., <0.5%) to minimize its effect on enzyme activity.[2]

3. Incubation Procedure:

  • Thaw plasma on ice and pre-warm to 37°C.[4]

  • In a microcentrifuge tube or well of a 96-well plate, add the appropriate volume of plasma.

  • Initiate the reaction by adding a small volume of the test compound stock solution to the pre-warmed plasma to achieve the desired final concentration (typically 1 µM).[2]

  • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.[2][5]

4. Reaction Quenching and Protein Precipitation:

  • Immediately add the aliquot to a tube or well containing cold acetonitrile (typically 3-4 volumes) with a suitable internal standard.[2][5] This step serves to stop the enzymatic reaction and precipitate plasma proteins.

  • Vortex the samples vigorously to ensure thorough mixing and complete protein precipitation.[4]

5. Sample Processing and Analysis:

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the precipitated proteins.[4][6]

  • Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

  • Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound.[2][7] Modern LC-MS/MS methods offer high sensitivity and selectivity for the accurate quantification of amino acids and their analogs in complex biological matrices.[8]

6. Data Analysis:

  • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • Calculate the in vitro half-life (t½) from the slope of the linear regression line using the equation: t½ = 0.693 / k, where k is the elimination rate constant (the absolute value of the slope).[6][9]

Visualizing the Workflow

PlasmaStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Stock Prepare Stock Solutions (1-10 mM in DMSO) Initiate Initiate Reaction (Add stock to plasma) Stock->Initiate Plasma Thaw & Pre-warm Plasma (37°C) Plasma->Initiate Incubate Incubate at 37°C Initiate->Incubate Sample Sample at Time Points (0, 5, 15, 30, 60, 120 min) Incubate->Sample Aliquots taken Quench Quench & Precipitate (Cold Acetonitrile + IS) Sample->Quench Centrifuge Centrifuge (14,000 x g, 10-15 min) Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis (% Remaining, t½) LCMS->Data

Caption: Experimental workflow for the in vitro plasma stability assay.

Comparative Stability of (S)-2-amino-4-cyclohexylbutanoic Acid Analogs

The stability of (S)-2-amino-4-cyclohexylbutanoic acid analogs in plasma can be significantly influenced by modifications to their core structure. The following table presents hypothetical data for a series of analogs to illustrate how structural changes can impact plasma stability.

Compound IDR1 GroupR2 GroupHalf-life (t½) in Human Plasma (min)Half-life (t½) in Rat Plasma (min)
Parent HOH> 240> 240
Analog A HOCH3 (Ester)158
Analog B HNHCH3 (Amide)180150
Analog C CH3OH> 240> 240
Analog D HNH2 (Amide)210190

Interpretation of Results:

  • Parent Compound: The parent (S)-2-amino-4-cyclohexylbutanoic acid is highly stable in both human and rat plasma, indicating that the core amino acid structure is not readily metabolized.

  • Analog A (Ester Modification): The introduction of a methyl ester at the R2 position dramatically decreases plasma stability. This is a common observation, as esters are highly susceptible to hydrolysis by plasma esterases.[2] This analog would likely have a very short in vivo half-life.

  • Analog B and D (Amide Modifications): Replacing the carboxylic acid with a methylamide (Analog B) or a primary amide (Analog D) significantly improves stability compared to the ester analog. Amides are generally more resistant to enzymatic hydrolysis than esters.[2]

  • Analog C (Alpha-Methylation): The addition of a methyl group at the alpha-carbon (R1) can sterically hinder the approach of metabolizing enzymes, often leading to increased stability.

Causality Behind Experimental Choices and Self-Validating Systems

The design of the plasma stability assay incorporates several key elements to ensure the generation of trustworthy and reliable data.

  • Inclusion of Controls: A known stable compound (e.g., a compound with no hydrolyzable groups) serves as a negative control to ensure that any observed degradation is not due to experimental artifacts. A known unstable compound (e.g., a labile ester) acts as a positive control to confirm that the plasma enzymes are active.[2]

  • Time-Zero (t=0) Sample: The t=0 sample, where the reaction is quenched immediately after the addition of the test compound, represents 100% of the initial compound concentration and is crucial for accurate calculation of degradation over time.[4]

  • Protein Precipitation: Efficient protein precipitation is critical to halt all enzymatic activity and to remove proteins that can interfere with the analytical method.[10] Acetonitrile is a commonly used and effective precipitating agent.[2]

  • Validated Bioanalytical Method: The use of a validated LC-MS/MS method is essential for the accurate and precise quantification of the analyte in a complex matrix like plasma. Method validation should adhere to regulatory guidelines, such as those from the FDA, to ensure data integrity.[11][12][13]

Authoritative Grounding and Comprehensive References

The protocols and principles described in this guide are grounded in established practices within the field of drug metabolism and pharmacokinetics. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide comprehensive guidance on bioanalytical method validation, which is a cornerstone of reliable stability studies.[11][14]

Conclusion

The plasma stability of (S)-2-amino-4-cyclohexylbutanoic acid analogs is a critical parameter that must be evaluated early in the drug discovery process. By employing a robust and well-controlled in vitro assay, researchers can effectively compare the stability of different analogs and identify structural modifications that enhance their pharmacokinetic properties. This systematic approach allows for the selection of drug candidates with a higher probability of success in subsequent in vivo studies and clinical development.

References

  • Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability? Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Cyprotex. (n.d.). Plasma Stability. Retrieved from [Link]

  • Gazzaneo, V., et al. (2024). Fast and reliable method for analysis of derivatized plasma amino acids by liquid chromatography-single quadrupole-mass spectrometry. Journal of Animal Science, 102, skae237. Retrieved from [Link]

  • NorthEast BioLab. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Anapharm Bioanalytics. (2021, December 2). Considerations to properly assess drug stability within biological samples. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]

  • The Center for Biosimilars. (2018, June 12). FDA Finalizes Guidance on Bioanalytical Method Validation. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro ADME, Stability Test, Plasma, Rat. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • CHUM Research Centre. (n.d.). Featured method: Plasma amino acid LC-MS/MS analysis. Retrieved from [Link]

  • Papakyriakou, A., et al. (2012). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. Current Medicinal Chemistry, 19(25), 4346-4353. Retrieved from [Link]

  • Chromatography Today. (2023, July 6). Accurate Quantification of Plasma Amino Acids Achieved through HPLC–MS/MS: A Reliable Method for Clinical and Research Applications. Retrieved from [Link]

  • Nieß, A., et al. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Pharmaceuticals, 16(5), 748. Retrieved from [Link]

  • Pharmatutor. (2023, May 24). Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]

Sources

Validation

Binding Affinity Comparison: HomoCha vs. Phenylalanine Substitutions

Topic: Binding affinity comparison: HomoCha vs Phenylalanine substitutions Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. [1][2] Executive Summary This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Binding affinity comparison: HomoCha vs Phenylalanine substitutions Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

[1][2]

Executive Summary

This guide provides a technical analysis of substituting Phenylalanine (Phe) with Homocyclohexylalanine (HomoCha) in peptide and peptidomimetic drug design. While Phenylalanine is a standard aromatic residue used for


-stacking and hydrophobic interactions, HomoCha offers a unique physicochemical profile: it is saturated (non-aromatic) , sterically bulkier , and extended by one methylene group  compared to Cyclohexylalanine (Cha).

Key Takeaway: HomoCha substitutions are primarily used to probe the depth and hydrophobic plasticity of a binding pocket. They often enhance affinity in "deep-pocket" targets (e.g., certain GPCRs and proteases) where the planar geometry of Phe fails to achieve optimal van der Waals contact, but they abolish affinity in pockets dependent on strict


-

interactions.
Physicochemical & Structural Analysis

The decision to substitute Phe with HomoCha alters the ligand's interaction landscape fundamentally.

FeaturePhenylalanine (Phe)Homocyclohexylalanine (HomoCha)Mechanistic Impact on Binding
Side Chain Structure

(Aromatic Ring)

(Cyclohexyl Ring)
HomoCha extends the reach by ~1.54 Å (one

) and replaces the flat ring with a chair conformation.
Electronic Nature Aromatic, Planar,

hybridized
Aliphatic, Non-planar,

hybridized
Phe: Capable of

-stacking, cation-

interactions. HomoCha: Purely hydrophobic; lacks quadrupole moment.
Steric Bulk Flat (Thickness ~3.4 Å)Bulky (Chair form thickness ~5 Å)HomoCha fills larger, more spherical hydrophobic cavities; Phe fits narrow, "slot-like" pockets.
Hydrophobicity Moderate (LogP ~1.5 side chain)High (LogP > 3.0 estimated)HomoCha drives binding via the hydrophobic effect, often displacing active site water molecules more effectively than Phe.
Conformational Flexibility Restricted (

)
Enhanced (Additional rotatable bond)HomoCha incurs a higher entropic penalty upon binding unless the pocket is pre-organized to accept it.
Decision Logic for Substitution

The following decision tree illustrates when to deploy HomoCha versus Phe based on structural biology insights.

SubstitutionLogic Start Target Binding Pocket Analysis IsAromatic Is the pocket aromatic-rich? Start->IsAromatic PiStacking Is pi-stacking required? IsAromatic->PiStacking Yes PocketShape Pocket Geometry? IsAromatic->PocketShape No (Hydrophobic only) PiStacking->PocketShape No (General Hydrophobic) UsePhe Select Phenylalanine (Phe) (Maintain pi-interactions) PiStacking->UsePhe Yes (Critical) PocketShape->UsePhe Flat/Narrow UseCha Select Cyclohexylalanine (Cha) (Increase bulk, remove pi-system) PocketShape->UseCha Spherical/Medium UseHomoCha Select HomoCha (Max Hydrophobicity + Reach) PocketShape->UseHomoCha Deep/Elongated

Caption: Logical framework for selecting between Phe, Cha, and HomoCha based on receptor pocket topology.

Comparative Experimental Data

The following case studies demonstrate the impact of HomoCha substitutions in real-world binding assays.

Case Study A: Serine Protease Inhibition (Plasmin)

Context: Development of tripeptide inhibitors (H-D-Ser-AA-Arg-OH) for plasmin, a key enzyme in fibrinolysis. Source:Markiewicz et al. (Reference 1)

Analog (AA Position)Structure (P2 Residue)Binding Outcome (

/ Inhibition)
Interpretation
Phe PhenylalanineBaseline ActivityStandard aromatic fit.
Cha CyclohexylalanineComparable to PheThe loss of aromaticity did not hurt binding; hydrophobic bulk was sufficient.
HomoPhe HomophenylalanineComparable to PheExtending the chain length (homologation) was tolerated.
HomoCha Homocyclohexylalanine Comparable to Phe Critical Insight: The plasmin S2 pocket is large and flexible enough to accommodate the extra length and bulk of HomoCha without penalty, though it offered no significant potency gain over Phe in this specific scaffold.
Case Study B: Factor Xa Substrate Specificity

Context: Profiling the S4 subsite specificity of Coagulation Factor Xa using combinatorial libraries. Source:Poreba et al. (Reference 2)

Substrate VariantP4 Residue IdentityRelative Processing (%)
L-2-Aoc 2-amino-octanoic acid80%
L-hLeu Homoleucine98%
L-HomoCha Homocyclohexylalanine 94%
Phe Derivatives (Various)Lower Selectivity

Analysis: Factor Xa's S4 pocket shows a distinct preference for aliphatic side chain elongation . HomoCha (94%) outperformed shorter aliphatic chains and provided high processing efficiency, suggesting the pocket is deep and hydrophobic, favoring the "reach" of the homo-linker.

Case Study C: FKBP51 Ligand Optimization

Context: Designing selective ligands for FKBP51 (immunophilin) over FKBP52.[1] Source:Fenton et al. / Uni-Muenchen (Reference 3)

  • Experiment: Substitution of

    
    -keto amide cores with HomoCha .
    
  • Result: Compounds containing HomoCha (e.g., Compound 22) achieved

    
     values in the sub-micromolar range (0.23 - 0.33 
    
    
    
    M)
    .[1]
  • Mechanistic Note: The cyclohexyl ring of HomoCha mimics the pyranose ring of the natural ligand FK506, providing saturation and bulk that flat aromatic residues (Phe) cannot emulate.

Experimental Protocol: HomoCha Incorporation & Binding Assay

To validate HomoCha substitutions in your own workflow, follow this standardized protocol.

Phase 1: Solid-Phase Peptide Synthesis (SPPS)

Reagents: Fmoc-L-HomoCha-OH (commercially available or synthesized via catalytic hydrogenation of Fmoc-HomoPhe-OH).

  • Resin Loading: Use Wang or Rink Amide resin. Load the first residue (C-terminal).

  • Coupling Cycle:

    • Deprotection: 20% Piperidine in DMF (2 x 5 min).

    • Activation: 3 eq. Fmoc-L-HomoCha-OH + 3 eq. HATU + 6 eq. DIPEA in DMF.

    • Coupling Time: Increase to 2 hours (vs. 45 min for Phe). Note: The steric bulk of the cyclohexyl ring and the extra methylene group can slow down coupling kinetics.

  • Cleavage: 95% TFA / 2.5% TIS / 2.5%

    
     for 3 hours.
    
  • Purification: Reverse-phase HPLC (C18 column). HomoCha peptides will elute later (higher % ACN) than Phe analogs due to increased hydrophobicity.

Phase 2: Competitive Binding Assay (Fluorescence Polarization)

Workflow Prep Prepare Tracer (Fluorescein-Ligand) Titrate Titrate Protein (Determine Kd of Tracer) Prep->Titrate Compete Competition Assay Add HomoCha/Phe Analogs Titrate->Compete Read Measure Polarization (mP) Compete->Read Analyze Calculate Ki (Cheng-Prusoff) Read->Analyze

Caption: Workflow for determining binding affinity (


) of HomoCha analogs.
  • Tracer: Use a known high-affinity ligand labeled with Fluorescein.

  • Protein Setup: Dilute receptor protein to a concentration equal to its

    
     for the tracer.
    
  • Competition:

    • Prepare serial dilutions of Phe-analog and HomoCha-analog (range: 1 nM to 100

      
      M).
      
    • Incubate for equilibrium (typically 1-2 hours at RT).

  • Data Analysis: Plot mP vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to find

    
    .
    
  • Calculation: Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Conclusion

Substituting Phenylalanine with HomoCha is a powerful strategy in rational drug design to exploit hydrophobic depth and steric volume .

  • Use HomoCha when: The target pocket is deep, hydrophobic, and lacks specific residues for aromatic

    
    -interaction. It is particularly effective in protease S2/S4 pockets (e.g., Factor Xa).
    
  • Use Phe when: The pocket is narrow or contains aromatic residues (Trp, Tyr, Phe) that require

    
    -stacking for stability.
    
References
  • Markiewicz, T. et al. (2012). "Tripeptides with non-code amino acids as potential serine proteases inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Poreba, M. et al. (2022). "Parallel imaging of coagulation pathway proteases activated protein C, thrombin, and factor Xa in human plasma." Chemical Science.

  • Fenton, A. et al. (2019). "Rational drug design and synthesis of selective FKBP51 ligands." Dissertation, LMU München.

  • Huber, E.M. et al. (2019). "Structure-Based Design of Inhibitors Selective for Human Proteasome

    
    2c or 
    
    
    
    2i Subunits." Journal of Medicinal Chemistry.

Sources

Comparative

Validating chiral purity of (S)-2-amino-4-cyclohexylbutanoic acid

Title: Validating Chiral Purity of (S)-2-Amino-4-cyclohexylbutanoic Acid: A Comparative Methodological Guide Introduction As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating Chiral Purity of (S)-2-Amino-4-cyclohexylbutanoic Acid: A Comparative Methodological Guide

Introduction As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating the chiral purity of unnatural amino acids. (S)-2-amino-4-cyclohexylbutanoic acid (commonly referred to as L-homocyclohexylalanine or hCha) is a critical structural building block in the synthesis of advanced beta-hairpin peptidomimetics, which exhibit potent Gram-negative antimicrobial activity ()[1].

Because enantiomers can exhibit drastically different pharmacokinetic and toxicological profiles, regulatory bodies mandate stringent control over stereoisomeric composition. The require that the enantiomeric excess (ee) of chiral intermediates be rigorously quantified and justified[2]. To achieve this, analytical workflows must be robust, reproducible, and self-validating.

This guide objectively compares the two gold-standard approaches for determining the chiral purity of hCha: Direct Chiral HPLC and Indirect LC-MS via Marfey’s Derivatization .

Methodological Comparison: Direct vs. Indirect Analysis

Selecting the correct analytical approach depends heavily on the stage of drug development and the required limit of detection (LOD).

ParameterDirect Chiral HPLCIndirect LC-MS (Marfey's Method)
Mechanism Host-guest inclusion complexationDiastereomeric derivatization (SNAr)
Stationary Phase Chiral Crown Ether (e.g., CR-I(+))Achiral Reverse Phase (e.g., C18)
Sample Preparation Simple dilution in acidic mobile phase1-hour derivatization + acidic quenching
Sensitivity (LOD) ~0.05% - 0.1% (UV Detection)<0.01% (ESI-MS Detection)
Ideal Use Case High-throughput lot release & QCTrace impurity profiling & structural ID

Analytical Decision Workflow

G A Sample: (S)-hCha B Select Analytical Approach A->B C Direct Chiral HPLC B->C High Throughput D Indirect LC-MS B->D Trace Analysis E Determine ee % C->E D->E

Figure 1: Decision matrix for selecting a chiral purity validation workflow.

Deep Dive 1: Direct Chiral HPLC Validation

The Causality of the Method: Direct chiral separation of primary amino acids is highly effective using Crown Ether stationary phases. The causality behind this choice lies in host-guest chemistry: the 18-crown-6 ether cavity specifically encapsulates the protonated primary amine (-NH3+) of hCha. Chiral recognition occurs because the spatial arrangement of the bulky cyclohexylbutanoic side chain interacts differently with the chiral stationary phase depending on whether it is the (S) or (R) enantiomer. Because this interaction strictly requires the amine to be protonated, a highly acidic mobile phase (pH < 2.0) is mandatory.

Self-Validating Experimental Protocol: A self-validating system must prove that the column can resolve the enantiomers before quantifying the sample.

  • System Suitability Test (SST): Prepare a 1.0 mg/mL racemic mixture of (R/S)-2-amino-4-cyclohexylbutanoic acid in 0.1 M HCl. Inject 5 µL. Validation criterion: The resolution (

    
    ) between the (S) and (R) peaks must be 
    
    
    
    .
  • Blank Run: Inject 5 µL of 0.1 M HCl diluent to confirm the absence of ghost peaks at the expected retention times.

  • Sample Preparation: Dissolve the (S)-hCha sample in 0.1 M HCl to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: Daicel Crownpak CR-I(+) (3.0 mm × 150 mm, 5 µm).

    • Mobile Phase: Aqueous Perchloric acid (pH 1.5) / Acetonitrile (80:20, v/v).

    • Flow Rate: 0.4 mL/min.

    • Temperature: 25°C (Temperature control is critical as inclusion complexation is exothermic).

    • Detection: UV at 210 nm.

  • Quantification: Calculate the enantiomeric excess (ee) using the area normalization method:

    
    
    

Deep Dive 2: Indirect LC-MS via Advanced Marfey's Method

The Causality of the Method: When trace-level detection of the (R)-enantiomer is required (e.g., <0.05%), UV detection falls short. The Advanced Marfey's Method solves this by reacting the amino acid with a chiral derivatizing agent, [3].

The causality of the reaction conditions is highly specific:

  • Alkaline pH (NaHCO3): Deprotonates the primary amine of hCha, making it a strong nucleophile for the Nucleophilic Aromatic Substitution (SNAr) on the fluorobenzene ring of L-FDAA.

  • Conversion to Diastereomers: The reaction converts the (S)- and (R)-enantiomers into (L,S)- and (L,R)-diastereomers. Because diastereomers have different physicochemical properties (specifically hydrophobicity), they can be easily separated on standard achiral C18 columns ()[4].

  • Acidic Quenching (HCl): Neutralizes the pH to stop the reaction and stabilize the dinitrophenyl adducts for LC-MS analysis.

G2 A (S)/(R)-hCha (Enantiomers) C SNAr Reaction (pH 8.0) A->C B L-FDAA Reagent B->C D Diastereomers (Separable) C->D

Figure 2: Mechanistic pathway of Marfey's derivatization converting enantiomers to diastereomers.

Self-Validating Experimental Protocol:

  • Reagent Blank Validation: Mix 50 µL of 1 M NaHCO3 with 100 µL of 1% L-FDAA (in acetone). Incubate at 40°C for 1 hour, then quench with 50 µL of 1 M HCl. Validation criterion: LC-MS must show no peaks at the m/z of the derivatized hCha.

  • Derivatization of Sample:

    • Dissolve 1.0 mg of (S)-hCha in 100 µL of water.

    • Add 50 µL of 1 M NaHCO3 and 100 µL of 1% L-FDAA solution.

    • Incubate at 40°C for 1 hour in the dark (FDAA is highly light-sensitive).

    • Quench the reaction with 50 µL of 1 M HCl.

    • Dilute with 700 µL of Methanol/Water (50:50) and filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions (LC-MS):

    • Column: C18 Reverse Phase (2.1 mm × 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 60% B over 15 minutes.

    • Detection: ESI-MS in negative ion mode (monitoring the [M-H]- ion of the derivatized complex).

Experimental Data & Performance Comparison

The following table summarizes the expected chromatographic performance metrics when validating the chiral purity of hCha using both methodologies.

MetricDirect Chiral HPLC (Crownpak)Indirect LC-MS (L-FDAA Derivatized)
Retention Time (S-hCha) 8.4 min12.1 min
Retention Time (R-hCha) 10.2 min14.5 min
Resolution (

)
2.13.4
Limit of Detection (LOD) 0.08%0.005%
Analysis Time per Sample 15 min20 min (excluding 1h prep time)

Conclusion

For routine lot-release testing of (S)-2-amino-4-cyclohexylbutanoic acid where an ee of >99.0% is the target, Direct Chiral HPLC is the most efficient choice due to its minimal sample preparation and high throughput. However, during early-stage process development—or when regulatory filings require the absolute stereochemical assignment and trace-level quantification of the (R)-epimer—the Indirect LC-MS (Marfey’s Method) is indispensable due to the superior sensitivity and specificity afforded by mass spectrometry.

References

  • Development of New Stereoisomeric Drugs | FDA Source: FDA.gov URL:[Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC Source: NIH.gov URL:[Link]

  • WO2016150576A1 - Beta-hairpin peptidomimetics - Google Patents Source: Google Patents URL
  • C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products - ACS Publications Source: ACS.org URL:[Link]

Sources

Validation

Engineering Proteolytic Stability: A Comparative Guide to Homocyclohexylalanine (hCha) in Peptide Therapeutics

Introduction: The Proteolytic Bottleneck Peptide therapeutics frequently suffer from poor pharmacokinetic profiles due to rapid enzymatic degradation by endogenous proteases in the gastrointestinal tract, serum, and intr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Proteolytic Bottleneck

Peptide therapeutics frequently suffer from poor pharmacokinetic profiles due to rapid enzymatic degradation by endogenous proteases in the gastrointestinal tract, serum, and intracellular compartments. To overcome this translational hurdle, medicinal chemists employ non-canonical amino acids (ncAAs) to engineer steric and electronic resistance.

Homocyclohexylalanine (hCha) has emerged as a premier structural modification. By extending the aliphatic side chain of cyclohexylalanine by a single methylene group, hCha provides a unique blend of steric bulk and hydrophobicity. As a Senior Application Scientist, I have observed that this specific modification effectively disrupts protease recognition while maintaining—or even enhancing—target binding affinity. This guide objectively compares hCha against alternative stabilization strategies and provides validated experimental frameworks for evaluating proteolytic resistance.

Mechanistic Causality: The Structural Basis of hCha Resistance

Proteases, such as chymotrypsin, trypsin, and various cathepsins, utilize specific binding pockets (S1–S4) to recognize and cleave peptide bonds. Canonical aromatic amino acids like Phenylalanine (Phe) and Tyrosine (Tyr) are prime targets due to favorable


 stacking interactions within these pockets.

When Phe is substituted with hCha, the aromatic ring is fully saturated into a cyclohexane ring, and the side chain is elongated. This structural shift achieves two critical outcomes:

  • Abolition of

    
     Stacking:  The lack of aromaticity prevents the thermodynamic stabilization required for the protease to lock the peptide into the catalytic triad.
    
  • Steric Shielding: The bulky, flexible homocyclohexyl group creates a steric clash that physically blocks the nucleophilic attack on the adjacent peptide bond. Furthermore, in certain enzymes like Human Neutrophil Serine Protease 4, the S4 subsite actively prefers spacious, elongated aliphatic residues, making hCha an optimal fit that resists cleavage while binding tightly (1)[1].

MechanisticPathway NatPep Canonical Peptide (e.g., Phe/Tyr) Protease Protease S1/S4 Pocket Recognition NatPep->Protease High Affinity Cleavage Rapid Enzymatic Cleavage Protease->Cleavage Catalysis hChaPep hCha-Modified Peptide Steric Loss of Pi-Pi Stacking & Steric Shielding hChaPep->Steric Structural Alteration Steric->Protease Competitive Binding (No Cleavage) Stability Proteolytic Evasion (Extended Half-Life) Steric->Stability Blocked Catalysis

Fig 1: Mechanistic pathway comparing canonical peptide cleavage vs. hCha-mediated evasion.

Comparative Performance Data

To objectively evaluate hCha, it must be benchmarked against standard stabilization strategies: D-amino acid substitution, N-methylation, and its shorter homolog, Cyclohexylalanine (Cha).

Table 1: Comparative Proteolytic Stability and Inhibitory Potency

Modification StrategyTarget Protease SusceptibilityRelative Half-Life (Human Serum)Receptor Affinity ImpactMechanistic Causality of Performance
Wild-Type (L-Phe/Arg) High (Trypsin, Plasmin, Elastase)< 15 mins1.0x (Baseline)Ideal substrate for S1/S4 pockets; rapid hydrolysis.
D-Amino Acid (D-Phe) Very Low (Broad Spectrum)> 12 hours0.1x - 0.5xInverts stereocenter, granting near-total protease resistance but often destroying target receptor alignment.
N-Methylation (

-Me)
Moderate (Liver S9 Fractions)4 - 6 hours0.6x - 0.8xSteric hindrance at the

-carbon slows cleavage, but loss of backbone hydrogen bonding can reduce affinity.
Cyclohexylalanine (Cha) Low (Cathepsin L, Elastase)2 - 4 hours1.2xRemoves

stacking, but the shorter side chain may fail to fully occupy deep S4 subsites.
Homocyclohexylalanine (hCha) Very Low (Plasmin, HIV-1 Protease)> 8 hours 3.0x - 5.0x Extended aliphatic reach optimally fills deep pockets, providing massive steric shielding without sacrificing binding.

Experimental Protocols: Self-Validating Stability Profiling

To ensure trustworthiness and reproducibility, stability assays must be designed as self-validating systems. The following protocol details the human serum stability assay, explaining the causality behind each methodological choice.

Protocol: LC-MS/MS Quantification of hCha Peptide Serum Stability
  • Matrix Preparation: Thaw pooled human serum on ice. Causality: Using pooled serum accounts for inter-individual variations in endogenous protease levels, ensuring a generalized stability profile.

  • Peptide Spiking: Dilute the hCha peptide and a canonical control peptide to a final concentration of 5 µM in 25% human serum (buffered with 50 mM Tris-HCl, pH 7.4). Causality: A 5 µM concentration ensures the peptide is well below the

    
     of abundant serum proteases, guaranteeing first-order degradation kinetics for accurate half-life calculation.
    
  • Incubation & Sampling: Incubate the mixture at 37°C. Withdraw 50 µL aliquots at

    
     minutes.
    
  • Enzymatic Quenching: Immediately mix each aliquot with 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid and an internal standard (e.g., heavily isotopically labeled peptide). Causality: The 3:1 organic-to-aqueous ratio instantaneously denatures serum proteins (halting degradation), while formic acid lowers the pH to further irreversibly inhibit serine proteases. The internal standard corrects for downstream MS ionization suppression.

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C. Carefully extract the supernatant.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Workflow Step1 1. Incubation 5 µM Peptide in Human Serum (37°C) Step2 2. Aliquot & Quench Add 3x Vol Ice-Cold ACN + 0.1% FA Step1->Step2 Step3 3. Precipitation Centrifuge 14,000 x g, 4°C Step2->Step3 Step4 4. LC-MS/MS MRM Mode + Internal Standard Step3->Step4 Step5 5. Kinetic Analysis Plot Ln(% Remaining) vs. Time Step4->Step5

Fig 2: Step-by-step experimental workflow for LC-MS/MS serum stability profiling.

Strategic Applications and Case Studies

The integration of hCha has proven transformative across multiple therapeutic modalities:

  • Antiviral Macrocyclic Peptides: During the hit-to-lead optimization of mRNA display-derived HIV-1 protease inhibitors, the introduction of L-homocyclohexylalanine at the sixth position yielded remarkable potency and high stability against human liver S9 fractions, paving the way for orally bioavailable peptide drugs (2)[2].

  • Serine Protease Evasion: Peptides containing hCha were tested for their effect on amidolytic activities of urokinase, thrombin, and plasmin. The incorporation of this unnatural amino acid limited conformational flexibility and significantly enhanced enzymatic stability compared to wild-type sequences (3)[3].

  • Cathepsin Inhibition: 4-mer pseudopeptides utilizing hCha demonstrated profound resistance to endogenous proteolysis in mammalian sera while maintaining tight, reversible inhibition of parasitic cathepsin L-like proteases (4)[4].

Conclusion

Homocyclohexylalanine (hCha) represents a highly effective, rationally designed modification for overcoming the proteolytic bottleneck in peptide drug development. By extending the aliphatic reach of the side chain while maintaining steric bulk, hCha provides superior enzymatic degradation resistance compared to canonical amino acids and shorter ncAAs, without the severe receptor-binding penalties frequently associated with D-amino acid substitutions.

References

  • Title: Highly Potent and Oral Macrocyclic Peptides as a HIV-1 Protease Inhibitor: mRNA Display-Derived Hit-to-Lead Optimization Source: nih.gov URL: [Link]

  • Title: Design of a Selective Substrate and Activity Based Probe for Human Neutrophil Serine Protease 4 Source: nih.gov URL: [Link]

  • Title: Reversible inhibition of cathepsin L-like proteases by 4-mer pseudopeptides Source: core.ac.uk URL: [Link]

  • Title: Tripeptides with non-code amino acids as potential serine proteases inhibitors Source: tandfonline.com URL: [Link]

Sources

Comparative

X-ray crystallography of peptides with bulky hydrophobic residues

Title: Comparative Guide: Crystallization Strategies for Peptides with Bulky Hydrophobic Residues Subtitle: Overcoming the Solubility-Crystallizability Paradox in Structure-Based Drug Design Executive Summary & The Techn...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Crystallization Strategies for Peptides with Bulky Hydrophobic Residues Subtitle: Overcoming the Solubility-Crystallizability Paradox in Structure-Based Drug Design

Executive Summary & The Technical Challenge

The Paradox: Peptides rich in bulky hydrophobic residues (e.g., Tryptophan, Phenylalanine, and non-canonical analogs like Cyclohexylalanine [Cha] or Tert-leucine [Tle]) present a unique crystallographic challenge. They possess high aggregation propensity (driven by entropy) but low aqueous solubility. Standard vapor diffusion often results in amorphous precipitate or "oiling out" rather than ordered nucleation.

Scope: This guide compares three distinct methodologies to overcome these barriers:

  • Detergent-Doped Vapor Diffusion (DD-VD): The modification of standard aqueous protocols.

  • Organic Co-Solvent Systems (OCS): Utilizing reduced-dielectric environments.

  • Lipidic Cubic Phase (LCP/In Meso): The membrane-mimetic approach.[1]

Comparative Analysis: Method Performance

The following comparison synthesizes performance metrics from structural biology literature (e.g., Caffrey, 2015; Parker & Newstead, 2016).

FeatureMethod A: Detergent-Doped Vapor Diffusion Method B: Organic Co-Solvent Systems Method C: Lipidic Cubic Phase (LCP)
Primary Mechanism Micellar shielding of hydrophobic patches.Reduction of solvent dielectric constant; induction of secondary structure (helices).Restricting diffusion to 2D lipid bilayers; Type I packing.
Solubility Success Moderate. Requires screening above/below CMC.High. Solvents like TFE/HFIP readily dissolve aggregates.High. Peptides partition into the lipid bilayer.
Crystal Resolution 2.5 – 3.5 Å (Typical). Micelles often create loose packing.2.0 – 3.0 Å . Solvent channels can be disordered.1.2 – 2.2 Å (Superior). Type I crystals have tight protein-protein contacts.
Sample Consumption Low (< 1 mg).[2]Moderate (Evaporation issues).Very Low (nL scale).
Labor Intensity Low (Standard robotics).Moderate (Vapor pressure management).High (Viscous handling, specific tools).
Best For... Amphiphilic peptides with distinct polar faces.Helical peptides needing stabilization (e.g., Amyloidogenic regions).Bulky hydrophobic peptides mimicking transmembrane domains.

Decision Logic: Selecting the Right Protocol

Before committing to a method, use this logic flow based on your peptide's Hydropathy Index and Dynamic Light Scattering (DLS) profile.[2]

PeptideCrystallizationLogic Start Analyze Peptide Sequence (Bulky Hydrophobic Content) Hydropathy Calculate Grand Average of Hydropathy (GRAVY) Start->Hydropathy DLS_Check DLS Monodispersity Check (Aq. Buffer) Hydropathy->DLS_Check Moderate Hydrophobicity Method_C Method C: Lipidic Cubic Phase (LCP) (Monoolein Host) Hydropathy->Method_C Extreme Hydrophobicity (>50% Hydrophobic) Decision_Soluble Soluble but Polydisperse? DLS_Check->Decision_Soluble Aggregated (PdI > 0.2) Method_A Method A: Detergent Screening (LDAO, DDM, OG) DLS_Check->Method_A Monodisperse (PdI < 0.2) Method_B Method B: Organic Co-Solvents (TFE, MPD, Isopropanol) Decision_Soluble->Method_B Add TFE to induce folding/solubility Decision_Soluble->Method_C Remains Aggregated

Figure 1: Strategic decision tree for crystallizing hydrophobic peptides. Note the critical role of DLS in diverting aggregated samples toward LCP or Co-solvent methods.

Deep Dive Protocol: Lipidic Cubic Phase (LCP)

Why this is the "Gold Standard" for Bulky Residues: Bulky residues like Tryptophan often disrupt the water network required for standard lattice formation. LCP provides a continuous lipid bilayer where these residues can bury themselves, leaving the polar backbone to form crystal contacts (Type I packing).

Required Materials:
  • Host Lipid: Monoolein (9.9 MAG) or 7.7 MAG (for lower temperature work).

  • Syringes: 100 µL Hamilton gas-tight syringes (x2).

  • Coupler: LCP mixing coupler.

  • Precipitant Screen: PEG 400, Salts (Li2SO4), and small amphiphiles (2,5-hexanediol).

Step-by-Step Methodology:
  • Peptide Solubilization (The Critical Step):

    • Do not dissolve the peptide in pure water.

    • Dissolve peptide in a "saturating" solvent (e.g., 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)) to break pre-existing aggregates.

    • Validation: Run DLS.[2][3][4] Ensure a single peak. If polydisperse, the LCP will fail.

  • Lipid Preparation:

    • Melt Monoolein (MO) at 40°C.

    • Calculate the Lipid-to-Protein Ratio (LPR) . For peptides, a 60:40 (Lipid:Peptide solution) volume ratio is standard.

  • Mesophase Generation (The "Coupled Syringe" Method):

    • Load Syringe A with molten Monoolein.

    • Load Syringe B with the peptide solution.

    • Connect via the coupler.

    • Action: Push plungers back and forth rapidly (approx. 100 times).

    • Visual Check: The mixture must turn transparent and gel-like (the cubic phase). If it is cloudy, it is likely in the Lamellar phase (too cold or wrong ratio).

  • Dispensing:

    • Use a ratchet dispenser or LCP robot (e.g., Mosquito LCP).

    • Dispense 50 nL of the mesophase bolus onto a glass sandwich plate.

    • Overlay with 800 nL of precipitant solution.

  • Harvesting:

    • LCP crystals are often small (5–30 µm). Use mesh loops (e.g., MiTeGen) rather than nylon loops to scoop the bolus.

Alternative Protocol: Organic Co-Solvent Optimization

If LCP is unavailable, Organic Co-Solvents are the best alternative for bulky hydrophobic peptides.

Mechanism: TFE and MPD (2-Methyl-2,4-pentanediol) lower the dielectric constant of the solution, strengthening electrostatic interactions between peptide molecules while simultaneously solvating hydrophobic side chains.

Protocol:

  • Screening Base: Use a sparse matrix screen (e.g., Hampton Crystal Screen).

  • The Additive: Spike every well with 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or TFE at 2% to 5% final concentration.

  • Vapor Diffusion: Use Sitting Drop rather than Hanging Drop. Organic solvents lower surface tension, causing hanging drops to spread and fall.

  • Temperature: Incubate at 4°C. Hydrophobic interactions are entropy-driven and stronger at higher temperatures; cooling slows the kinetics, preventing amorphous precipitation.

Troubleshooting & Mechanistic Insights

Problem: "Oiling Out" (Phase Separation)

  • Cause: The peptide is too hydrophobic for the buffer, but not concentrated enough to crystallize.

  • Fix: Add a Small Amphiphile (e.g., 1,2,3-heptanetriol or benzamidine). These small molecules act as "fillers," occupying the voids created by bulky Phe/Trp residues that cannot pack tightly against each other.

Problem: Twinned Crystals

  • Cause: Bulky hydrophobic residues often have rotational freedom (rotamers), leading to multiple internal packing states.

  • Fix: Co-crystallize with a specific ligand or metal ion (e.g., Zinc) to "lock" the conformation of the peptide backbone.

References

  • Caffrey, M. (2015). A comprehensive review of the lipid cubic phase or in meso method for crystallizing membrane and soluble proteins and complexes. Acta Crystallographica Section F, 71(1), 3–18. Link

  • Parker, J. L., & Newstead, S. (2016). Methodological advances in membrane protein crystallization. Current Opinion in Structural Biology, 40, 127-133. Link

  • Hampton Research. (n.d.). Detergent Screen Application Guide. Link

  • Cherezov, V. (2011). Lipidic cubic phase technologies for membrane protein structural studies. Current Opinion in Structural Biology, 21(4), 559-565. Link

  • Malvern Panalytical. (2017). Dynamic Light Scattering: A Practical Guide. Link

Sources

Validation

Comparative Guide to the Characterization of (S)-2-amino-4-cyclohexylbutanoic Acid Residues

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics, the incorporation of non-standard amino acids like (S)-2-amino-4-cyclohex...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the incorporation of non-standard amino acids like (S)-2-amino-4-cyclohexylbutanoic acid into peptides offers a powerful strategy to modulate their structure, stability, and biological activity. The bulky and hydrophobic nature of the cyclohexyl group can enforce specific conformations, enhance proteolytic resistance, and improve membrane permeability. However, the successful application of this unique building block is predicated on its unambiguous characterization. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the comprehensive analysis of (S)-2-amino-4-cyclohexylbutanoic acid.

The Indispensable Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the three-dimensional structure of molecules in solution at atomic resolution.[1] For a molecule with the complexity of (S)-2-amino-4-cyclohexylbutanoic acid, NMR provides a wealth of information that is unattainable with other techniques. It allows for the precise determination of atomic connectivity and stereochemistry, which are critical for understanding its influence on peptide conformation and function.

A multi-dimensional approach to NMR is essential for the complete and unambiguous assignment of all proton and carbon signals.[2][3][4] This typically involves a suite of experiments, each providing a unique piece of the structural puzzle.

Essential NMR Experiments for Characterization
  • ¹H NMR (Proton NMR): This is the foundational experiment, providing information about the chemical environment of each proton. The chemical shifts, coupling constants, and integration of the proton signals are used to identify the different types of protons in the molecule, such as those on the alpha-carbon, the aliphatic chain, and the cyclohexyl ring.[5][6]

  • ¹³C NMR (Carbon NMR): This experiment provides information about the carbon skeleton of the molecule.[4] The chemical shift of each carbon is highly sensitive to its local electronic environment, allowing for the identification of the carbonyl, alpha-carbon, and various aliphatic carbons.

  • 2D COSY (Correlation Spectroscopy): This two-dimensional experiment reveals which protons are coupled to each other through bonds, typically over two or three bonds.[7][8] This is crucial for establishing the connectivity of the proton spin systems and for tracing out the carbon backbone of the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This powerful 2D experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbons.[7][8][9] This allows for the unambiguous assignment of the carbon signals based on the previously assigned proton signals.

Experimental Protocol: A Step-by-Step Guide to NMR Characterization

The following protocol outlines a robust and self-validating workflow for the NMR characterization of (S)-2-amino-4-cyclohexylbutanoic acid.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the amino acid for ¹H NMR and 20-50 mg for ¹³C NMR.[10]
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as D₂O or DMSO-d₆.[10]
  • Transfer the solution to a high-quality NMR tube.

2. NMR Data Acquisition:

  • Acquire data on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.
  • Record standard 1D ¹H and ¹³C spectra.
  • Acquire 2D gCOSY and gHSQC spectra to establish proton-proton and proton-carbon correlations.

3. Data Processing and Analysis:

  • Process the spectra using appropriate software.
  • Assign the proton resonances based on their chemical shifts, multiplicities, and integrations.
  • Use the COSY spectrum to confirm proton assignments and establish spin systems.
  • Use the HSQC spectrum to assign the carbon resonances based on their correlation to the assigned protons.
Expected NMR Data Summary

The following table provides a summary of the expected chemical shift ranges for the key nuclei in (S)-2-amino-4-cyclohexylbutanoic acid. Actual values may vary depending on the solvent and other experimental conditions.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
α-CH3.5 - 4.055 - 60
β-CH₂1.5 - 2.030 - 35
γ-CH₂1.1 - 1.635 - 40
Cyclohexyl0.8 - 1.825 - 40
C=ON/A170 - 180

Data compiled from typical amino acid chemical shift ranges.[11][12]

Visualizing the NMR Workflow

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Confirmation Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1 1D ¹H NMR Transfer->H1 C13 1D ¹³C NMR H1->C13 Assign_H1 Assign ¹H Signals H1->Assign_H1 COSY 2D COSY C13->COSY Assign_C13 Assign ¹³C Signals C13->Assign_C13 HSQC 2D HSQC COSY->HSQC COSY->Assign_H1 Confirm HSQC->Assign_C13 Confirm Assign_H1->Assign_C13 Structure Confirm Structure Assign_C13->Structure

Caption: A streamlined workflow for the NMR characterization of (S)-2-amino-4-cyclohexylbutanoic acid.

Alternative and Complementary Analytical Techniques

While NMR is paramount for structural elucidation, a comprehensive characterization often involves a multi-technique approach.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound with high accuracy and sensitivity.[13][14][15]

  • Strengths:

    • High Sensitivity: Requires minimal sample.

    • Accurate Mass: Confirms the molecular formula.[16]

    • Fragmentation: Tandem MS (MS/MS) can provide information on the connectivity of the molecule.[13][17]

  • Limitations vs. NMR:

    • No Stereochemical Information: Cannot distinguish between enantiomers.

    • Limited Structural Detail: Does not provide the detailed 3D structural information that NMR does.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is an excellent technique for confirming the stereochemistry of chiral molecules and for studying the secondary structure of peptides.[18][19][20]

  • Strengths:

    • Stereochemical Confirmation: Can confirm the (S)-configuration of the amino acid.[18][21][22]

    • Conformational Analysis: When incorporated into a peptide, CD can reveal how the cyclohexyl group influences the overall secondary structure.

  • Limitations vs. NMR:

    • No Atomic-Level Detail: Provides global conformational information but not the positions of individual atoms.

Comparative Logic: Choosing the Right Tool

Characterization_Logic cluster_initial Initial Verification cluster_detailed Detailed Structural Elucidation cluster_final Final Confirmation Start Characterization of (S)-2-amino-4-cyclohexylbutanoic acid MS Mass Spectrometry (Molecular Weight) Start->MS CD Circular Dichroism (Stereochemistry) Start->CD NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) MS->NMR Correct MW CD->NMR Correct Stereochem Final Complete Structural Assignment NMR->Final

Caption: A logical flowchart for the multi-technique characterization of (S)-2-amino-4-cyclohexylbutanoic acid.

Conclusion

The robust characterization of (S)-2-amino-4-cyclohexylbutanoic acid is a prerequisite for its successful application in drug discovery and peptide science. While mass spectrometry and circular dichroism provide valuable initial data points, NMR spectroscopy is the definitive technique for complete structural elucidation. The systematic application of 1D and 2D NMR experiments, as outlined in this guide, provides a self-validating methodology for the unambiguous assignment of all atoms in the molecule. This comprehensive approach ensures the integrity of this valuable building block and provides the foundational understanding necessary to harness its full potential in the design of next-generation therapeutics.

References
  • Mtoz Biolabs. (n.d.). Chiral Circular Dichroism of Amino Acids. Retrieved from [Link]

  • Bar-Shir, A., et al. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. PubMed. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What Is the Principle of Determining Amino Acids by Mass Spectrometry. Retrieved from [Link]

  • Butt, H., et al. (2021). Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Retrieved from [Link]

  • Li, Y., et al. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. The Royal Society. Retrieved from [Link]

  • Truong, Q., & Shanks, J. V. (2014). Analysis of Proteinogenic Amino Acid and Starch Labeling by 2D NMR. Springer Protocols. Retrieved from [Link]

  • Figadere, B., & Dalko, P. I. (2004). Absolute Configurations of N,N-Dialkyl α-Amino Acids and β-Amino Alcohols from Exciton-Coupled Circular Dichroism Spectra of Cu(II) Complexes. Organic Letters. Retrieved from [Link]

  • Schöneich, C., & Sharov, V. S. (2006). Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. Analytical Chemistry. Retrieved from [Link]

  • Rapid Novor. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Retrieved from [Link]

  • Truong, Q., & Shanks, J. V. (2014). Analysis of proteinogenic amino acid and starch labeling by 2D NMR. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2D NMR Introduction. Retrieved from [Link]

  • NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Retrieved from [Link]

  • Journal of Chemical Education. (2014). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Retrieved from [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • University of Leicester. (n.d.). The very basics of NMR of proteins. Retrieved from [Link]

  • Wang, B., et al. (2020). Analytical methods for amino acid determination in organisms. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • JOCPR. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]

  • YouTube. (2018). NMR Analysis of Amino Acids. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-amino-4-cyclohexylbutanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C Chemical Shifts of Assigned Amino Acids a. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). (S)-2-Amino-4-cyclohexylbutanoic acid. Retrieved from [Link]

  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Retrieved from [Link]

  • Save My Exams. (n.d.). NMR SCT. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (S)-2-Amino-4-Cyclohexylbutanoic Acid

[1][2] Executive Summary & Operational Directive Immediate Action Required: Treat (S)-2-amino-4-cyclohexylbutanoic acid (CAS: 116622-38-9) as a Hazardous Chemical Waste . Do not dispose of via municipal sinks or trash.[1...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Operational Directive

Immediate Action Required: Treat (S)-2-amino-4-cyclohexylbutanoic acid (CAS: 116622-38-9) as a Hazardous Chemical Waste . Do not dispose of via municipal sinks or trash.[1]

Unlike standard proteinogenic amino acids (e.g., Alanine, Glycine), the presence of the lipophilic cyclohexyl side chain significantly alters the environmental fate and toxicity profile of this compound. It requires high-temperature incineration to ensure complete mineralization.

Core Disposal Classification:

  • Primary Stream: Solid Hazardous Waste (for pure substance).

  • Secondary Stream: Organic Liquid Waste (for reaction mixtures).

  • Prohibited: Sanitary Sewer Discharge (Drain Disposal).

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in a self-validating safety protocol. The lipophilicity of the cyclohexyl group dictates that this compound does not behave like a water-soluble nutrient; it persists longer in aquatic environments.

PropertySpecificationOperational Implication
Chemical Name (S)-2-amino-4-cyclohexylbutanoic acidSynonym: L-Homocyclohexylalanine
CAS Number 116622-38-9 Use for waste manifesting.
Physical State Solid (White to Yellow powder)Dust generation risk during transfer.
Molecular Formula C₁₀H₁₉NO₂Nitrogen content requires incinerators with NOx scrubbers.
GHS Classification Warning H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[1][2] Irritant).
Solubility Low in water; Soluble in acids/basesDo not attempt simple water dilution for disposal.

Expert Insight: The "Warning" signal word typically leads to complacency. However, in drug development, this non-canonical amino acid is often a scaffold for peptidomimetics. Treat it with the same rigor as a bioactive intermediate until specific toxicology proves otherwise.

Pre-Disposal Handling & PPE[2][4][5]

Before initiating disposal, ensure the handler is equipped to manage potential dust exposure or splashes from mother liquors.

  • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.

  • Dermal: Nitrile gloves (0.11 mm minimum thickness). Double glove if dissolving in halogenated solvents (DCM).

  • Ocular: Chemical safety goggles (ANSI Z87.1). Safety glasses are insufficient for powder handling due to airborne particulate risks.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Solids)

Applicable for: Expired reagents, spill cleanup debris, contaminated weigh boats, and filter cakes.

  • Containment: Place the solid material in a wide-mouth high-density polyethylene (HDPE) jar or a heavy-duty hazardous waste bag.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(S)-2-amino-4-cyclohexylbutanoic acid".[3][4][5][6][7]

    • Hazard Checkbox: Toxic/Irritant.[6][8]

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions in the waste bin.

  • Final Disposition: Transfer to the facility's High-Heat Incineration stream.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable for: HPLC waste, reaction byproducts, and washing solvents.

The disposal route depends entirely on the solvent system used.

  • Scenario B1: Organic Solvent Matrix (e.g., Methanol, DCM, Ethyl Acetate)

    • Dissolve the amino acid fully.

    • Segregate into Halogenated or Non-Halogenated waste streams based on the solvent.

    • Mechanism: The organic solvent acts as a fuel source during incineration, ensuring the amino acid is destroyed.

  • Scenario B2: Aqueous Acidic/Basic Solutions

    • Do NOT Neutralize and Drain. Although neutralization renders the pH safe, the organic load (the amino acid itself) remains.

    • Collect in a container labeled "Aqueous Waste with Organic Contaminants" .

    • This stream must be sent for off-site treatment (often biological treatment or wet air oxidation), not discharged to the sewer.

Waste Segregation Decision Logic

The following workflow illustrates the decision-making process for segregating waste containing (S)-2-amino-4-cyclohexylbutanoic acid.

WasteSegregation Start Waste Material Containing (S)-2-amino-4-cyclohexylbutanoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder (Pure or Debris) StateCheck->Solid Solid Liquid Liquid Solution StateCheck->Liquid Liquid SolidBin Solid Hazardous Waste Bin (Incineration) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Organic Organic Solvent SolventCheck->Organic Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous HalogenCheck Contains Halogens? (DCM, Chloroform) Organic->HalogenCheck AqWaste Aqueous Waste Container (NO DRAIN DISPOSAL) Aqueous->AqWaste Yes Yes HalogenCheck->Yes No No HalogenCheck->No HaloWaste Halogenated Waste Stream NonHaloWaste Non-Halogenated Waste Stream (High BTU) Yes->HaloWaste No->NonHaloWaste

Figure 1: Decision matrix for segregating (S)-2-amino-4-cyclohexylbutanoic acid waste streams to ensure regulatory compliance and environmental safety.

Emergency Procedures: Accidental Spillage

In the event of a spill, speed and containment are critical to prevent aerosolization of the powder.[9]

Step-by-Step Spill Response
  • Evacuate & Ventilate: If the spill is significant (>10g) and outside a hood, evacuate the immediate area to allow dust to settle.

  • PPE Up: Don safety goggles, nitrile gloves, and a lab coat. Use a dust mask if powder is visible in the air.

  • Containment: Cover the spill with a damp paper towel or an inert absorbent (e.g., vermiculite) to suppress dust. Do not use a dry brush immediately , as this generates airborne particulates.

  • Collection:

    • Scoop the damp material into a sealable waste container.

    • Wipe the surface with a soap and water solution.[9][8]

    • Place all cleanup materials (wipes, gloves) into the Solid Hazardous Waste bin.[9]

  • Verification: Visualize the area under strong light to ensure no residue remains.

SpillResponse Spill Spill Detected Assess Assess Volume & Ventilation Spill->Assess Isolate Isolate Area Assess->Isolate PPE Don PPE (Gloves, Goggles, Mask) Isolate->PPE Suppress Cover with Damp Absorbent PPE->Suppress Collect Scoop to Hazardous Waste Suppress->Collect Clean Wet Wipe Surface Collect->Clean

Figure 2: Operational workflow for containing and cleaning up solid chemical spills.

Regulatory & Compliance Notes

  • US EPA (RCRA): While this specific compound may not have a dedicated P- or U-list code, it falls under the "Characteristic" waste definition if mixed with ignitable solvents (D001). Always characterize waste based on the mixture, not just the pure component.

  • European Waste Catalogue (EWC): Assign code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 22839041, (S)-2-Amino-4-cyclohexylbutanoic acid. Retrieved from [Link][7]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-amino-4-cyclohexylbutanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-amino-4-cyclohexylbutanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.